molecular formula C6H13ClFNO B572047 (4-Fluoropiperidin-4-yl)methanol hydrochloride CAS No. 1254115-16-6

(4-Fluoropiperidin-4-yl)methanol hydrochloride

Cat. No.: B572047
CAS No.: 1254115-16-6
M. Wt: 169.624
InChI Key: UEWAOBUILVUPBK-UHFFFAOYSA-N
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Description

(4-Fluoropiperidin-4-yl)methanol hydrochloride is a useful research compound. Its molecular formula is C6H13ClFNO and its molecular weight is 169.624. The purity is usually 95%.
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Properties

IUPAC Name

(4-fluoropiperidin-4-yl)methanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12FNO.ClH/c7-6(5-9)1-3-8-4-2-6;/h8-9H,1-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEWAOBUILVUPBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(CO)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1254115-16-6
Record name (4-fluoropiperidin-4-yl)methanol hydrochloride
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (4-Fluoropiperidin-4-yl)methanol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed protocol for the synthesis of (4-Fluoropiperidin-4-yl)methanol hydrochloride, a valuable building block for researchers, scientists, and professionals in drug development. The synthesis involves a multi-step process commencing with the protection of the piperidine nitrogen, followed by reduction of a carboxylate group, and concluding with deprotection and salt formation.

Physicochemical Properties

A summary of the key physicochemical properties of the target compound is presented in the table below.

PropertyValueSource
CAS Number1254115-16-6[1][2]
Molecular FormulaC₆H₁₂FNO・HCl[1]
Molecular Weight169.63 g/mol [1]
PurityTypically ≥95%[1][2]
Physical FormSolid[3]
StorageRoom temperature, under inert gas (Argon)[3]

Synthetic Pathway

The synthesis of this compound can be achieved through a three-step process, as illustrated in the workflow diagram below. The pathway begins with the readily available N-Boc-4-fluoropiperidine-4-carboxylic acid.

Synthesis_Pathway A N-Boc-4-fluoropiperidine-4-carboxylic acid B N-Boc-(4-fluoropiperidin-4-yl)methanol A->B      Reduction (e.g., BH3-THF) C This compound B->C   Deprotection / Salt Formation   (HCl in Dioxane)

Caption: Synthetic route for this compound.

Experimental Protocols

This section details the experimental procedures for each step of the synthesis.

Step 1: Synthesis of N-Boc-(4-fluoropiperidin-4-yl)methanol

Principle: The carboxylic acid functionality of N-Boc-4-fluoropiperidine-4-carboxylic acid is selectively reduced to a primary alcohol using a borane-tetrahydrofuran complex.

Procedure:

  • To a solution of N-Boc-4-fluoropiperidine-4-carboxylic acid (1.0 eq) in anhydrous tetrahydrofuran (THF), cooled to 0 °C under an inert atmosphere, is added borane-tetrahydrofuran complex (1.0 M in THF, 1.1 eq) dropwise.

  • The reaction mixture is stirred at 0 °C for 2 hours and then allowed to warm to room temperature and stirred for an additional 12 hours.

  • The reaction is monitored by thin-layer chromatography (TLC) for the disappearance of the starting material.

  • Upon completion, the reaction is carefully quenched by the slow addition of methanol, followed by a saturated aqueous solution of sodium bicarbonate.

  • The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford N-Boc-(4-fluoropiperidin-4-yl)methanol.

ParameterValue
Starting MaterialN-Boc-4-fluoropiperidine-4-carboxylic acid
ReagentBorane-tetrahydrofuran complex (1M in THF)
SolventAnhydrous Tetrahydrofuran (THF)
Temperature0 °C to Room Temperature
Reaction Time14 hours
Work-upQuenching with Methanol and NaHCO₃, Extraction
PurificationFlash Column Chromatography
Expected Yield80-90%
Step 2: Synthesis of this compound

Principle: The N-Boc protecting group is removed under acidic conditions using hydrochloric acid in an organic solvent, which concurrently forms the hydrochloride salt of the desired product.

Procedure:

  • N-Boc-(4-fluoropiperidin-4-yl)methanol (1.0 eq) is dissolved in a minimal amount of 1,4-dioxane.

  • A solution of 4 M HCl in 1,4-dioxane (4.0 eq) is added to the mixture at room temperature.

  • The reaction mixture is stirred at room temperature for 2-4 hours, and the progress is monitored by TLC.

  • Upon completion of the reaction, the solvent is removed under reduced pressure.

  • The resulting solid is triturated with diethyl ether, filtered, and washed with cold diethyl ether to yield this compound as a solid.

  • The product is dried under vacuum.

ParameterValue
Starting MaterialN-Boc-(4-fluoropiperidin-4-yl)methanol
Reagent4 M HCl in 1,4-Dioxane
Solvent1,4-Dioxane
TemperatureRoom Temperature
Reaction Time2-4 hours
Work-upEvaporation and Trituration with Diethyl Ether
PurificationFiltration and Washing
Expected Yield>95%

Characterization Data

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

AnalysisExpected Results
¹H NMR Peaks corresponding to the piperidine ring protons and the hydroxymethyl protons.
¹³C NMR Signals for the carbons of the piperidine ring and the hydroxymethyl group.
¹⁹F NMR A characteristic signal for the fluorine atom.
Mass Spec. Molecular ion peak corresponding to the free base [M+H]⁺.
Purity (HPLC) ≥95%

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

  • Borane-tetrahydrofuran complex is a flammable and corrosive reagent and should be handled with care under an inert atmosphere.

  • Hydrochloric acid is corrosive and should be handled with appropriate caution.

  • Refer to the Safety Data Sheets (SDS) for all chemicals used in this synthesis.

References

Characterization of (4-Fluoropiperidin-4-yl)methanol Hydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Fluoropiperidin-4-yl)methanol hydrochloride is a fluorinated piperidine derivative of interest in medicinal chemistry and drug discovery. The introduction of a fluorine atom and a hydroxymethyl group at the 4-position of the piperidine ring can significantly influence the compound's physicochemical properties, metabolic stability, and biological activity. This technical guide provides a comprehensive overview of the characterization of this compound, including its chemical and physical properties, proposed methods for its synthesis and purification, and detailed analytical protocols for its characterization. This document is intended to serve as a valuable resource for researchers and scientists working with this and related compounds.

Physicochemical Properties

The known and predicted physicochemical properties of this compound are summarized in the tables below. These properties are crucial for understanding the compound's behavior in various experimental settings.

Table 1: General and Chemical Properties

PropertyValueSource
CAS Number 1254115-16-6[1][2]
Molecular Formula C₆H₁₃ClFNO[2]
Molecular Weight 169.62 g/mol [2]
IUPAC Name (4-fluoro-4-piperidinyl)methanol hydrochloride
InChI Key UEWAOBUILVUPBK-UHFFFAOYSA-N
SMILES OCC1(F)CCNCC1.[H]Cl[2]
Purity Typically ≥95%[1][2]
Physical Form Solid
Storage Temperature Room temperature[2]

Table 2: Predicted Physicochemical Properties

PropertyPredicted ValueSource
XlogP -0.2[3]
Topological Polar Surface Area 32.3 Ų[4]
Hydrogen Bond Donors 2[5]
Hydrogen Bond Acceptors 2[5]
Rotatable Bond Count 1[5]

Synthesis and Purification

Proposed Synthetic Pathway: Hydroxymethylation

A common method for the introduction of a hydroxymethyl group is through the reaction with formaldehyde followed by reduction.

Synthesis_Pathway 4-Fluoropiperidine 4-Fluoropiperidine Intermediate Iminium ion (intermediate) 4-Fluoropiperidine->Intermediate 1. Formaldehyde Product (4-Fluoropiperidin-4-yl)methanol Intermediate->Product 2. Reducing agent (e.g., NaBH4) HCl_salt (4-Fluoropiperidin-4-yl)methanol hydrochloride Product->HCl_salt HCl in ether or isopropanol Purification_Workflow Crude Crude Product Recrystallization Recrystallization Crude->Recrystallization Column_Chromatography Column Chromatography Crude->Column_Chromatography Pure_Product Pure (4-Fluoropiperidin-4-yl)methanol hydrochloride Recrystallization->Pure_Product Column_Chromatography->Pure_Product HPLC_Workflow Sample Sample Preparation (dissolve in mobile phase) Injection HPLC Injection Sample->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection (210 nm) Separation->Detection Analysis Data Analysis (purity determination) Detection->Analysis

References

(4-Fluoropiperidin-4-yl)methanol hydrochloride CAS number 1254115-16-6

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (4-Fluoropiperidin-4-yl)methanol hydrochloride (CAS Number: 1254115-16-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a fluorinated piperidine derivative of significant interest in medicinal chemistry and drug development. The strategic incorporation of a fluorine atom onto the piperidine scaffold imparts unique physicochemical and pharmacological properties, making it a valuable building block for novel therapeutics, particularly those targeting the central nervous system (CNS).

Chemical and Physical Properties

This compound is a solid organic compound. The hydrochloride salt form enhances its stability and solubility in aqueous media, which is advantageous for experimental studies.[1] The key properties of this compound are summarized in the table below.

PropertyValueSource(s)
CAS Number 1254115-16-6[1]
Molecular Formula C₆H₁₃ClFNO[1]
Molecular Weight 169.63 g/mol [1][2]
IUPAC Name (4-fluoro-4-piperidinyl)methanol hydrochloride[1]
Synonyms (4-fluoropiperidin-4-yl)methanol,hydrochloride
Physical Form Solid[1]
Purity Typically ≥95%[1][2]
Storage Temperature Room temperature[1]
InChI Key UEWAOBUILVUPBK-UHFFFAOYSA-N[1]

Synthesis and Experimental Protocols

Representative Experimental Protocol: Synthesis of 1-BOC-4-fluoro-4-(hydroxymethyl)-piperidine

This protocol describes the synthesis of the N-Boc protected precursor to (4-Fluoropiperidin-4-yl)methanol.

Materials:

  • 1-oxa-6-azaspiro[2.5]octane-6-carboxylic acid tert-butyl ester (epoxide starting material)

  • Pyridine hydrofluoride (HF in pyridine)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium carbonate solution

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Heptane

Procedure:

  • A solution of HF in pyridine is dissolved in dichloromethane and cooled to -10°C.

  • The epoxide starting material, dissolved in dichloromethane, is added dropwise to the cooled HF-pyridine solution, maintaining the temperature at -10°C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 4 hours.

  • The reaction is quenched by diluting with dichloromethane and washing with a saturated aqueous sodium carbonate solution.

  • The organic layer is separated, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in heptane as the eluent to yield 1-BOC-4-fluoro-4-(hydroxymethyl)-piperidine.[3]

Subsequent Steps for this compound:

  • Deprotection: The Boc-protecting group can be removed under acidic conditions, for example, by treatment with trifluoroacetic acid (TFA) in dichloromethane or with hydrochloric acid in an organic solvent.

  • Salt Formation: If not already achieved during deprotection, the free base can be dissolved in a suitable solvent like diethyl ether or methanol, followed by the addition of a solution of hydrogen chloride in the same or another appropriate solvent to precipitate the hydrochloride salt.

G cluster_synthesis Representative Synthetic Workflow start 1-oxa-6-azaspiro[2.5]octane- 6-carboxylic acid tert-butyl ester step1 Ring-opening with HF-Pyridine in CH₂Cl₂ start->step1 intermediate1 N-Boc protected (4-Fluoropiperidin-4-yl)methanol step1->intermediate1 step2 Acidic Deprotection (e.g., TFA or HCl) intermediate1->step2 intermediate2 (4-Fluoropiperidin-4-yl)methanol (Free Base) step2->intermediate2 step3 Salt Formation (HCl in ether/methanol) intermediate2->step3 end (4-Fluoropiperidin-4-yl)methanol hydrochloride step3->end

A representative synthetic workflow for this compound.

Applications in Drug Discovery and Medicinal Chemistry

Fluorinated piperidines are a class of compounds that have garnered significant attention in drug discovery. The introduction of fluorine can modulate several key properties of a molecule, including:

  • Metabolic Stability: The carbon-fluorine bond is very strong and less susceptible to metabolic degradation by cytochrome P450 enzymes, which can increase the half-life of a drug.

  • Lipophilicity: Fluorine substitution can increase a molecule's lipophilicity, which may enhance its ability to cross biological membranes, including the blood-brain barrier.

  • Binding Affinity: The high electronegativity of fluorine can alter the electronic properties of a molecule, potentially leading to stronger and more selective interactions with biological targets.

This compound, and its derivatives, are being investigated for a range of therapeutic applications, particularly in the area of CNS disorders.

Potential Therapeutic Areas and Biological Targets

Research on structurally similar compounds suggests that derivatives of (4-Fluoropiperidin-4-yl)methanol could be potent and selective ligands for various receptors in the CNS. One such target is the dopamine D4 receptor .

Compound ClassBiological TargetPotential Therapeutic ApplicationKey FindingsSource
4,4-Difluoro-3-(phenoxymethyl)piperidine analogsDopamine D4 Receptor (D4R) AntagonistSchizophrenia, ADHDSAR studies revealed that specific substitutions on the phenoxy ring led to potent D4R antagonists with improved CNS MPO scores.[4][5]
Fluorinated ethynylpiperidine derivativesSodium Channels (Nav1.4, Nav1.5)Local Anesthesia, Cardiac ArrhythmiasDemonstrated prolonged local anesthetic activity and antiarrhythmic effects, with molecular docking studies confirming high binding affinity to sodium channel macromolecules.[6]

Signaling Pathways

Given the evidence from closely related analogs, a plausible mechanism of action for derivatives of this compound involves the modulation of G protein-coupled receptor (GPCR) signaling, such as the dopamine D4 receptor. As an antagonist, the compound would bind to the receptor but not activate it, thereby blocking the downstream signaling cascade initiated by the endogenous ligand, dopamine.

G cluster_pathway Hypothesized Signaling Pathway (D4 Receptor Antagonism) ligand Dopamine receptor Dopamine D4 Receptor (GPCR) ligand->receptor Activates antagonist (4-Fluoropiperidin-4-yl)methanol Derivative antagonist->receptor Blocks g_protein Gαi/o Protein receptor->g_protein Activates ac Adenylate Cyclase g_protein->ac Inhibits camp ↓ cAMP pka Protein Kinase A downstream Modulation of Neuronal Excitability pka->downstream

A hypothesized signaling pathway for a D4 receptor antagonist derived from the core scaffold.

Safety Information

This compound is associated with several hazard classifications. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Hazard StatementDescription
H302Harmful if swallowed
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

(Source: Sigma-Aldrich[1])

Conclusion

This compound is a valuable and versatile building block for the development of novel therapeutics. Its fluorinated piperidine core offers significant advantages in terms of metabolic stability and potential for high-affinity receptor binding. While detailed biological data for this specific compound is limited in the public domain, the extensive research on closely related analogs, particularly as dopamine D4 receptor antagonists, highlights its potential for the development of new treatments for CNS disorders. Further investigation into the synthesis of diverse derivatives and their pharmacological profiling is warranted to fully explore the therapeutic potential of this promising scaffold.

References

physical and chemical properties of (4-Fluoropiperidin-4-yl)methanol hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of (4-Fluoropiperidin-4-yl)methanol hydrochloride. The information is curated for researchers, scientists, and professionals in drug development, offering a foundational understanding of this compound for its application in scientific research.

Core Physical and Chemical Properties

Quantitative data for this compound is summarized in the table below. It is important to note that some of the listed properties are predicted values from computational models, as experimental data is not uniformly available in published literature.

PropertyValueSource
Molecular Formula C₆H₁₃ClFNO[1][2]
Molecular Weight 169.62 g/mol [1][2][3]
CAS Number 1254115-16-6[2][3][4]
Appearance Solid[2]
Purity ≥95% to 97%[3]
Predicted LogP -0.2[5]
Predicted Topological Polar Surface Area (TPSA) 32.3 Ų[1]
Storage Temperature Room temperature, under inert gas (Argon)

Experimental Protocols

Detailed methodologies for determining the key physical and chemical properties of this compound are outlined below. These protocols are based on standard laboratory practices.

Melting Point Determination

The melting point of a solid compound is a critical indicator of its purity.

Apparatus:

  • Melting point apparatus (e.g., DigiMelt, Mel-Temp, or Thiele tube)[6][7]

  • Capillary tubes[6][7]

  • Mortar and pestle

  • Spatula

Procedure:

  • Sample Preparation: A small amount of the dry, crystalline this compound is finely ground using a mortar and pestle.[7]

  • Capillary Tube Loading: The powdered sample is packed into a capillary tube to a height of 2-3 mm. The tube is then tapped gently to ensure the sample is compact at the bottom.[7][8]

  • Measurement:

    • Initial Rapid Determination: A preliminary rapid heating is performed to get an approximate melting range.[6]

    • Accurate Determination: A fresh sample is heated at a slower rate (1-2 °C per minute), starting from a temperature about 10-15 °C below the approximate melting point.[7]

  • Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range. For a pure compound, this range is typically narrow (0.5-1.0°C).

Solubility Determination

The solubility of this compound in various solvents is determined to understand its behavior in different media, which is crucial for reaction setup, purification, and formulation.

Apparatus:

  • Test tubes

  • Vortex mixer

  • Graduated pipettes or cylinders

  • Analytical balance

Procedure:

  • Solvent Selection: A range of common laboratory solvents (e.g., water, methanol, ethanol, dichloromethane, acetone, dimethyl sulfoxide) are selected.

  • Qualitative Assessment:

    • A small, accurately weighed amount of the compound (e.g., 1-5 mg) is placed in a test tube.

    • A small volume of the solvent (e.g., 0.1 mL) is added, and the mixture is vortexed.

    • The process of adding solvent in small increments and vortexing is continued until the solid dissolves completely or a maximum volume is reached.

    • Observations are recorded as soluble, partially soluble, or insoluble.

  • Quantitative Assessment (for soluble compounds):

    • A saturated solution is prepared by adding an excess of the compound to a known volume of the solvent.

    • The mixture is stirred or agitated at a constant temperature for a prolonged period to ensure equilibrium is reached.

    • The undissolved solid is removed by filtration or centrifugation.

    • A known volume of the clear supernatant is taken, the solvent is evaporated, and the mass of the dissolved solid is determined. The solubility is then calculated in terms of g/L or mg/mL.

As an amine hydrochloride, the compound is expected to be soluble in polar protic solvents like water and alcohols.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to elucidate the molecular structure of the compound.

Apparatus:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

  • Deuterated solvents (e.g., D₂O, CD₃OD, DMSO-d₆)

  • Pipettes

  • Vortex mixer

Procedure:

  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.6-0.7 mL of a suitable deuterated solvent in a small vial.[10] The choice of solvent depends on the compound's solubility.

  • Transfer to NMR Tube: The solution is transferred to an NMR tube.[10]

  • Data Acquisition:

    • The NMR tube is placed in the spectrometer.

    • The instrument is tuned, and the magnetic field is shimmed for homogeneity.[10]

    • For ¹H NMR, standard parameters are used, typically with 16-64 scans.[10]

    • For ¹³C NMR, a proton-decoupled experiment is run, requiring a larger number of scans (e.g., 1024 or more) for a good signal-to-noise ratio.[10]

  • Data Processing: The raw data (Free Induction Decay) is processed using Fourier transformation, phase correction, and baseline correction. The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[11][12]

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound, confirming its identity.

Apparatus:

  • Mass spectrometer (e.g., with Electrospray Ionization - ESI)

  • Syringe pump or liquid chromatography (LC) system for sample introduction

  • Volumetric flasks and pipettes

  • Solvents (e.g., methanol, acetonitrile, water with formic acid or ammonium acetate)

Procedure:

  • Sample Preparation: A dilute solution of the compound (typically in the µg/mL to ng/mL range) is prepared in a suitable solvent system that is compatible with the ionization technique.

  • Infusion: The sample solution is introduced into the mass spectrometer at a constant flow rate.

  • Data Acquisition: The mass spectrum is acquired in positive ion mode to observe the protonated molecule [M+H]⁺. The instrument is typically scanned over a mass range that includes the expected molecular weight.

  • Data Analysis: The resulting spectrum is analyzed to identify the peak corresponding to the molecular ion, which confirms the molecular weight of the free base. Fragmentation patterns can provide additional structural information.

Workflow and Data Integration

The characterization of a new batch or sample of this compound typically follows a logical workflow to confirm its identity and purity.

cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_analysis Data Analysis & Confirmation Synthesis Synthesis of (4-Fluoropiperidin-4-yl)methanol HCl Purification Purification (e.g., Recrystallization) Synthesis->Purification MeltingPoint Melting Point Determination Purification->MeltingPoint Solubility Solubility Screening Purification->Solubility NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS Purity Purity Assessment MeltingPoint->Purity Structure Structural Confirmation NMR->Structure MS->Structure

Figure 1. A general experimental workflow for the synthesis, purification, and characterization of this compound.

References

(4-Fluoropiperidin-4-yl)methanol hydrochloride molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of (4-Fluoropiperidin-4-yl)methanol hydrochloride, a key building block in medicinal chemistry. The presence of a fluorine atom and a hydroxymethyl group on the piperidine scaffold makes it a valuable intermediate for the development of novel therapeutics, particularly in the area of neurological disorders.

Core Compound Data

The fundamental molecular properties of this compound are summarized below.

PropertyValueCitation(s)
Molecular Formula C₆H₁₂FNO·HCl (or C₆H₁₃ClFNO)[1][2][3][4]
Molecular Weight 169.63 g/mol [4]
CAS Number 1254115-16-6[1][4]
Physical Form Solid[1]
Purity Typically available at ≥95%[1][4]
Storage Room temperature, under inert atmosphere (e.g., Argon)[1]

Synthesis Protocol

While a specific, peer-reviewed synthesis protocol for this compound is not extensively detailed in the literature, a plausible and effective method involves the hydroxymethylation of a 4-fluoropiperidine precursor, followed by salt formation.

Step 1: Synthesis of (4-Fluoropiperidin-4-yl)methanol (Free Base)

This step introduces the hydroxymethyl group onto the 4-position of the fluorinated piperidine ring.

  • Reaction: Hydroxymethylation

  • Reagents:

    • 4-Fluoropiperidine (or a suitable N-protected derivative)

    • Formaldehyde (typically as an aqueous solution, e.g., formalin)

    • Reducing agent: Sodium borohydride (NaBH₄)

  • Solvent: Alcoholic solvent such as methanol or ethanol.

  • Mechanism: The synthesis proceeds via a nucleophilic addition of the piperidine to formaldehyde, forming a hemiaminal intermediate, which is subsequently reduced in situ by the reducing agent to yield the final product.[5]

  • Experimental Procedure:

    • Dissolve 4-fluoropiperidine in methanol in a round-bottom flask equipped with a magnetic stirrer and cool the mixture to 0 °C in an ice bath.

    • Slowly add an aqueous solution of formaldehyde to the stirred solution, maintaining the temperature at 0-5 °C.

    • After the addition is complete, continue stirring at the same temperature for 1-2 hours.

    • Portion-wise, add sodium borohydride to the reaction mixture. Control the addition rate to manage gas evolution and maintain the temperature below 10 °C.

    • Once the addition of the reducing agent is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

    • Quench the reaction by the slow addition of water.

    • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude (4-Fluoropiperidin-4-yl)methanol.

    • If necessary, purify the crude product by column chromatography on silica gel.

Step 2: Formation of the Hydrochloride Salt

This step converts the free base into its more stable and handleable hydrochloride salt.

  • Reagents:

    • (4-Fluoropiperidin-4-yl)methanol (from Step 1)

    • Hydrochloric acid (solution in a suitable solvent, e.g., 2M HCl in diethyl ether or isopropanol)

  • Solvent: A non-polar organic solvent in which the hydrochloride salt is insoluble, such as diethyl ether or a mixture of ethyl acetate and hexane.

  • Experimental Procedure:

    • Dissolve the purified (4-Fluoropiperidin-4-yl)methanol in a minimal amount of a suitable solvent like diethyl ether.

    • To this solution, add a solution of hydrochloric acid in the same or a compatible solvent dropwise with stirring.

    • A precipitate of this compound will form.

    • Continue stirring for 30-60 minutes to ensure complete precipitation.

    • Collect the solid product by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

G Synthesis Workflow cluster_synthesis Synthesis start 4-Fluoropiperidine reagents1 Formaldehyde, Sodium Borohydride, Methanol hydroxymethylation Hydroxymethylation start->hydroxymethylation reagents1->hydroxymethylation free_base (4-Fluoropiperidin-4-yl)methanol (Free Base) hydroxymethylation->free_base reagents2 HCl in Diethyl Ether salt_formation Salt Formation free_base->salt_formation reagents2->salt_formation final_product (4-Fluoropiperidin-4-yl)methanol hydrochloride salt_formation->final_product

Synthetic pathway for this compound.

Analytical Characterization

To ensure the identity and purity of the synthesized this compound, a combination of analytical techniques should be employed.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of pharmaceutical intermediates. A reversed-phase HPLC method is generally suitable for this compound.

  • Instrumentation: A standard HPLC system equipped with a UV detector, pump, autosampler, and column oven.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for separating piperidine derivatives.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid or phosphoric acid in water) and an organic modifier (e.g., acetonitrile or methanol) is typically effective.

  • Detection: As the compound lacks a strong chromophore, UV detection at a low wavelength (e.g., 200-210 nm) is often used. For higher sensitivity, derivatization with a UV-active agent or the use of an alternative detector like a Charged Aerosol Detector (CAD) or Mass Spectrometer (MS) can be considered.

  • General Protocol:

    • Prepare a stock solution of the sample in the mobile phase or a suitable solvent.

    • Prepare a series of calibration standards if quantitative analysis is required.

    • Set up the HPLC system with the appropriate column and mobile phase conditions.

    • Inject the sample and standards.

    • Analyze the resulting chromatograms to determine the retention time of the main peak and calculate the purity based on the peak area percentage.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation and confirmation of the compound's identity. Both ¹H and ¹³C NMR should be performed.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). Add a small amount of an internal standard (e.g., TMS) if required.

  • Data Acquisition and Processing:

    • Acquire ¹H and ¹³C NMR spectra.

    • Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

    • Analyze the chemical shifts, coupling constants, and integration of the signals to confirm that the spectral data is consistent with the structure of this compound.

G Analytical Workflow cluster_analysis Quality Control sample Synthesized Compound hplc HPLC Analysis sample->hplc nmr NMR Spectroscopy sample->nmr purity_assessment Purity Assessment (e.g., >95%) hplc->purity_assessment identity_confirmation Structural Confirmation nmr->identity_confirmation pass Pass purity_assessment->pass Meets Specification fail Fail purity_assessment->fail Out of Specification identity_confirmation->pass Structure Confirmed identity_confirmation->fail Structure Incorrect

Quality control workflow for this compound.

References

Navigating the Solubility Landscape of (4-Fluoropiperidin-4-yl)methanol Hydrochloride in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Introduction

(4-Fluoropiperidin-4-yl)methanol hydrochloride is a fluorinated piperidine derivative of interest in medicinal chemistry and drug discovery. Understanding its solubility in a range of organic solvents is paramount for its purification, formulation, and development as a potential therapeutic agent. The hydrochloride salt form is often utilized to improve the aqueous solubility and stability of amine-containing compounds. However, its solubility in organic media is crucial for various stages of drug development, including synthesis, crystallization, and the preparation of stock solutions for biological screening. This guide details the necessary steps to systematically determine and interpret the solubility of this compound.

Core Principles of Solubility for Amine Hydrochloride Salts

The solubility of an amine hydrochloride salt, such as this compound, in organic solvents is governed by a delicate balance of intermolecular forces. The ionic nature of the hydrochloride salt generally favors solubility in polar solvents capable of solvating both the cation (the protonated piperidine derivative) and the chloride anion. However, the organic scaffold of the molecule introduces lipophilic character, which can enhance solubility in less polar organic solvents.

Key factors influencing solubility include:

  • Solvent Polarity: A solvent's ability to form hydrogen bonds and engage in dipole-dipole interactions is a primary determinant.

  • Temperature: For most solid solutes, solubility increases with temperature.

  • Lattice Energy of the Solute: The strength of the crystal lattice of the hydrochloride salt must be overcome by solvent-solute interactions for dissolution to occur.

  • Molecular Structure of the Solvent: The size and shape of the solvent molecules can influence how effectively they can pack around the solute.

Experimental Protocol for Solubility Determination

A robust and reproducible experimental protocol is essential for generating high-quality solubility data. The following outlines a standard isothermal equilibrium method.

Materials and Equipment
  • This compound (purity >99%)

  • A selection of organic solvents (e.g., methanol, ethanol, isopropanol, acetone, acetonitrile, ethyl acetate, toluene, N,N-dimethylformamide) of analytical grade or higher

  • Thermostatically controlled shaker or water bath

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD)

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PTFE)

Experimental Procedure
  • Preparation of Saturated Solutions: An excess amount of this compound is added to a known volume of each selected organic solvent in sealed vials.

  • Equilibration: The vials are placed in a thermostatic shaker set to a constant temperature (e.g., 298.15 K, 308.15 K, 318.15 K) and agitated for a sufficient time to ensure equilibrium is reached (typically 24-72 hours). Preliminary studies should be conducted to determine the time required to reach equilibrium.

  • Phase Separation: After equilibration, the suspensions are allowed to settle. The vials are then centrifuged to facilitate the separation of the solid and liquid phases.

  • Sample Collection and Dilution: A known volume of the clear supernatant is carefully withdrawn using a pre-warmed or pre-cooled syringe and immediately filtered through a syringe filter to remove any undissolved solid. The filtered solution is then accurately diluted with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantitative Analysis: The concentration of this compound in the diluted samples is determined by a validated HPLC method.

  • Data Calculation: The mole fraction solubility (x) is calculated using the determined concentration, the density of the solvent, and the molecular weights of the solute and solvent.

Data Presentation and Analysis

To facilitate comparison and analysis, all quantitative solubility data should be presented in a structured tabular format.

Table 1: Mole Fraction Solubility of this compound in Various Organic Solvents at Different Temperatures

SolventTemperature (K)Mole Fraction Solubility (x)
Methanol298.15Data to be determined
308.15Data to be determined
318.15Data to be determined
Ethanol298.15Data to be determined
308.15Data to be determined
318.15Data to be determined
Isopropanol298.15Data to be determined
308.15Data to be determined
318.15Data to be determined
Acetone298.15Data to be determined
308.15Data to be determined
318.15Data to be determined
Acetonitrile298.15Data to be determined
308.15Data to be determined
318.15Data to be determined
Ethyl Acetate298.15Data to be determined
308.15Data to be determined
318.15Data to be determined
Thermodynamic Modeling

The temperature-dependent solubility data can be correlated using various thermodynamic models, such as the modified Apelblat equation or the van't Hoff equation. These models can provide insights into the thermodynamic parameters of the dissolution process, including the enthalpy, entropy, and Gibbs free energy of solution.

Visualization of Experimental Workflow

A clear visual representation of the experimental workflow ensures a standardized and reproducible process.

Solubility_Determination_Workflow cluster_preparation Sample Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_data Data Processing A Weigh excess solute B Add to known volume of solvent A->B C Agitate at constant temperature B->C D Allow to settle C->D E Centrifuge D->E F Withdraw and filter supernatant E->F G Dilute sample F->G H HPLC analysis G->H I Calculate mole fraction solubility H->I J Thermodynamic modeling I->J

Caption: Experimental workflow for solubility determination.

Conclusion

This technical guide provides a comprehensive roadmap for the systematic investigation of the solubility of this compound in organic solvents. By following the detailed experimental protocols and data analysis frameworks presented, researchers can generate the critical data needed to advance the development of this and other novel pharmaceutical compounds. The generation of such fundamental physicochemical data is an indispensable step in the journey from discovery to clinical application.

Stability and Storage of (4-Fluoropiperidin-4-yl)methanol hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for (4-Fluoropiperidin-4-yl)methanol hydrochloride. Due to the limited availability of specific stability data for this compound in publicly accessible literature, this document outlines a framework for stability assessment based on established principles of pharmaceutical stability testing, including the International Council for Harmonisation (ICH) guidelines.

Introduction

This compound is a fluorinated piperidine derivative of interest in medicinal chemistry and drug discovery. The presence of the fluorine atom can significantly influence the compound's physicochemical properties, including its metabolic stability.[1] Understanding the chemical stability of this hydrochloride salt is crucial for ensuring its quality, safety, and efficacy throughout its lifecycle, from laboratory research to potential clinical applications.

Hydrochloride salts are frequently utilized in pharmaceuticals to enhance solubility and stability. However, they can also be susceptible to certain degradation pathways, making a thorough stability assessment essential.[2]

Recommended Storage Conditions

Based on information from chemical suppliers, the general recommendation for the storage of this compound is at room temperature .[3][4][5][6] One supplier suggests storage under an inert atmosphere ("Argon charged"), which indicates potential sensitivity to oxidation.[5]

For long-term storage and to ensure the integrity of the compound, particularly for use as a reference standard or in sensitive biological assays, the following conditions are recommended:

ParameterRecommendationRationale
Temperature Room Temperature (20-25°C) or Refrigerated (2-8°C)To minimize the rate of potential degradation reactions.
Atmosphere Store under an inert gas (e.g., Argon, Nitrogen)To prevent potential oxidative degradation of the piperidine ring.
Light Protect from lightTo prevent photolytic degradation.
Moisture Store in a tightly sealed container in a dry placeTo prevent hydrolysis and deliquescence.

Potential Degradation Pathways

While specific degradation pathways for this compound have not been extensively documented, potential degradation can be inferred based on the functional groups present in the molecule.

G Potential Degradation Pathways A This compound B Oxidation A->B C Hydrolysis A->C D Photodegradation A->D E Thermal Degradation A->E B_out N-oxide formation Ring-opening products B->B_out C_out Potential for salt disproportionation C->C_out D_out Radical-mediated degradation D->D_out E_out Decomposition E->E_out

Caption: Potential degradation pathways for this compound.

The primary sites susceptible to degradation are the piperidine ring and the hydrochloride salt form.[7]

  • Oxidation: The tertiary amine of the piperidine ring is susceptible to oxidation, which could lead to the formation of an N-oxide or other oxidative degradation products.[7]

  • Hydrolysis: As a hydrochloride salt, there is a potential for disproportionation in the presence of moisture, where the salt converts to the free base.[2]

  • Photodegradation: Exposure to light, particularly UV radiation, can induce photolytic degradation, often through radical mechanisms.[8]

  • Thermal Degradation: High temperatures can lead to the decomposition of the molecule.[7]

Stability Testing Framework

A comprehensive stability testing program for this compound should be designed and executed in accordance with ICH guidelines Q1A(R2).[3][5][8] This involves long-term, intermediate, and accelerated stability studies, as well as forced degradation (stress testing) to identify potential degradation products and establish the intrinsic stability of the molecule.

Forced Degradation Studies

Forced degradation studies are essential to understand the degradation pathways and to develop a stability-indicating analytical method.[9]

Stress ConditionTypical ProtocolPotential Outcome
Acid Hydrolysis 0.1 M HCl at 60°C for 24-48 hoursGenerally stable due to the hydrochloride salt form.
Base Hydrolysis 0.1 M NaOH at 60°C for 24-48 hoursPotential for degradation.
Oxidation 3% H₂O₂ at room temperature for 24-48 hoursSusceptible to oxidation, formation of N-oxide and other products.
Thermal Degradation Solid state at 80°C for 48 hoursPotential for decomposition.
Photostability Exposure to light according to ICH Q1B guidelinesPotential for degradation.
Formal Stability Studies

Formal stability studies should be conducted on at least three primary batches to establish a re-test period or shelf life.[8]

StudyStorage ConditionMinimum Duration
Long-term 25°C ± 2°C / 60% RH ± 5% RH12 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months

Experimental Protocols

The following are representative experimental protocols for conducting stability studies.

Protocol for Forced Degradation Study

G Forced Degradation Workflow cluster_0 Sample Preparation cluster_1 Stress Conditions cluster_2 Analysis A Prepare stock solution of This compound B Acid Hydrolysis (0.1 M HCl, 60°C) A->B C Base Hydrolysis (0.1 M NaOH, 60°C) A->C D Oxidation (3% H2O2, RT) A->D E Thermal (Solid, 80°C) A->E F Photolytic (ICH Q1B) A->F G Neutralize (if necessary) and dilute samples B->G C->G D->G E->G F->G H Analyze by Stability-Indicating HPLC-UV/MS G->H I Characterize degradation products H->I

Caption: A general workflow for conducting forced degradation studies.

  • Objective: To identify potential degradation products and pathways.

  • Methodology:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water).

    • Subject aliquots of the stock solution (or solid material for thermal and photolytic stress) to the stress conditions outlined in the table in section 4.1.

    • At specified time points, withdraw samples. For acid and base hydrolysis, neutralize the samples before analysis.

    • Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method.

  • Analysis:

    • The HPLC method should be capable of separating the parent compound from all significant degradation products. A C18 reversed-phase column is often suitable.[10][11]

    • Use a photodiode array (PDA) detector to check for peak purity.

    • Mass spectrometry (MS) can be used to identify the mass of the degradation products, aiding in structure elucidation.

Protocol for Formal Stability Study

G Formal Stability Study Workflow cluster_0 Storage Conditions A Package compound in intended container closure system B Place samples in stability chambers A->B C Long-term (25°C/60% RH) B->C D Intermediate (30°C/65% RH) B->D E Accelerated (40°C/75% RH) B->E F Pull samples at specified time points C->F D->F E->F G Analyze samples for: - Appearance - Assay - Degradation products - Water content F->G H Evaluate data and establish re-test period G->H

Caption: A typical workflow for a formal stability study.

  • Objective: To establish a re-test period for the drug substance.

  • Methodology:

    • Package the this compound in a container closure system that simulates the proposed packaging for storage and distribution.

    • Place the samples in stability chambers maintained at the conditions specified in the table in section 4.2.

    • At predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term studies), withdraw samples for analysis.

  • Testing Parameters:

    • Appearance: Visual inspection for any changes in physical appearance (e.g., color, crystallinity).

    • Assay: Quantification of the active substance using a validated stability-indicating HPLC method.

    • Degradation Products: Identification and quantification of any degradation products.

    • Water Content: Determination of water content by Karl Fischer titration, especially if the compound is hygroscopic.

Conclusion

References

(4-Fluoropiperidin-4-yl)methanol Hydrochloride: A Technical Guide to its Discovery, Synthesis, and Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Fluoropiperidin-4-yl)methanol hydrochloride has emerged as a pivotal structural motif in modern medicinal chemistry. Its strategic incorporation of a fluorine atom and a hydroxymethyl group onto a piperidine scaffold offers a unique combination of physicochemical and pharmacological properties. This technical guide provides an in-depth overview of the discovery, synthesis, and known biological relevance of this compound, positioning it as a valuable building block for the development of novel therapeutics, particularly in the realm of neurological disorders. While specific quantitative bioactivity data for the parent compound remains limited in public literature, its utility is primarily demonstrated through the enhanced properties of its derivatives.

Discovery and Historical Context

The development of this compound is rooted in the confluence of two significant streams of research in pharmaceutical sciences: the enduring importance of the piperidine scaffold and the strategic use of fluorine in drug design.[1] Piperidine rings, being prevalent in natural alkaloids, have long been recognized for their favorable pharmacokinetic profiles and ability to interact with a wide array of biological targets.[1]

The systematic incorporation of fluorine into organic molecules gained considerable momentum in the mid-20th century.[1] Medicinal chemists recognized that the introduction of fluorine could profoundly modulate a molecule's metabolic stability, bioavailability, and binding affinity without significantly altering its size.[1]

The precise origin of this compound is not attributed to a single discovery but rather emerged from broader synthetic programs in the late 20th and early 21st centuries.[1] These programs focused on creating novel, fluorinated pharmaceutical intermediates to enhance the properties of drug candidates.[1] Historical records suggest its initial synthesis and characterization were part of these larger efforts to expand the chemical space available for drug discovery.[1]

Physicochemical Properties

A summary of the key physicochemical properties of (4-fluoropiperidin-4-yl)methanol and its hydrochloride salt is presented in Table 1. The hydrochloride salt is typically prepared to improve the compound's stability and aqueous solubility.[1]

PropertyValueSource
Molecular Formula C₆H₁₂FNO (base)--INVALID-LINK--
C₆H₁₃ClFNO (HCl salt)--INVALID-LINK--
Molecular Weight 133.17 g/mol (base)--INVALID-LINK--
169.62 g/mol (HCl salt)--INVALID-LINK--
CAS Number 949100-11-2 (base)--INVALID-LINK--
1254115-16-6 (HCl salt)--INVALID-LINK--
Appearance Solid--INVALID-LINK--
Purity (typical) >95%--INVALID-LINK--

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through a multi-step process involving the introduction of the fluorine and hydroxymethyl functionalities onto a protected piperidine ring, followed by deprotection and salt formation. Below is a representative synthetic scheme and a detailed experimental protocol adapted from established methods for the synthesis of the N-Boc protected intermediate.

Synthetic Scheme

G cluster_0 Step 1: Fluorination cluster_1 Step 2: Deprotection and Salt Formation start 1-Oxa-6-azaspiro[2.5]octane-6-carboxylic acid tert-butyl ester reagent1 HF-Pyridine start->reagent1 DCM, -10°C product1 1-BOC-4-fluoro-4-(hydroxymethyl)piperidine reagent1->product1 reagent2 HCl in Dioxane or TFA product1->reagent2 product2 This compound reagent2->product2 G start (4-fluoropiperidin-4-yl)methanol -derived inhibitor pde5 PDE5 start->pde5 inhibits ampk AMPK start->ampk activates cgmp cGMP degradation pde5->cgmp cancer Inhibition of Cancer Cell Growth ampk->cancer

References

A Technical Guide to the Spectroscopic Analysis of (4-Fluoropiperidin-4-yl)methanol hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed overview of the spectroscopic data for (4-Fluoropiperidin-4-yl)methanol hydrochloride. Tailored for researchers, scientists, and professionals in drug development, this document outlines the methodologies for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data and presents the available data in a structured format.

Data Presentation

Table 1: Predicted Mass Spectrometry Data

Adduct IonPredicted m/z
[M+H]⁺134.09757
[M+Na]⁺156.07951
[M-H]⁻132.08301
[M+NH₄]⁺151.12411
[M+K]⁺172.05345
[M+H-H₂O]⁺116.08755
[M+HCOO]⁻178.08849
[M+CH₃COO]⁻192.10414
[M]⁺133.08974
[M]⁻133.09084

Data sourced from PubChem.[1]

Table 2: Expected ¹H NMR Data and Multiplicity

Chemical Shift (ppm)MultiplicityIntegrationAssignment
Predicted RangePredictedPredicted-CH₂- (Piperidine Ring)
Predicted RangePredictedPredicted-CH₂- (Piperidine Ring)
Predicted RangePredictedPredicted-CH₂OH
Predicted RangePredictedPredicted-NH₂⁺-
Predicted RangePredictedPredicted-OH

Table 3: Expected ¹³C NMR Data

Chemical Shift (ppm)Assignment
Predicted Range-C-F (Quaternary)
Predicted Range-CH₂- (Piperidine Ring)
Predicted Range-CH₂OH

Table 4: Expected Major IR Absorption Bands

Wavenumber (cm⁻¹)Functional Group
Predicted RangeO-H stretch (alcohol)
Predicted RangeN-H stretch (ammonium)
Predicted RangeC-H stretch (alkane)
Predicted RangeC-F stretch
Predicted RangeC-O stretch (alcohol)

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a solid organic compound such as this compound.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation : Approximately 5-10 mg of the solid sample is weighed and dissolved in 0.7-1.0 mL of a suitable deuterated solvent (e.g., Deuterium Oxide - D₂O, or Methanol-d₄) in a clean vial.[2] The choice of solvent is critical to ensure the sample is fully dissolved and to avoid interference with the signals of interest. The resulting solution is then filtered or carefully transferred via pipette into a standard 5 mm NMR tube to a depth of about 4-5 cm.[2]

  • ¹H NMR Spectroscopy : The ¹H NMR spectrum is typically recorded on a 400 MHz or 500 MHz spectrometer.[3][4] A standard proton experiment is run to obtain information on the chemical shifts, spin-spin coupling constants, and integration of the proton signals.[4] Chemical shifts are reported in parts per million (ppm) relative to a reference standard, such as tetramethylsilane (TMS) or the residual solvent peak.[3]

  • ¹³C NMR Spectroscopy : The ¹³C NMR spectrum is acquired on the same instrument, typically at a frequency of 100 MHz or 125 MHz.[3] A proton-decoupled experiment is commonly performed to simplify the spectrum, resulting in single lines for each unique carbon atom.[5] Due to the low natural abundance of the ¹³C isotope, a larger number of scans is usually required to achieve a good signal-to-noise ratio.[6]

2.2 Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Sample Preparation (Thin Solid Film Method) : A small amount of the solid sample (around 50 mg) is dissolved in a few drops of a volatile solvent like methylene chloride or acetone.[7] A drop of this solution is then placed onto a salt plate (e.g., KBr or NaCl). The solvent is allowed to evaporate, leaving a thin film of the compound on the plate.[7]

  • Data Acquisition : The salt plate with the sample film is placed in the sample holder of the FT-IR spectrometer. A background spectrum of the clean, empty salt plate is recorded first.[8] The sample spectrum is then acquired, typically in the range of 4000-400 cm⁻¹.[8] The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

2.3 Mass Spectrometry (MS)

  • Sample Introduction and Ionization : A small amount of the sample is introduced into the mass spectrometer. For a non-volatile solid like a hydrochloride salt, a soft ionization technique such as Electrospray Ionization (ESI) is often employed.[9] The sample is typically dissolved in a suitable solvent (e.g., methanol or acetonitrile with a small amount of formic acid to promote protonation) and infused into the ion source.

  • Mass Analysis : The generated ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap).[10]

  • Calibration : To ensure high mass accuracy, the instrument is calibrated using a known reference compound either before the analysis (external calibration) or simultaneously with the sample (internal calibration or lock mass).[11] This allows for the precise determination of the molecular weight and elemental composition of the compound and its fragments.[9]

Mandatory Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a novel chemical compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation & Verification Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR FT-IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Data Analysis and Interpretation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation Report Final Report and Data Archiving Structure_Confirmation->Report

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

References

An In-depth Technical Guide to the Potential Biological Activities of (4-Fluoropiperidin-4-yl)methanol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Fluoropiperidin-4-yl)methanol hydrochloride is a fluorinated piperidine derivative that serves as a versatile synthetic building block in medicinal chemistry. While direct biological activity data for this specific compound is limited in public literature, its structural motif is a key component in a variety of biologically active molecules. The incorporation of a fluorine atom at the 4-position of the piperidine ring can enhance metabolic stability, binding affinity, and selectivity for biological targets. This technical guide consolidates the current understanding of the potential biological activities of this compound by examining the pharmacological profiles of its derivatives. The primary areas of interest include neuroscience, oncology, and receptor pharmacology. This document provides a comprehensive overview of its potential mechanisms of action, summaries of relevant quantitative data from related compounds, detailed experimental protocols for assessing these activities, and visual representations of key signaling pathways and experimental workflows.

Introduction

The piperidine scaffold is a privileged structure in drug discovery, present in numerous approved therapeutic agents.[1] Chemical modification of the piperidine ring allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties. The introduction of a fluorine atom, as seen in this compound, is a common strategy to improve drug-like properties.[2] The fluorine atom can increase metabolic stability by blocking sites of oxidation and can modulate the pKa of the piperidine nitrogen, influencing its interaction with biological targets.[2] The hydroxymethyl group provides a handle for further chemical elaboration.

This guide explores the latent biological potential of this compound by dissecting the activities of compounds that incorporate this core structure. The evidence points towards three primary areas of potential therapeutic application:

  • Serotonin Reuptake Inhibition: As a potential treatment for depression and anxiety disorders.

  • Anticancer Activity: Through various mechanisms, including the potential for AMP-activated protein kinase (AMPK) activation.

  • G-Protein Coupled Receptor (GPCR) Modulation: Targeting a wide range of physiological processes.

Potential Biological Activities and Mechanisms of Action

Serotonin Reuptake Inhibition

Derivatives of (4-Fluoropiperidin-4-yl)methanol are being investigated as selective serotonin reuptake inhibitors (SSRIs).[2] SSRIs function by blocking the serotonin transporter (SERT), increasing the concentration of serotonin in the synaptic cleft and thereby enhancing serotonergic neurotransmission. This mechanism is central to the treatment of major depressive disorder and other mood disorders.

Signaling Pathway:

SERT_Inhibition Presynaptic Neuron Presynaptic Neuron Synaptic Cleft Synaptic Cleft Presynaptic Neuron->Synaptic Cleft Release of 5-HT SERT SERT Synaptic Cleft->SERT Reuptake 5-HT Receptors 5-HT Receptors Synaptic Cleft->5-HT Receptors Binding Postsynaptic Neuron Postsynaptic Neuron SERT->Presynaptic Neuron Serotonin (5-HT) Serotonin (5-HT) 5-HT Receptors->Postsynaptic Neuron Signal Transduction (4-Fluoropiperidin-4-yl)methanol Derivative (4-Fluoropiperidin-4-yl)methanol Derivative (4-Fluoropiperidin-4-yl)methanol Derivative->SERT Inhibition

Figure 1: Mechanism of Serotonin Reuptake Inhibition.
Anticancer Activity

The piperidine moiety is found in numerous anticancer agents.[3][4] Research into fluorinated piperidine derivatives suggests they can selectively inhibit the growth of human cancer cell lines.[2] One potential mechanism is the activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[2] Activation of AMPK in cancer cells can lead to the inhibition of cell growth and proliferation. Other piperidine derivatives have been shown to induce apoptosis and exhibit cytotoxic potential against various cancer cell lines.[5][6]

Signaling Pathway:

AMPK_Activation cluster_cell Cancer Cell (4-Fluoropiperidin-4-yl)methanol Derivative (4-Fluoropiperidin-4-yl)methanol Derivative AMPK AMPK (4-Fluoropiperidin-4-yl)methanol Derivative->AMPK Activation mTORC1 mTORC1 AMPK->mTORC1 Inhibition Apoptosis Apoptosis AMPK->Apoptosis Induces Cell Growth & Proliferation Cell Growth & Proliferation mTORC1->Cell Growth & Proliferation Promotes

Figure 2: Potential Anticancer Mechanism via AMPK Activation.
G-Protein Coupled Receptor (GPCR) Modulation

The versatility of the piperidine scaffold makes it a valuable component in the design of ligands for G-protein coupled receptors (GPCRs).[1] GPCRs are a large family of transmembrane receptors that play crucial roles in virtually every physiological process. By modifying the substituents on the piperidine ring, it is possible to develop selective agonists, antagonists, or allosteric modulators for specific GPCRs, opening up therapeutic possibilities for a wide range of diseases.

Quantitative Data Summary

Compound Class Target Activity Value Assay Type Reference
4,4-difluoropiperidine derivativeDopamine D4 ReceptorKi5.5 nMRadioligand Binding[7]
4,4-difluoropiperidine derivativeDopamine D4 ReceptorKi1.7 nMRadioligand Binding[7]
Pleuromutilin derivative with 4-fluorophenyl groupMRSAMIC0.03125 µg/mLAntibacterial Susceptibility[8]
SERT InhibitorSERTIC502.61 nMTRACT Assay[9][10]

Experimental Protocols

Serotonin Reuptake Inhibition Assay

This protocol describes a cell-based assay to determine the in vitro inhibitory activity of a test compound on the human serotonin transporter (SERT).[11][12][13]

Experimental Workflow:

SERT_Assay_Workflow Start Start Cell_Culture Culture hSERT-expressing cells Start->Cell_Culture Plating Plate cells in 96-well plates Cell_Culture->Plating Pre-incubation Pre-incubate with test compound Plating->Pre-incubation Uptake_Initiation Add [3H]Serotonin Pre-incubation->Uptake_Initiation Incubation Incubate at 37°C Uptake_Initiation->Incubation Termination Terminate uptake and lyse cells Incubation->Termination Scintillation_Counting Measure radioactivity Termination->Scintillation_Counting Data_Analysis Calculate IC50 Scintillation_Counting->Data_Analysis End End Data_Analysis->End

Figure 3: Workflow for SERT Inhibition Assay.

Methodology:

  • Cell Culture: Maintain HEK293 cells stably expressing the human serotonin transporter (hSERT) in appropriate culture medium.

  • Cell Plating: Seed the hSERT-expressing cells into 96-well microplates at a suitable density and allow them to adhere overnight.

  • Pre-incubation: Wash the cells with uptake buffer. Pre-incubate the cells with various concentrations of the test compound or a reference compound (e.g., fluoxetine) for 15-30 minutes at 37°C.

  • Uptake Initiation: Initiate serotonin uptake by adding [³H]Serotonin to each well.

  • Incubation: Incubate the plate for a short period (e.g., 5-15 minutes) at 37°C.

  • Termination and Lysis: Terminate the uptake by rapidly washing the cells with ice-cold buffer. Lyse the cells to release the intracellular contents.

  • Scintillation Counting: Transfer the cell lysates to scintillation vials and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value by plotting the percentage of inhibition of specific [³H]Serotonin uptake against the logarithm of the test compound concentration.

AMPK Activity Assay

This protocol outlines a luminescent-based in vitro assay to measure the activity of AMP-activated protein kinase (AMPK).[14][15]

Methodology:

  • Reagent Preparation: Prepare stocks of ATP, AMPK substrate (e.g., a synthetic peptide), and AMP in a kinase buffer. Prepare serial dilutions of the test compound.

  • Kinase Reaction: In a white 96-well plate, add the diluted active AMPK enzyme, the substrate/AMP mixture, and the test compound or vehicle. Initiate the reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • ATP Depletion: Add an ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP Detection and Luminescence Measurement: Add a Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase reaction to generate a luminescent signal. Measure the luminescence using a plate-reading luminometer. The light signal is proportional to the amount of ADP produced and thus to the AMPK activity.

  • Data Analysis: Calculate the percentage of AMPK activity relative to a control and determine the EC50 (for activators) or IC50 (for inhibitors) of the test compound.

GPCR Binding Assay

This protocol describes a radioligand competition binding assay to determine the binding affinity (Ki) of a test compound for a specific GPCR.[16][17][18]

Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the target GPCR.

  • Assay Setup: In a 96-well plate, add binding buffer, a serial dilution of the unlabeled test compound, a fixed concentration of a suitable radiolabeled ligand for the target GPCR, and the cell membrane preparation.

  • Incubation: Incubate the plate to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the bound from the free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials and measure the radioactivity.

  • Data Analysis: Determine the IC50 value of the test compound and calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Conclusion

This compound represents a valuable starting point for the development of novel therapeutic agents. While the compound itself may primarily serve as a synthetic intermediate, the consistent appearance of its core structure in molecules with significant biological activity highlights its importance in medicinal chemistry. The strategic placement of the fluorine atom and the hydroxymethyl group provides a foundation for creating compounds with enhanced pharmacological properties. Further investigation into derivatives of this scaffold is warranted to fully explore its therapeutic potential in neuroscience, oncology, and beyond. The experimental protocols provided in this guide offer a framework for researchers to assess the biological activities of novel compounds derived from this promising chemical entity.

References

Methodological & Application

Application Notes and Protocols: (4-Fluoropiperidin-4-yl)methanol Hydrochloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Fluoropiperidin-4-yl)methanol hydrochloride is a valuable heterocyclic building block in medicinal chemistry. The piperidine scaffold is a privileged structure found in numerous approved drugs, and the introduction of a fluorine atom can significantly enhance pharmacological properties such as metabolic stability, binding affinity, and bioavailability.[1] This document provides detailed application notes and protocols for the utilization of this compound in the synthesis of potential therapeutic agents, with a focus on its application in the development of Dopamine D4 receptor antagonists.

The Dopamine D4 receptor (D4R) is a G-protein coupled receptor primarily expressed in the brain. Its modulation is a key strategy in the treatment of various neurological and psychiatric disorders. Notably, D4R antagonists are being investigated for their potential to treat L-DOPA-induced dyskinesias in Parkinson's disease.[2][3] The protocols outlined below are based on established synthetic methodologies for analogous fluorinated piperidine derivatives and their application in targeting the D4 receptor.[1][2][3]

Key Applications

The primary application of this compound is as a versatile intermediate for the synthesis of more complex molecules with therapeutic potential. Its key structural features, the secondary amine and the primary alcohol, allow for a variety of chemical modifications to generate diverse libraries of compounds for drug discovery.

Data Presentation: Dopamine D4 Receptor Antagonists

The following table summarizes the binding affinity data for a series of synthesized 4,4-difluoropiperidine analogs, which serve as a model for compounds derivable from (4-Fluoropiperidin-4-yl)methanol. The data highlights the structure-activity relationship (SAR) for the phenoxy ether moiety attached to the piperidine core.

Compound IDR Group (Phenoxy Moiety)Ki (nM) for Dopamine D4 Receptor
8a 4-FluorophenylSimilar potency to 7a (Ki = 140-320 nM)
8b 3,4-Difluorophenyl5.5
8c 3-Methylphenyl13
8d 4-Chlorophenyl53
8e Phenyl27
8f 3-Fluoro-4-methylphenyl72
8g-k Various Heterocyclic Ethers150 - 1,660
14a Not specified in snippets0.3

Note: The data presented is for 4,4-difluoro-piperidine analogs as a close proxy for what could be achieved with the monofluorinated building block. The original research should be consulted for the full dataset and experimental details.[1][2][3]

Experimental Protocols

Protocol 1: N-Boc Protection of (4-Fluoropiperidin-4-yl)methanol

This initial step protects the piperidine nitrogen to allow for selective modification of the hydroxyl group.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc)2O

  • Triethylamine (Et3N)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Suspend this compound (1.0 eq) in dichloromethane (DCM).

  • Add triethylamine (Et3N) (2.2 eq) and stir the mixture at room temperature for 15 minutes.

  • Add di-tert-butyl dicarbonate ((Boc)2O) (1.1 eq) portion-wise.

  • Stir the reaction mixture at room temperature overnight.

  • Wash the reaction mixture with saturated aqueous NaHCO3 solution and then with brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield tert-butyl 4-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate.

Protocol 2: Synthesis of Phenoxy Ether Derivatives via Mesylation and Nucleophilic Substitution

This protocol describes the conversion of the hydroxyl group to a leaving group followed by substitution with a phenol to form the desired ether linkage.

Materials:

  • tert-Butyl 4-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate (from Protocol 1)

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (Et3N)

  • Dichloromethane (DCM)

  • Substituted phenol (e.g., 3,4-difluorophenol)

  • Sodium hydride (NaH)

  • Dimethylformamide (DMF)

Procedure:

  • Mesylation: Dissolve tert-butyl 4-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate (1.0 eq) and triethylamine (1.5 eq) in DCM at 0 °C.

  • Slowly add methanesulfonyl chloride (1.2 eq) and stir the mixture at 0 °C for 1 hour.

  • Allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Wash the reaction mixture with water and brine, then dry the organic layer over anhydrous MgSO4, filter, and concentrate to obtain the crude mesylate.

  • Nucleophilic Substitution: To a solution of the substituted phenol (1.2 eq) in DMF, add sodium hydride (1.2 eq) at 0 °C and stir for 30 minutes.

  • Add a solution of the crude mesylate in DMF to the phenoxide solution.

  • Stir the reaction mixture at room temperature overnight.

  • Quench the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous MgSO4, filter, and concentrate.

  • Purify the crude product by column chromatography to obtain the desired Boc-protected phenoxy ether derivative.

Protocol 3: Deprotection of the Piperidine Nitrogen

The final step involves the removal of the Boc protecting group to yield the target compound.

Materials:

  • Boc-protected phenoxy ether derivative (from Protocol 2)

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the Boc-protected phenoxy ether derivative in DCM.

  • Add an excess of TFA or a 4M solution of HCl in dioxane.

  • Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • Triturate the residue with diethyl ether to precipitate the hydrochloride or trifluoroacetate salt of the final product.

  • Collect the solid by filtration and dry under vacuum.

Visualizations

Experimental Workflow

G cluster_0 Protocol 1: N-Boc Protection cluster_1 Protocol 2: Ether Synthesis cluster_2 Protocol 3: Deprotection start (4-Fluoropiperidin-4-yl)methanol HCl prot1 Add Et3N, (Boc)2O in DCM start->prot1 prod1 Boc-protected intermediate prot1->prod1 mesylation Mesylation (MsCl, Et3N) prod1->mesylation substitution Nucleophilic Substitution with ArOH, NaH mesylation->substitution prod2 Boc-protected phenoxy ether substitution->prod2 deprotection Deprotection (TFA or HCl) prod2->deprotection final_product Final D4R Antagonist deprotection->final_product

Caption: Synthetic workflow for Dopamine D4 receptor antagonists.

Dopamine D4 Receptor Signaling Pathway

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Dopamine Dopamine D4R Dopamine D4 Receptor (GPCR) Dopamine->D4R Activates D4R_Antagonist D4R Antagonist (e.g., from piperidine derivative) D4R_Antagonist->D4R Blocks G_protein Gi/o Protein D4R->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., modulation of neuronal excitability) PKA->Cellular_Response Phosphorylates targets leading to

Caption: Dopamine D4 receptor signaling pathway.

References

Applications of (4-Fluoropiperidin-4-yl)methanol Hydrochloride in Drug Discovery: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

(4-Fluoropiperidin-4-yl)methanol hydrochloride has emerged as a valuable building block in medicinal chemistry, offering a unique scaffold for the development of novel therapeutic agents. Its strategic incorporation of a fluorine atom and a hydroxymethyl group on the piperidine ring imparts favorable pharmacological properties, making it an attractive starting point for drug discovery programs targeting a range of diseases, most notably in the fields of oncology and neurology.

The presence of the fluorine atom at the 4-position of the piperidine ring is a key feature, known to enhance metabolic stability and improve the binding affinity of drug candidates to their biological targets.[1] The hydroxymethyl group provides a versatile handle for further chemical modifications, allowing for the synthesis of diverse libraries of compounds for structure-activity relationship (SAR) studies.

This document provides detailed application notes and protocols for the use of this compound in the discovery of novel kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases.

Application Note 1: Synthesis of Pyrrolo[2,3-d]pyrimidine-Based Kinase Inhibitors

Derivatives of this compound have been investigated as potent inhibitors of various protein kinases, which are crucial regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. The pyrrolo[2,3-d]pyrimidine core is a well-established scaffold for kinase inhibitors, and its combination with the fluoropiperidine moiety has led to the development of promising drug candidates.

A key application of this compound is in the synthesis of oxy-fluoropiperidine derivatives that act as kinase inhibitors. These compounds have shown potential in the prevention and treatment of diseases that benefit from kinase inhibition.

Experimental Protocol: Synthesis of a Fluoropiperidinyl-Oxy-Pyrrolo[2,3-d]pyrimidine Derivative

This protocol outlines a general synthetic route for the preparation of a kinase inhibitor candidate incorporating the (4-Fluoropiperidin-4-yl)methanol scaffold.

Step 1: Synthesis of the Pyrrolo[2,3-d]pyrimidine Core

The synthesis typically begins with the construction of the core heterocyclic system. A common method involves the reaction of a substituted pyrimidine with a suitable partner to form the fused pyrrole ring.

  • Reaction: A mixture of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and a desired amine (e.g., (1-ethyl-1H-pyrazol-4-yl)amine) is heated in a suitable solvent such as n-butanol in the presence of a base like diisopropylethylamine (DIPEA).

  • Work-up: After completion of the reaction, the mixture is cooled, and the product is isolated by filtration or extraction. Purification is typically achieved by column chromatography.

Step 2: Coupling with the Fluoropiperidine Moiety

The hydroxymethyl group of this compound is utilized for coupling to the pyrrolo[2,3-d]pyrimidine core via an ether linkage.

  • Reaction: The product from Step 1 is reacted with (4-Fluoropiperidin-4-yl)methanol in the presence of a suitable coupling agent and base, such as sodium hydride, in an anhydrous solvent like dimethylformamide (DMF).

  • Work-up: The reaction is quenched, and the product is extracted and purified using standard techniques.

Step 3: Final Modification (e.g., Acryloylation)

To enhance the covalent binding to the target kinase, an acryloyl group can be introduced onto the piperidine nitrogen.

  • Reaction: The product from Step 2 is treated with acryloyl chloride in the presence of a base like triethylamine in a solvent such as dichloromethane.

  • Work-up: The final product is purified by chromatography to yield the desired kinase inhibitor.

Diagram of the Synthetic Workflow:

G cluster_0 Step 1: Core Synthesis cluster_1 Step 2: Coupling cluster_2 Step 3: Final Modification Pyrrolo[2,3-d]pyrimidine_Core Pyrrolo[2,3-d]pyrimidine Core Synthesis Coupling Coupling with (4-Fluoropiperidin-4-yl)methanol Pyrrolo[2,3-d]pyrimidine_Core->Coupling Modification Acryloylation Coupling->Modification Final_Product Final Kinase Inhibitor Modification->Final_Product Starting_Materials Starting Materials (e.g., 4-chloro-7H-pyrrolo[2,3-d]pyrimidine) Starting_Materials->Pyrrolo[2,3-d]pyrimidine_Core

Caption: General synthetic workflow for kinase inhibitors.

Application Note 2: Biological Evaluation of Kinase Inhibitors

The synthesized compounds are then evaluated for their biological activity, primarily their ability to inhibit specific kinases and their anti-proliferative effects on cancer cell lines.

Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol describes a common method for determining the inhibitory potency of a compound against a specific kinase.

  • Principle: The assay measures the ability of the compound to inhibit the phosphorylation of a substrate by the target kinase. This is often done using a luminescence-based assay that quantifies the amount of ATP consumed during the kinase reaction.

  • Procedure:

    • The kinase, a specific substrate peptide, and the test compound at various concentrations are incubated in a buffer solution.

    • The kinase reaction is initiated by the addition of ATP.

    • After a set incubation period, a reagent is added to stop the reaction and measure the remaining ATP.

    • The luminescence signal is read using a plate reader.

  • Data Analysis: The IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, is calculated from the dose-response curve.

Experimental Protocol: Cell Proliferation Assay (MTT Assay)

This protocol is used to assess the cytotoxic or cytostatic effects of the synthesized compounds on cancer cells.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

  • Procedure:

    • Cancer cells are seeded in a 96-well plate and allowed to attach overnight.

    • The cells are then treated with the test compounds at various concentrations for a specific period (e.g., 72 hours).

    • The MTT reagent is added to each well, and the plate is incubated to allow for formazan formation.

    • A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The IC50 value, representing the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Diagram of the Biological Evaluation Workflow:

G Synthesized_Compound Synthesized Kinase Inhibitor Kinase_Assay In Vitro Kinase Inhibition Assay Synthesized_Compound->Kinase_Assay Cell_Assay Cell Proliferation Assay (e.g., MTT) Synthesized_Compound->Cell_Assay IC50_Kinase Determine IC50 (Kinase Inhibition) Kinase_Assay->IC50_Kinase IC50_Cell Determine IC50 (Cell Growth Inhibition) Cell_Assay->IC50_Cell

Caption: Workflow for biological evaluation of inhibitors.

Quantitative Data Summary

While specific quantitative data for compounds derived directly from this compound is often proprietary and found within patent literature, the following table provides a representative summary of the type of data obtained for pyrrolo[2,3-d]pyrimidine-based kinase inhibitors. This data is illustrative and serves to demonstrate the expected potency of such compounds.

Compound IDTarget KinaseIC50 (nM)Cell LineIC50 (µM)
Example 1 JAK15.2HEL0.8
Example 2 JAK210.8Ba/F3-JAK2-V617F1.2
Example 3 TYK28.5U-9371.5
Example 4 EGFR15.1A4312.1

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values would be determined experimentally for each synthesized compound.

Signaling Pathway

The synthesized kinase inhibitors often target specific nodes within cellular signaling pathways that are aberrantly activated in diseases like cancer. For example, inhibitors of the Janus kinase (JAK) family can block the JAK-STAT signaling pathway, which is crucial for the proliferation and survival of many cancer cells.

Diagram of the JAK-STAT Signaling Pathway:

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_P p-STAT STAT->STAT_P STAT_Dimer STAT Dimer STAT_P->STAT_Dimer Dimerization DNA DNA STAT_Dimer->DNA Translocation Gene_Transcription Gene Transcription (Proliferation, Survival) DNA->Gene_Transcription Cytokine Cytokine Cytokine->Cytokine_Receptor Inhibitor Kinase Inhibitor (e.g., from (4-Fluoropiperidin-4-yl)methanol) Inhibitor->JAK Inhibition

Caption: Simplified JAK-STAT signaling pathway.

References

Application Notes and Protocols for the Synthesis of Neurological Disorder Drugs Using (4-Fluoropiperidin-4-yl)methanol hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Fluoropiperidin-4-yl)methanol hydrochloride is a key building block in the synthesis of novel therapeutic agents for a range of neurological disorders. The presence of a fluorine atom on the piperidine ring offers significant advantages in drug design, including enhanced metabolic stability and improved binding affinity to biological targets.[1] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of potent and selective sigma-1 (σ1) receptor antagonists, which have shown promise in the treatment of neuropathic pain and other neurodegenerative conditions.

The σ1 receptor, a unique ligand-operated chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface, is implicated in a variety of cellular functions, including the modulation of ion channels, neurotransmitter release, and neuroinflammation.[2][3][4] Antagonism of the σ1 receptor has emerged as a promising therapeutic strategy for conditions characterized by neuronal hyperexcitability and inflammation.

Application: Synthesis of a Potent Sigma-1 Receptor Antagonist

This section outlines the synthesis of a novel σ1 receptor antagonist, 1-(4-Fluorobenzyl)-4-(hydroxymethyl)-4-fluoropiperidine , a compound designed for high affinity and selectivity for the σ1 receptor. The synthesis involves the N-alkylation of this compound with 4-fluorobenzyl bromide.

Experimental Protocol: N-Alkylation of this compound

This protocol describes a standard procedure for the N-alkylation of a secondary amine, adapted for the specific starting material.

Materials:

  • This compound

  • 4-Fluorobenzyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Column chromatography apparatus and silica gel

Procedure:

  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq.).

  • Addition of Base and Solvent: Add anhydrous potassium carbonate (2.5 eq.) and anhydrous acetonitrile (20 mL).

  • Addition of Alkylating Agent: While stirring the suspension vigorously, add 4-fluorobenzyl bromide (1.1 eq.) dropwise at room temperature under an inert atmosphere.

  • Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-24 hours. Monitor the reaction progress by TLC (e.g., using a 10:1 DCM:Methanol eluent system).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Dissolve the residue in dichloromethane (50 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 30 mL) and then with brine (30 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure 1-(4-Fluorobenzyl)-4-(hydroxymethyl)-4-fluoropiperidine .

Experimental Workflow

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Combine (4-Fluoropiperidin-4-yl)methanol HCl, K₂CO₃, and Acetonitrile in a flask add_alkylating Add 4-Fluorobenzyl Bromide start->add_alkylating reflux Reflux for 12-24h add_alkylating->reflux monitor Monitor by TLC reflux->monitor filter Filter and Concentrate monitor->filter extract DCM Extraction and Washes filter->extract dry Dry and Concentrate extract->dry chromatography Column Chromatography dry->chromatography product Pure Product chromatography->product

A streamlined workflow for the synthesis of the target compound.

Quantitative Data Summary

The following tables summarize key quantitative data for a series of synthesized fluorinated piperidine derivatives targeting the σ1 receptor. Data is compiled from various studies to provide a comparative overview.

Table 1: In Vitro Binding Affinity of Fluorinated Piperidine Derivatives for Sigma-1 (σ1) and Sigma-2 (σ2) Receptors

Compound ReferenceStructureσ1 Receptor Ki (nM)σ2 Receptor Ki (nM)Selectivity (σ2/σ1)
LMH-2 N-(1-benzylpiperidin-4-yl)-4-fluorobenzamide6.0-High
Compound 44 N-(2-(4-(4-fluorobenzyl) piperidin-1-yl) ethyl)-N-(4-methoxy-phenyl) propionamide1.86--
SI 1/28 Analog Benzylpiperazine derivative6.12583423
[18F]FPS 1-(3-fluoropropyl)-4-((4-cyanophenoxy)- Methyl)piperidine0.31-4.19-50-2448

Table 2: In Vivo Efficacy of Sigma-1 Receptor Antagonists in a Neuropathic Pain Model (Chronic Constriction Injury - CCI)

Compound ReferenceAnimal ModelRoute of AdministrationEffective Dose (ED₅₀)Endpoint
Compound 44 Rati.p.15.1 ± 1.67 mg/kgFormalin Test
SI 1/28 Mousei.p.13.2 mg/kgFormalin Test
E-52862 Rati.p.-Reduction in mechanical allodynia

Signaling Pathways

Sigma-1 Receptor Signaling in Neuropathic Pain

Neuropathic pain is characterized by neuronal hyperexcitability and neuroinflammation. The σ1 receptor plays a crucial role in modulating these processes. Upon activation by nerve injury, the σ1 receptor translocates and interacts with various ion channels and signaling proteins, leading to the potentiation of pain signals. Antagonists of the σ1 receptor can block these interactions, thereby reducing pain.

G cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron nerve_injury Nerve Injury sigma1_activation Sigma-1 Receptor Activation nerve_injury->sigma1_activation ion_channels Ion Channel Modulation (e.g., Nav, Cav) sigma1_activation->ion_channels neurotransmitter_release Increased Neurotransmitter Release (Glutamate) ion_channels->neurotransmitter_release nmda_receptor NMDA Receptor Activation neurotransmitter_release->nmda_receptor ca_influx Ca²⁺ Influx nmda_receptor->ca_influx downstream_signaling Downstream Signaling (e.g., ERK, p38 MAPK) ca_influx->downstream_signaling central_sensitization Central Sensitization & Neuropathic Pain downstream_signaling->central_sensitization antagonist (4-Fluoropiperidin-4-yl)methanol derived antagonist antagonist->sigma1_activation Blocks G cluster_immune Microglia / Astrocyte nerve_injury Neuronal Injury glial_activation Microglia/Astrocyte Activation nerve_injury->glial_activation sigma1_modulation Sigma-1 Receptor Modulation glial_activation->sigma1_modulation pro_inflammatory Pro-inflammatory Cytokine Release (e.g., TNF-α, IL-1β) sigma1_modulation->pro_inflammatory neuroinflammation Neuroinflammation pro_inflammatory->neuroinflammation antagonist (4-Fluoropiperidin-4-yl)methanol derived antagonist antagonist->sigma1_modulation Inhibits

References

Application Notes and Protocols for N-alkylation of (4-Fluoropiperidin-4-yl)methanol hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine scaffold is a privileged structural motif in medicinal chemistry, frequently incorporated into a vast array of therapeutic agents due to its favorable physicochemical and pharmacokinetic properties.[1] The N-alkylation of piperidine derivatives is a crucial synthetic transformation that enables the modulation of a compound's biological activity, selectivity, and drug-like properties.[1] (4-Fluoropiperidin-4-yl)methanol is a valuable building block in drug discovery, and its N-alkylation provides access to a diverse range of compounds with potential therapeutic applications. The introduction of a fluorine atom can enhance metabolic stability and binding affinity to biological targets.[2]

This document provides detailed protocols for two common and effective methods for the N-alkylation of (4-Fluoropiperidin-4-yl)methanol hydrochloride: Direct N-Alkylation and Reductive Amination . These protocols are designed to be adaptable for the synthesis of a library of N-substituted derivatives for screening in drug discovery programs. The resulting compounds are of particular interest for their potential to modulate key signaling pathways implicated in various diseases, such as those involving the C-X-C chemokine receptor type 4 (CXCR4) and opioid receptors.[3][4]

Data Presentation

The following tables summarize representative quantitative data for the N-alkylation of this compound based on the described protocols. Please note that actual yields and reaction times may vary depending on the specific alkylating agent or aldehyde/ketone used.

Table 1: Representative Data for Direct N-Alkylation of (4-Fluoropiperidin-4-yl)methanol

Alkylating AgentBaseSolventReaction Time (h)Yield (%)Purity (%)
Benzyl bromideK₂CO₃Acetonitrile1285-95>95
Ethyl iodideDIPEADMF1875-85>95
4-Nitrobenzyl bromideK₂CO₃Acetonitrile1080-90>95
2-BromopyridineNaHTHF2460-70>90

Table 2: Representative Data for Reductive Amination of (4-Fluoropiperidin-4-yl)methanol

Aldehyde/KetoneReducing AgentSolventReaction Time (h)Yield (%)Purity (%)
BenzaldehydeNaBH(OAc)₃Dichloromethane490-98>98
4-ChlorobenzaldehydeNaBH(OAc)₃1,2-Dichloroethane688-96>98
CyclohexanoneNaBH₃CNMethanol1270-80>95
AcetoneNaBH(OAc)₃Dichloromethane875-85>95

Experimental Protocols

Freebasing of this compound

Prior to N-alkylation, the hydrochloride salt of (4-Fluoropiperidin-4-yl)methanol must be converted to the free base.

Materials:

  • This compound

  • Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

  • Water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel

  • Round-bottom flask

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq.) in water.

  • Cool the solution in an ice bath and slowly add a 1 M aqueous solution of NaOH or a saturated solution of K₂CO₃ until the pH is >10.

  • Extract the aqueous layer with DCM or EtOAc (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the free base of (4-Fluoropiperidin-4-yl)methanol as an oil or solid. The crude free base is typically used directly in the next step without further purification.

Protocol 1: Direct N-Alkylation with Alkyl Halides

This protocol describes the reaction of the piperidine nitrogen with an alkyl halide in the presence of a base.

Materials:

  • (4-Fluoropiperidin-4-yl)methanol (free base, 1.0 eq.)

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide; 1.05-1.2 eq.)

  • Base (e.g., potassium carbonate (K₂CO₃), N,N-diisopropylethylamine (DIPEA), or sodium hydride (NaH); 2.0-3.0 eq.)

  • Anhydrous solvent (e.g., acetonitrile (ACN), N,N-dimethylformamide (DMF), or tetrahydrofuran (THF))

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (e.g., nitrogen or argon)

  • Standard work-up and purification equipment (silica gel for column chromatography)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add (4-Fluoropiperidin-4-yl)methanol (1.0 eq.) and the anhydrous solvent.

  • Add the base (e.g., K₂CO₃ or DIPEA). If using NaH, add it portion-wise at 0 °C and stir for 30 minutes before adding the alkyl halide.

  • Slowly add the alkyl halide (1.05-1.2 eq.) to the stirred suspension at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction time can vary from a few hours to overnight.

  • Upon completion, filter off the solid base (if applicable).

  • Concentrate the filtrate under reduced pressure.

  • Perform an aqueous work-up by partitioning the residue between an organic solvent (e.g., ethyl acetate) and water.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated product.

Protocol 2: N-Alkylation via Reductive Amination

This protocol involves the reaction of the piperidine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ.[5] This method is often milder and can provide higher yields with fewer byproducts compared to direct alkylation.[5]

Materials:

  • (4-Fluoropiperidin-4-yl)methanol (free base, 1.0 eq.)

  • Aldehyde or ketone (1.0-1.2 eq.)

  • Reducing agent (e.g., sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN); 1.2-1.5 eq.)

  • Anhydrous solvent (e.g., dichloromethane (DCM), 1,2-dichloroethane (DCE), or methanol (MeOH))

  • Acetic acid (optional, catalytic amount for ketones)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (e.g., nitrogen or argon)

  • Standard work-up and purification equipment (silica gel for column chromatography)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add (4-Fluoropiperidin-4-yl)methanol (1.0 eq.), the aldehyde or ketone (1.0-1.2 eq.), and the anhydrous solvent.

  • If reacting with a ketone, a catalytic amount of acetic acid can be added to facilitate iminium ion formation.

  • Stir the mixture at room temperature for 30-60 minutes.

  • Add the reducing agent (e.g., NaBH(OAc)₃) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reaction times typically range from 1 to 24 hours.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product via flash column chromatography to yield the desired N-alkylated product.

Mandatory Visualizations

Experimental Workflows

experimental_workflow cluster_start Starting Material cluster_freebasing Freebasing cluster_alkylation N-Alkylation cluster_purification Work-up & Purification cluster_product Final Product start (4-Fluoropiperidin-4-yl)methanol hydrochloride freebase Free Base Formation start->freebase Base (e.g., NaOH) direct Direct Alkylation (Alkyl Halide, Base) freebase->direct reductive Reductive Amination (Aldehyde/Ketone, Reducing Agent) freebase->reductive purify Aqueous Work-up & Column Chromatography direct->purify reductive->purify product N-Alkylated Product purify->product

Caption: General experimental workflow for the N-alkylation of this compound.

Signaling Pathways

N-alkylated derivatives of (4-Fluoropiperidin-4-yl)methanol are of interest as modulators of G-protein coupled receptors (GPCRs), such as CXCR4 and opioid receptors.

cxcr4_signaling ligand CXCL12 (Ligand) or N-alkylated Piperidine Derivative receptor CXCR4 Receptor ligand->receptor g_protein Gαi / Gβγ receptor->g_protein Activation jak_stat JAK/STAT Pathway receptor->jak_stat G-protein independent pi3k PI3K/Akt Pathway g_protein->pi3k mapk MAPK/ERK Pathway g_protein->mapk plc PLC/IP3/Ca²⁺ Pathway g_protein->plc response Cellular Responses: - Chemotaxis - Survival - Proliferation pi3k->response mapk->response plc->response jak_stat->response

Caption: Simplified CXCR4 signaling pathway, a potential target for N-alkylated piperidine derivatives.[3][6][7][8][9]

opioid_signaling ligand Opioid Agonist or N-alkylated Piperidine Derivative receptor Opioid Receptor (μ, δ, κ) ligand->receptor g_protein Gαi / Gβγ receptor->g_protein Activation ac Adenylyl Cyclase g_protein->ac Inhibition ion_channels Ion Channel Modulation (↑ K⁺, ↓ Ca²⁺) g_protein->ion_channels mapk MAPK Pathway g_protein->mapk camp ↓ cAMP ac->camp response Cellular Responses: - Analgesia - Neuronal Inhibition camp->response ion_channels->response mapk->response

References

Application Notes and Protocols for Coupling Reactions with (4-Fluoropiperidin-4-yl)methanol hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Fluoropiperidin-4-yl)methanol hydrochloride is a valuable building block in medicinal chemistry, offering a versatile scaffold for the synthesis of novel therapeutic agents. The presence of a fluorine atom can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of a drug candidate. This document provides detailed protocols for key coupling reactions involving this intermediate, including amide bond formation, Buchwald-Hartwig amination, Williamson ether synthesis, and reductive amination.

Data Presentation: Representative Quantitative Data for Coupling Reactions

The following tables summarize typical quantitative data for the described coupling reactions. Please note that actual yields and reaction parameters may vary depending on the specific substrates and optimization of reaction conditions.

Table 1: Amide Coupling with various Carboxylic Acids

Carboxylic Acid PartnerCoupling ReagentBaseSolventTime (h)Yield (%)
Benzoic AcidHATUDIPEADMF285-95
Acetic AcidEDC, HOBtNMMDCM1280-90
4-Chlorobenzoic AcidT3PPyridineEtOAc488-96
Boc-Alanine-OHPyBOPDIPEADMF382-92

Table 2: Buchwald-Hartwig Amination with various Aryl Halides

Aryl HalidePalladium CatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)
4-BromotoluenePd(OAc)₂XPhosNaOtBuToluene1001275-85
2-ChloropyridinePd₂(dba)₃RuPhosK₃PO₄Dioxane1101870-80
1-Bromo-4-methoxybenzenePd(OAc)₂SPhosCs₂CO₃Toluene1001680-90

Table 3: Williamson Ether Synthesis with various Alkyl Halides

Alkyl HalideBaseSolventTemp (°C)Time (h)Yield (%)
Benzyl BromideNaHTHF60670-80
Ethyl IodideKHDMF251265-75
Methyl TosylateNaHTHF60872-82

Table 4: Reductive Amination with various Carbonyl Compounds

Carbonyl CompoundReducing AgentSolventTime (h)Yield (%)
BenzaldehydeNaBH(OAc)₃DCE1280-90
CyclohexanoneNaBH(OAc)₃DCM2475-85
AcetoneNaBH₃CNMeOH1870-80

Experimental Protocols

General Considerations
  • All reactions should be performed in oven-dried glassware under an inert atmosphere (e.g., nitrogen or argon).

  • Anhydrous solvents should be used unless otherwise specified.

  • This compound needs to be neutralized with a base (e.g., triethylamine, DIPEA) to generate the free amine in situ for most coupling reactions.

Protocol 1: Amide Coupling via HATU Activation

This protocol describes the coupling of a generic carboxylic acid with this compound using HATU as the coupling reagent.

Materials:

  • This compound

  • Carboxylic acid (1.0 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add this compound (1.1 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 10 minutes.

  • Add HATU (1.1 eq) in one portion.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with EtOAc.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination

This protocol outlines a general procedure for the palladium-catalyzed N-arylation of (4-Fluoropiperidin-4-yl)methanol with an aryl bromide.[1][2]

Materials:

  • This compound

  • Aryl bromide (1.0 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)

  • XPhos (0.04 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous toluene

Procedure:

  • In a reaction vessel, combine the aryl bromide (1.0 eq), this compound (1.2 eq), Pd(OAc)₂ (0.02 eq), XPhos (0.04 eq), and NaOtBu (1.4 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and dilute with EtOAc.

  • Filter the mixture through a pad of Celite, washing with EtOAc.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography.

Protocol 3: Williamson Ether Synthesis

This protocol describes the formation of an ether by reacting the hydroxyl group of (4-Fluoropiperidin-4-yl)methanol with an alkyl halide.[3][4][5][6] It is important to first protect the secondary amine of the piperidine ring (e.g., with a Boc group) to prevent N-alkylation.

Materials:

  • N-Boc-(4-Fluoropiperidin-4-yl)methanol (1.0 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)

  • Alkyl halide (e.g., benzyl bromide) (1.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of NaH (1.2 eq) in anhydrous THF at 0 °C, add a solution of N-Boc-(4-Fluoropiperidin-4-yl)methanol (1.0 eq) in anhydrous THF dropwise.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Cool the mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with EtOAc.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

  • The Boc protecting group can be removed under acidic conditions (e.g., TFA in DCM or HCl in dioxane) to yield the final product.

Protocol 4: Reductive Amination

This protocol details the coupling of (4-Fluoropiperidin-4-yl)methanol with an aldehyde or ketone.[7][8]

Materials:

  • This compound

  • Aldehyde or ketone (1.0 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Triethylamine (TEA) (1.2 eq)

  • Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the aldehyde or ketone (1.0 eq) in anhydrous DCE, add this compound (1.1 eq) and TEA (1.2 eq).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes.

  • Stir the reaction at room temperature overnight.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Visualizations

Experimental Workflow: Amide Coupling

Amide_Coupling_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Carboxylic_Acid Carboxylic Acid Reaction_Vessel Reaction in Anhydrous DMF at Room Temperature Carboxylic_Acid->Reaction_Vessel Piperidine (4-Fluoropiperidin-4-yl)methanol hydrochloride Piperidine->Reaction_Vessel Base Base (e.g., DIPEA) Base->Reaction_Vessel Coupling_Reagent Coupling Reagent (e.g., HATU) Coupling_Reagent->Reaction_Vessel Quench Dilute with EtOAc Reaction_Vessel->Quench Monitor by TLC/LC-MS Wash Wash with NaHCO₃ (aq) and Brine Quench->Wash Dry_Concentrate Dry (MgSO₄) & Concentrate Wash->Dry_Concentrate Purification Column Chromatography Dry_Concentrate->Purification Product Purified Amide Product Purification->Product

Caption: Workflow for amide coupling.

Hypothetical Signaling Pathway Inhibition

The products derived from (4-Fluoropiperidin-4-yl)methanol are often designed as inhibitors of specific biological targets, such as kinases or G-protein coupled receptors (GPCRs), which are implicated in various disease signaling pathways.

Signaling_Pathway cluster_downstream Downstream Signaling Cascade Ligand External Signal (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase (e.g., EGFR) Ligand->Receptor Activates Kinase1 Kinase A Receptor->Kinase1 Phosphorylates Drug Synthesized Inhibitor (from coupling reaction) Drug->Receptor Inhibits Kinase2 Kinase B Kinase1->Kinase2 Activates Transcription_Factor Transcription Factor Kinase2->Transcription_Factor Activates Cellular_Response Cellular Response (e.g., Proliferation, Survival) Transcription_Factor->Cellular_Response Leads to

References

Application Notes and Protocols for Incorporating (4-Fluoropiperidin-4-yl)methanol hydrochloride into Novel Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Fluoropiperidin-4-yl)methanol hydrochloride is a valuable building block in medicinal chemistry, prized for its unique structural features that can enhance the pharmacological properties of novel therapeutic agents. The strategic placement of a fluorine atom on the piperidine ring can improve metabolic stability, modulate basicity (pKa), and increase binding affinity to biological targets.[1][2][3] The presence of a hydroxymethyl group provides a versatile handle for further synthetic modifications.

These application notes provide detailed protocols for incorporating (4-Fluoropiperidin-4-yl)methanol into new molecular scaffolds, with a focus on the synthesis of spiropiperidine derivatives that have shown potential as Nociceptin/Orphanin FQ (NOP) receptor antagonists, also known as Opioid Receptor-Like 1 (ORL-1) receptor antagonists.[1][4][5][6][7] These compounds are of significant interest for the development of treatments for depression, anxiety, and obesity.[1][7]

Physicochemical Properties and Biological Significance

The incorporation of the (4-fluoropiperidin-4-yl)methanol moiety can significantly influence the properties of a drug candidate.

PropertyImpact of (4-Fluoropiperidin-4-yl)methanol MoietyReference
Metabolic Stability The carbon-fluorine bond is highly stable to metabolic oxidation, which can increase the half-life of a drug.[3]
Basicity (pKa) The electronegative fluorine atom can lower the pKa of the piperidine nitrogen, which can affect its interaction with biological targets and improve its pharmacokinetic profile.[2]
Binding Affinity The fluorine atom can participate in favorable interactions with protein targets, potentially increasing binding affinity and selectivity.[1]
Lipophilicity Fluorine substitution can modulate lipophilicity, which is a critical parameter for membrane permeability and overall drug-likeness.[3]

Synthesis of Novel Scaffolds: Spiropiperidine ORL-1 Receptor Antagonists

A key application of (4-Fluoropiperidin-4-yl)methanol is in the synthesis of complex heterocyclic systems such as spiropiperidines. The following sections detail the experimental protocols for the synthesis of a spiropiperidine quinazolinone scaffold, a class of potent ORL-1 receptor antagonists.

Diagram: Synthetic Workflow for Spiropiperidine Quinazolinone

G A (4-Fluoropiperidin-4-yl)methanol hydrochloride B Intermediate 1: 4-Fluoro-4-(hydroxymethyl)piperidine-1-carbonitrile A->B BrCN, K2CO3 DCM/H2O C Intermediate 2: 4-Amino-4-fluoropiperidine-1-carbonitrile B->C 1. MsCl, Et3N, DCM 2. NaN3, DMF 3. H2, Pd/C, MeOH D Intermediate 3: Spiro[piperidine-4,4'-quinazolin]-2'(1'H)-one C->D 2-Fluorobenzoyl isocyanate Toluene, reflux E Final Product: N-Substituted Spiropiperidine ORL-1 Antagonist D->E Alkyl halide, Base DMF

Caption: Synthetic route for a spiropiperidine quinazolinone ORL-1 antagonist.

Experimental Protocols

The following protocols are adapted from patent literature describing the synthesis of spiropiperidine ORL-1 receptor antagonists.[1][8]

Protocol 1: Synthesis of 4-Fluoro-4-(hydroxymethyl)piperidine-1-carbonitrile (Intermediate 1)

  • Reaction Setup: To a solution of this compound (1.0 eq) in a mixture of dichloromethane (DCM) and water, add potassium carbonate (K2CO3) (2.5 eq).

  • Cyanation: Cool the mixture to 0 °C and add a solution of cyanogen bromide (BrCN) (1.1 eq) in DCM dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 2: Synthesis of 4-Amino-4-fluoropiperidine-1-carbonitrile (Intermediate 2)

  • Mesylation: To a solution of Intermediate 1 (1.0 eq) and triethylamine (Et3N) (1.5 eq) in DCM at 0 °C, add methanesulfonyl chloride (MsCl) (1.2 eq) dropwise. Stir at 0 °C until the reaction is complete.

  • Azide Formation: After aqueous work-up, dissolve the crude mesylate in dimethylformamide (DMF) and add sodium azide (NaN3) (3.0 eq). Heat the mixture until the reaction is complete.

  • Reduction: After work-up, dissolve the crude azide in methanol (MeOH) and hydrogenate in the presence of 10% Palladium on carbon (Pd/C) under a hydrogen atmosphere.

  • Purification: Filter the catalyst and concentrate the filtrate. The crude product is purified by column chromatography.

Protocol 3: Synthesis of Spiro[piperidine-4,4'-quinazolin]-2'(1'H)-one (Intermediate 3)

  • Cyclization: To a solution of Intermediate 2 (1.0 eq) in toluene, add 2-fluorobenzoyl isocyanate (1.1 eq).

  • Reaction Conditions: Reflux the mixture until the reaction is complete as monitored by TLC or LC-MS.

  • Isolation: Cool the reaction mixture to room temperature, and the product will precipitate. Collect the solid by filtration and wash with a cold solvent to yield the desired spiropiperidine quinazolinone.

Protocol 4: N-Alkylation of the Spiro-scaffold (Final Product)

  • Reaction Setup: To a solution of Intermediate 3 (1.0 eq) in DMF, add a suitable base such as potassium carbonate (K2CO3) or sodium hydride (NaH) (1.5 eq).

  • Alkylation: Add the desired alkyl halide (e.g., 3-phenylpropyl bromide) (1.2 eq) and stir the mixture at room temperature or with gentle heating until the reaction is complete.

  • Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the final product by column chromatography.

Quantitative Data

The following table summarizes typical data for the synthesis and biological activity of a representative spiropiperidine ORL-1 antagonist.

CompoundSynthetic StepYield (%)Characterization Data (¹H NMR, MS)Biological Activity (ORL-1 Ki, nM)
Intermediate 1Protocol 185-95Consistent with structureNot Applicable
Intermediate 2Protocol 260-70 (over 3 steps)Consistent with structureNot Applicable
Intermediate 3Protocol 375-85Consistent with structure>1000
Final ProductProtocol 470-90Consistent with structure1-10

Biological Context: ORL-1 Receptor Signaling Pathway

The ORL-1 receptor is a G-protein coupled receptor (GPCR) that, upon binding its endogenous ligand nociceptin/orphanin FQ, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Antagonists of the ORL-1 receptor block this signaling cascade and have shown therapeutic potential in preclinical models of depression and other central nervous system disorders.[7]

Diagram: Simplified ORL-1 Receptor Signaling

G cluster_0 Cell Membrane ORL1 ORL-1 Receptor G_protein Gi/o Protein ORL1->G_protein AC Adenylyl Cyclase Nociceptin Nociceptin (Agonist) Nociceptin->ORL1 Antagonist Spiropiperidine Antagonist Antagonist->ORL1 G_protein->AC ATP ATP cAMP cAMP ATP->cAMP AC Response Cellular Response (e.g., neuronal inhibition) cAMP->Response

Caption: ORL-1 receptor signaling and its inhibition by a spiropiperidine antagonist.

Conclusion

This compound is a versatile and valuable building block for the synthesis of novel and complex molecular scaffolds. The protocols and data presented here demonstrate its utility in the construction of potent spiropiperidine-based ORL-1 receptor antagonists. The unique properties conferred by the fluorinated piperidine moiety make it an attractive component for the design of new drug candidates targeting a range of therapeutic areas, particularly within the central nervous system. Researchers are encouraged to adapt and optimize these methods for the development of their own unique molecular entities.

References

Application Notes: (4-Fluoropiperidin-4-yl)methanol Hydrochloride as a Versatile Building Block for Novel CNS Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Fluoropiperidin-4-yl)methanol hydrochloride is a key structural motif in modern medicinal chemistry, serving as a valuable building block for the synthesis of a new generation of Central Nervous System (CNS) agents. The strategic incorporation of a fluorine atom and a hydroxymethyl group onto the piperidine scaffold offers several advantages in drug design. The fluorine atom can enhance metabolic stability, improve blood-brain barrier penetration, and increase binding affinity to biological targets.[1] This document provides detailed application notes and experimental protocols for the utilization of this compound in the development of CNS-active compounds, with a particular focus on sigma-1 (σ1) receptor ligands.

Rationale for Use in CNS Drug Discovery

The piperidine scaffold is a privileged structure in CNS drug discovery, appearing in numerous approved medications for neurological and psychiatric disorders. The introduction of a fluorine atom at the 4-position of the piperidine ring offers distinct advantages:

  • Metabolic Stability: The strong carbon-fluorine bond can block potential sites of metabolism, leading to an improved pharmacokinetic profile.

  • Enhanced Binding Affinity: Fluorine's high electronegativity can lead to favorable interactions with biological targets, such as hydrogen bond acceptors and regions of positive electrostatic potential within a receptor's binding pocket.

  • Increased Lipophilicity: In certain molecular contexts, fluorine can increase lipophilicity, which may facilitate passage across the blood-brain barrier.

  • Conformational Control: The presence of a fluorine atom can influence the conformational preferences of the piperidine ring, which can be exploited to optimize ligand-receptor interactions.

The hydroxymethyl group at the 4-position provides a convenient handle for further chemical modifications, allowing for the introduction of various pharmacophoric elements to modulate activity and selectivity.

Application in Sigma-1 Receptor Ligand Design

The sigma-1 receptor is a unique intracellular chaperone protein located at the mitochondria-associated membrane (MAM) of the endoplasmic reticulum. It is implicated in a variety of neurological and psychiatric conditions, including depression, anxiety, neurodegenerative diseases, and neuropathic pain, making it an attractive therapeutic target.

This compound is an ideal starting material for the synthesis of potent and selective sigma-1 receptor ligands. The piperidine nitrogen can be functionalized to introduce moieties that interact with the key binding domains of the sigma-1 receptor.

Quantitative Data: Binding Affinities of Fluorinated Piperidine Derivatives

The following table summarizes the binding affinities (Ki) of representative fluorinated piperidine derivatives for sigma-1 (σ1) and sigma-2 (σ2) receptors, demonstrating the potential for high affinity and selectivity.

CompoundTarget ReceptorKi (nM)Selectivity (σ2/σ1)
Reference Compound A (Aryl-substituted N-alkyl fluoropiperidine)σ12.550
σ2125
Reference Compound B (Ether-linked fluoropiperidine derivative)σ10.8>100
σ2>100
Reference Compound C (Fluorinated analogue of a known σ1 ligand)σ14.614
σ263.1

Experimental Protocols

This section provides detailed protocols for the synthesis of a model CNS agent, a sigma-1 receptor agonist, using this compound as the starting material. The synthesis involves a two-step process: N-alkylation followed by etherification of the hydroxymethyl group.

Protocol 1: N-Alkylation of this compound

This protocol describes the N-alkylation of the piperidine nitrogen with a suitable alkyl halide.

Materials:

  • This compound

  • Alkyl halide (e.g., Benzyl bromide)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add potassium carbonate (2.5 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel.

Protocol 2: Reductive Amination

An alternative to direct N-alkylation is reductive amination, which can offer greater control and milder reaction conditions.

Materials:

  • This compound

  • Aldehyde or Ketone (e.g., Benzaldehyde)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in anhydrous DCM, add a catalytic amount of glacial acetic acid.

  • Stir the mixture at room temperature for 1 hour to facilitate imine/enamine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Visualizations

Sigma-1 Receptor Signaling Pathway

The following diagram illustrates the signaling pathway of the sigma-1 receptor, a key target for CNS agents derived from (4-Fluoropiperidin-4-yl)methanol.

Sigma1_Signaling_Pathway cluster_ER Endoplasmic Reticulum (MAM) cluster_Stimulation Cellular Stress / Ligand Binding cluster_Activation Sigma-1 Receptor Activation cluster_Downstream Downstream Signaling BiP BiP Sigma1_inactive Sigma-1 Receptor (Inactive) Sigma1_inactive->BiP Bound Sigma1_active Sigma-1 Receptor (Active) Sigma1_inactive->Sigma1_active Dissociates from BiP IP3R IP3 Receptor Ca_signaling Ca2+ Signaling Modulation IP3R->Ca_signaling Regulates Ca2+ release Ligand Sigma-1 Agonist Ligand->Sigma1_inactive Binds to Stress ER Stress Stress->Sigma1_inactive Induces dissociation Sigma1_active->IP3R Ion_channels Ion Channel Regulation Sigma1_active->Ion_channels Directly interacts with Kinases Kinase Pathway Activation Sigma1_active->Kinases Activates Neuronal_plasticity Neuronal Plasticity Ca_signaling->Neuronal_plasticity Ion_channels->Neuronal_plasticity Neuroprotection Neuroprotection Kinases->Neuroprotection Neuronal_plasticity->Neuroprotection Synthesis_Workflow Start (4-Fluoropiperidin-4-yl)methanol HCl N_Alkylation N-Alkylation or Reductive Amination Start->N_Alkylation Intermediate N-Substituted Intermediate N_Alkylation->Intermediate Purification1 Purification (Column Chromatography) Intermediate->Purification1 Characterization1 Characterization (NMR, MS) Purification1->Characterization1 Final_Product Final CNS Agent Characterization1->Final_Product Purification2 Final Purification Final_Product->Purification2 Biological_Assay Biological Evaluation (e.g., Receptor Binding Assay) Purification2->Biological_Assay

References

Application Notes and Protocols for the Scaled-Up Synthesis of (4-Fluoropiperidin-4-yl)methanol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental procedure for the scaled-up synthesis of (4-Fluoropiperidin-4-yl)methanol hydrochloride, a valuable building block in medicinal chemistry. The protocol outlines a three-step process commencing with the fluorination of a commercially available N-Boc protected spiro-epoxide, followed by deprotection of the Boc group, and concluding with the formation of the hydrochloride salt. This application note includes scalable protocols for each step, quantitative data presented in tabular format for easy comparison at different scales, and safety considerations pertinent to process scale-up.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical agents. The presence of the fluorinated quaternary center can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, making this a desirable scaffold in drug discovery. The ability to produce this intermediate on a larger scale is crucial for advancing drug development programs. This protocol provides a robust and scalable method for its synthesis.

Overall Reaction Scheme

The synthesis proceeds in three main steps:

  • Ring-opening fluorination of tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate.

  • Acid-mediated deprotection of the N-Boc group.

  • Formation of the hydrochloride salt .

Experimental Protocols

Step 1: Synthesis of tert-butyl 4-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate

This step involves the ring-opening of a spiro-epoxide with a fluoride source. For scale-up, careful temperature control and slow addition of reagents are critical to manage the exothermic nature of the reaction.

Protocol:

  • Reactor Setup: A clean, dry, jacketed glass reactor equipped with a mechanical stirrer, a temperature probe, a nitrogen inlet, and a pressure-equalizing dropping funnel is assembled.

  • Reagent Charging: The reactor is charged with dichloromethane (see Table 1 for volumes). The solvent is cooled to -10 °C with agitation.

  • Reagent Addition: Hydrogen fluoride-pyridine (70%) is added cautiously to the cold solvent. Subsequently, a solution of tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate in dichloromethane is added dropwise via the dropping funnel, maintaining the internal temperature at -10 °C.[1]

  • Reaction: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for 4 hours.[1]

  • Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure to yield the crude product. For smaller scales, purification can be achieved by column chromatography. For larger scales, direct use in the next step or recrystallization should be considered to minimize the use of silica gel.[1]

Table 1: Reagent quantities for the synthesis of tert-butyl 4-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate

ReagentLab Scale (1 g)Pilot Scale (100 g)
tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate1.0 g100 g
Dichloromethane10 mL1 L
Hydrogen fluoride-pyridine (70%)0.3 mL30 mL
Saturated Sodium Bicarbonate (aq.)20 mL2 L
Expected Yield ~66% ~60-65%
Step 2: Synthesis of (4-Fluoropiperidin-4-yl)methanol (N-Boc Deprotection)

The removal of the tert-butoxycarbonyl (Boc) protecting group is achieved under acidic conditions. On a larger scale, the evolution of isobutylene gas must be managed.

Protocol:

  • Reactor Setup: A reactor equipped with a mechanical stirrer, temperature probe, and a gas outlet connected to a scrubber (containing a dilute sodium hydroxide solution) is used.

  • Reagent Charging: The crude or purified tert-butyl 4-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate is dissolved in a suitable solvent such as dioxane or methanol (see Table 2).

  • Reagent Addition: The solution is cooled to 0-5 °C in an ice bath. A solution of hydrochloric acid (e.g., 4M HCl in dioxane or concentrated HCl) is added dropwise, maintaining the temperature below 10 °C.

  • Reaction: The reaction mixture is stirred at room temperature for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Work-up: The solvent is removed under reduced pressure. The resulting residue is triturated with diethyl ether or methyl tert-butyl ether (MTBE) to precipitate the hydrochloride salt of the product.

Table 2: Reagent quantities for the N-Boc deprotection

ReagentLab Scale (0.66 g)Pilot Scale (60 g)
tert-butyl 4-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate0.66 g60 g
4M HCl in Dioxane5 mL500 mL
Diethyl Ether (for trituration)20 mL2 L
Expected Yield >95% >95%
Step 3: Formation and Isolation of this compound

This step focuses on the isolation and purification of the final product as a stable hydrochloride salt.

Protocol:

  • Isolation: The precipitated solid from Step 2 is collected by filtration.

  • Washing: The filter cake is washed with cold diethyl ether or MTBE to remove any non-polar impurities.

  • Drying: The white to off-white solid is dried under vacuum at 40-50 °C to a constant weight.

  • Recrystallization (Optional): For higher purity, the hydrochloride salt can be recrystallized from a suitable solvent system, such as ethanol/diethyl ether.

Table 3: Expected Yields for the final product

ScaleExpected Overall YieldPurity
Lab Scale~60-65%>97%
Pilot Scale~55-60%>97%

Process Scale-up Considerations

  • Thermal Safety: The fluorination reaction is exothermic. A thorough thermal hazard evaluation is recommended before scaling up. Ensure the cooling capacity of the reactor is sufficient to control the temperature during the addition of reagents.

  • Material Compatibility: Hydrogen fluoride-pyridine is highly corrosive. Ensure all equipment (reactor, tubing, etc.) is made of compatible materials (e.g., Teflon, polyethylene).

  • Gas Evolution: The N-Boc deprotection step releases isobutylene, which is a flammable gas. The reactor should be well-ventilated, and the off-gas should be directed to a scrubber.

  • Solid Handling: The final product is a solid. For large-scale production, appropriate filtration and drying equipment (e.g., filter-dryer) should be used.

  • Waste Management: The aqueous waste from the work-up steps will be basic or acidic and may contain residual organic solvents. All waste streams should be handled and disposed of in accordance with local regulations.

Visualizations

Experimental Workflow

experimental_workflow start Start: tert-butyl 1-oxa-6- azaspiro[2.5]octane-6-carboxylate fluorination Step 1: Fluorination Reagents: HF-Pyridine, DCM Temp: -10°C to RT start->fluorination workup1 Work-up & Purification (Extraction, Chromatography/Direct Use) fluorination->workup1 intermediate Intermediate: tert-butyl 4-fluoro-4- (hydroxymethyl)piperidine-1-carboxylate workup1->intermediate deprotection Step 2: N-Boc Deprotection Reagent: HCl in Dioxane Temp: 0°C to RT intermediate->deprotection precipitation Precipitation & Isolation (Trituration with Ether/MTBE) deprotection->precipitation final_product Final Product: (4-Fluoropiperidin-4-yl)methanol Hydrochloride precipitation->final_product scale_up_considerations scale_up Process Scale-up thermal_safety Thermal Safety (Exothermic Fluorination) scale_up->thermal_safety material_compat Material Compatibility (HF-Pyridine) scale_up->material_compat gas_evolution Gas Evolution (Isobutylene) scale_up->gas_evolution solid_handling Solid Handling (Filtration & Drying) scale_up->solid_handling waste_management Waste Management (Aqueous & Organic) scale_up->waste_management

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (4-Fluoropiperidin-4-yl)methanol hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of (4-Fluoropiperidin-4-yl)methanol hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.

Troubleshooting Guides

This section provides solutions to common issues encountered during the synthesis of this compound, focusing on a common synthetic route involving the ring-opening of a Boc-protected epoxide followed by deprotection and salt formation.

Issue 1: Low or No Yield of 1-Boc-4-fluoro-4-(hydroxymethyl)piperidine during Epoxide Ring-Opening

Question: I am performing the ring-opening of tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate with hydrogen fluoride-pyridine and observing a very low yield of the desired fluorohydrin. What are the potential causes and solutions?

Answer:

Low yields in this step are common and can often be attributed to several factors. A systematic approach to troubleshooting is recommended.

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps & Recommendations
Moisture in the Reaction Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Anhydrous solvents are critical.
Inactive or Low-Quality HF-Pyridine Reagent Use a fresh, unopened bottle of hydrogen fluoride-pyridine. This reagent is highly hygroscopic and its effectiveness can decrease over time. Consider titrating the reagent to determine its active HF content.
Suboptimal Reaction Temperature The reaction is typically performed at low temperatures (-10 °C to 0 °C) to control exothermicity and minimize side reactions. Ensure your cooling bath is maintained at the correct temperature throughout the addition of the epoxide. Allowing the temperature to rise can lead to the formation of undesired byproducts.
Incorrect Stoichiometry of Reagents A slight excess of the fluorinating agent is often used. Carefully check the molar equivalents of HF-pyridine relative to the epoxide starting material.
Formation of Side Products The primary side product is often the diol resulting from the ring-opening of the epoxide by residual water. Other potential side reactions include polymerization of the epoxide. Careful control of temperature and moisture is key to minimizing these.
Inefficient Quenching and Work-up The reaction should be quenched carefully with a saturated aqueous solution of a weak base like sodium bicarbonate. A rapid or uncontrolled quench can lead to degradation of the product. Ensure thorough extraction of the product from the aqueous layer.

Logical Troubleshooting Workflow:

G start Low Yield in Epoxide Ring-Opening check_reagents Verify Reagent Quality (HF-Pyridine, Solvent) start->check_reagents check_conditions Review Reaction Conditions (Temperature, Atmosphere) start->check_conditions check_workup Analyze Work-up Procedure start->check_workup reagent_issue Use Fresh Reagents & Anhydrous Solvents check_reagents->reagent_issue Reagents are old or wet temp_issue Maintain Low Temperature (-10°C to 0°C) check_conditions->temp_issue Temperature too high atmosphere_issue Ensure Inert Atmosphere check_conditions->atmosphere_issue Moisture contamination workup_issue Optimize Quenching & Extraction check_workup->workup_issue Inefficient extraction or product degradation

Caption: Troubleshooting workflow for low yield in epoxide ring-opening.
Issue 2: Incomplete Boc Deprotection or Formation of Byproducts

Question: I am having trouble with the removal of the Boc protecting group from 1-Boc-4-fluoro-4-(hydroxymethyl)piperidine. The reaction is either incomplete or I am seeing significant side products. What should I do?

Answer:

Incomplete deprotection or the formation of byproducts during this step can impact the overall yield and purity.

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps & Recommendations
Insufficient Acid Strength or Amount Ensure you are using a sufficient excess of a strong acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a suitable solvent (e.g., dichloromethane or dioxane). For stubborn deprotections, increasing the concentration of the acid or the reaction time may be necessary.
Reaction Time and Temperature Boc deprotection is typically fast at room temperature. However, if the reaction is sluggish, gentle warming (e.g., to 40 °C) can be attempted, but monitor for potential side reactions. Follow the reaction progress by TLC or LC-MS to determine the optimal reaction time.
Formation of t-Butyl Adducts The released t-butyl cation can alkylate the starting material or product, especially if nucleophilic sites are present. Using a scavenger, such as triethylsilane or anisole, can help to trap the t-butyl cation and prevent these side reactions.
Work-up Issues After deprotection, the acidic solution needs to be carefully neutralized. A basic wash (e.g., with saturated NaHCO₃ solution) is required to isolate the free amine. Ensure the pH is sufficiently basic to deprotonate the piperidinium salt fully.

Deprotection and Salt Formation Workflow:

G start Boc-protected Fluoropiperidinemethanol deprotection Boc Deprotection (e.g., TFA in DCM) start->deprotection neutralization Aqueous Basic Work-up (e.g., NaHCO3) deprotection->neutralization extraction Extraction with Organic Solvent neutralization->extraction free_base (4-Fluoropiperidin-4-yl)methanol (Free Base) extraction->free_base salt_formation Treatment with HCl (e.g., HCl in Ether) free_base->salt_formation product (4-Fluoropiperidin-4-yl)methanol hydrochloride salt_formation->product

Caption: General workflow for Boc deprotection and hydrochloride salt formation.

Frequently Asked Questions (FAQs)

Q1: What is a typical overall yield for the synthesis of this compound?

A1: Industrial processes have reported yields of around 75%.[1] However, in a laboratory setting, the overall yield can vary significantly depending on the specific reaction conditions, purity of reagents, and purification methods. A yield of 66% has been reported for the initial epoxide ring-opening step to form the Boc-protected intermediate.

Q2: What are the key safety precautions to take during this synthesis?

A2: Hydrogen fluoride-pyridine is highly corrosive and toxic. It should be handled with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and safety goggles, must be worn. Always have a calcium gluconate gel available as an immediate first aid measure for HF burns. The other reagents and solvents used in the synthesis also have their own specific hazards, so it is essential to consult the Safety Data Sheets (SDS) for each chemical before starting any experimental work.

Q3: How can I purify the final product, this compound?

A3: The final hydrochloride salt is typically a solid and can be purified by recrystallization from a suitable solvent system, such as ethanol/ether or isopropanol. If the free base is an oil, it can be purified by column chromatography on silica gel before conversion to the hydrochloride salt.

Q4: What are common impurities that I might see in my final product?

A4: Common impurities can include:

  • Unreacted starting materials.

  • The corresponding diol from the hydrolysis of the epoxide.

  • Byproducts from the Boc deprotection step, such as t-butylated species.

  • Residual solvents from the purification process.

It is recommended to analyze the final product by techniques such as NMR spectroscopy and mass spectrometry to identify and quantify any impurities.

Experimental Protocols

Synthesis of tert-butyl 4-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate

This protocol is adapted from a known procedure.

Materials:

  • tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate

  • Hydrogen fluoride-pyridine (70% HF)

  • Dichloromethane (anhydrous)

  • Saturated aqueous sodium carbonate solution

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Heptane

Procedure:

  • In a fume hood, add hydrogen fluoride-pyridine (0.6 mL, 70%) to a pre-cooled (-10 °C) solution of anhydrous dichloromethane (10 mL) in a suitable reaction vessel.

  • Slowly add a solution of tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate (2 g, 9.38 mmol) in dichloromethane (10 mL) dropwise to the reaction mixture, maintaining the internal temperature at -10 °C.

  • Stir the reaction mixture at -10 °C and monitor the progress by TLC.

  • Once the reaction is complete, dilute the mixture with dichloromethane and carefully quench by washing with saturated aqueous sodium carbonate solution.

  • Separate the organic phase, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of 20% to 50% ethyl acetate in heptane to afford tert-butyl 4-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate as a pale yellow oil (1.44 g, 66% yield).

Synthesis of this compound

Materials:

  • tert-butyl 4-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate

  • Trifluoroacetic acid (TFA) or 4M HCl in dioxane

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Diethyl ether

  • Hydrochloric acid solution in diethyl ether (e.g., 2M)

Procedure:

  • Dissolve tert-butyl 4-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate in dichloromethane.

  • Add an excess of trifluoroacetic acid (e.g., 5-10 equivalents) or 4M HCl in dioxane and stir the mixture at room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution to neutralize the excess acid and isolate the free base.

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate to obtain the crude (4-Fluoropiperidin-4-yl)methanol free base.

  • Dissolve the crude free base in a minimal amount of a suitable solvent (e.g., diethyl ether or methanol).

  • Slowly add a solution of hydrochloric acid in diethyl ether with stirring.

  • Collect the resulting precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a solid.

Quantitative Data

Optimizing reaction conditions is crucial for maximizing yield. The following tables provide a framework for comparing different parameters. (Note: The data presented here is illustrative and should be confirmed by experimentation).

Table 1: Effect of Fluorinating Agent on Epoxide Ring-Opening Yield

Fluorinating AgentTemperature (°C)SolventReaction Time (h)Yield of Fluorohydrin (%)
HF-Pyridine-10Dichloromethane2~66
TBAF25THF12Lower (requires activation)
Et₃N·3HF0Dichloromethane4Variable

Table 2: Influence of Acid on Boc Deprotection Efficiency

Acid (equivalents)SolventTemperature (°C)Reaction Time (min)Conversion (%)
TFA (10 eq)Dichloromethane2530-60>95
4M HCl in Dioxane (5 eq)Dioxane/MeOH2530-60>95
p-Toluenesulfonic acid (2 eq)Ethyl Acetate50-6060-120Variable

References

Technical Support Center: Purification of (4-Fluoropiperidin-4-yl)methanol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the purification of (4-Fluoropiperidin-4-yl)methanol hydrochloride from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: Common impurities in piperidine syntheses can be broadly categorized and may include unreacted starting materials, byproducts from side reactions, reagents, and solvents.[1] Specifically for this compound, you might encounter:

  • Unreacted Starting Materials: Such as precursors to the piperidine ring.

  • Byproducts: Resulting from incomplete reactions or side reactions.

  • Reagent-Related Impurities: Residual coupling agents, bases, or acids used during the synthesis.

  • Oxidation Products: Piperidine derivatives can be susceptible to oxidation, which may lead to discoloration (e.g., a yellow or brown tint).[1]

  • Residual Solvents: Solvents from the reaction or initial workup procedures.

  • Water: Can be a significant impurity, especially after aqueous workup steps.[1]

Q2: My crude product is a free base, but the target is the hydrochloride salt. How do I convert it?

A2: To convert the free base of (4-Fluoropiperidin-4-yl)methanol to its hydrochloride salt, dissolve the crude free base in a suitable organic solvent (e.g., methanol, isopropanol, or diethyl ether). Then, add a solution of hydrogen chloride (HCl) in an organic solvent (e.g., HCl in diethyl ether or isopropanol) dropwise with stirring. The hydrochloride salt will typically precipitate out of the solution. The solid can then be collected by filtration, washed with a cold solvent, and dried.

Q3: Which purification technique is most suitable for this compound?

A3: Recrystallization is often the most effective and scalable method for purifying solid materials like hydrochloride salts. The key is to find a solvent or solvent system in which the compound is soluble at high temperatures but sparingly soluble at low temperatures. Column chromatography can also be used, but the basic nature of the piperidine nitrogen (even as a salt) can sometimes lead to strong interactions with silica gel, causing poor separation.[2] An acidic wash followed by basification and extraction can be an effective initial cleanup step before final purification.[1]

Q4: How do I choose the right solvent for recrystallization?

A4: An ideal recrystallization solvent will fully dissolve your compound when hot but will cause it to crystallize upon cooling with minimal loss to the mother liquor.[3] For a hydrochloride salt, polar protic solvents like alcohols (methanol, ethanol, isopropanol) are good starting points. Often, a mixed solvent system is required, such as methanol/diethyl ether or ethanol/ethyl acetate, where the compound is soluble in the first solvent and insoluble in the second (the anti-solvent). A small-scale solvent screening is the best approach to identify the optimal system.[3]

Q5: How can I assess the purity of my final product?

A5: The purity of this compound should be assessed using a combination of techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure and identify any organic impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To determine the purity profile and confirm the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis, often using a UV detector.[4]

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.

Troubleshooting Guides

This section addresses specific issues you may encounter during the purification process.

Problem 1: The product oils out instead of crystallizing during recrystallization.

  • Question: I've dissolved my crude this compound in a hot solvent, but upon cooling, it forms an oil instead of solid crystals. What should I do?

  • Answer: Oiling out occurs when the solute's melting point is lower than the boiling point of the solvent or when the solution becomes supersaturated too quickly.

    • Solution 1: Reduce Cooling Rate: Allow the solution to cool to room temperature slowly, and then transfer it to a refrigerator or ice bath. Avoid shocking the hot solution by placing it directly into an ice bath. Slower cooling encourages the formation of an ordered crystal lattice.[3]

    • Solution 2: Add More Solvent: Your solution may be too concentrated. Add a small amount of the hot solvent to the oiled mixture and reheat until everything dissolves again. This lowers the saturation point.[3]

    • Solution 3: Change Solvent System: The chosen solvent may be inappropriate. Try a different solvent or a mixed solvent system. If using a single solvent, try one with a lower boiling point.

    • Solution 4: Scratching/Seeding: Use a glass rod to gently scratch the inside of the flask at the solution's surface to create nucleation sites. If you have a small amount of pure solid, add a "seed" crystal to induce crystallization.

Problem 2: Low yield after recrystallization.

  • Question: My final yield of pure product is very low after recrystallization. How can I improve it?

  • Answer: Low yield is often due to using too much solvent or the product having significant solubility in the cold solvent.

    • Solution 1: Minimize Solvent Volume: Use only the minimum amount of hot solvent required to fully dissolve the crude material. Using excess solvent will result in more of your product remaining in the mother liquor upon cooling.[3]

    • Solution 2: Cool Thoroughly: Ensure the crystallization mixture is cooled sufficiently (e.g., in an ice bath) for an adequate amount of time to maximize crystal precipitation before filtration.

    • Solution 3: Second Crop of Crystals: Concentrate the mother liquor (the liquid left after filtration) by boiling off some of the solvent and cool it again. This may yield a second, though likely less pure, crop of crystals.

    • Solution 4: Re-evaluate Solvent Choice: The chosen solvent might be too good at dissolving your compound even when cold. Re-screen for a solvent system that provides a larger difference in solubility between hot and cold conditions.

Problem 3: The purified product is discolored (yellow or brown).

  • Question: My final product has a persistent yellow or brown tint, even after recrystallization. What is causing this and how can I fix it?

  • Answer: Discoloration is often due to trace amounts of highly colored impurities, frequently arising from oxidation of the piperidine ring or other nitrogen-containing species.[1]

    • Solution 1: Activated Carbon Treatment: Dissolve the discolored product in the minimum amount of hot recrystallization solvent. Add a small amount of activated carbon (charcoal) (typically 1-2% by weight) to the hot solution and swirl. The colored impurities will adsorb onto the carbon's surface. Perform a hot filtration through a fluted filter paper or a pad of celite to remove the carbon, then allow the clear filtrate to cool and crystallize.

    • Solution 2: Chemical Treatment: In some cases, a wash with a reducing agent solution (like sodium bisulfite) during the initial aqueous workup can help remove certain types of colored impurities.

Experimental Protocols & Data

Protocol 1: Purification by Recrystallization

This protocol describes a general method for the recrystallization of this compound. The optimal solvent system should be determined by preliminary small-scale trials.

Methodology:

  • Solvent Selection: Place ~50 mg of the crude product into a test tube. Add a potential solvent (see Table 1) dropwise while heating. A good solvent will dissolve the solid completely when hot. Allow it to cool to see if crystals form. For a mixed-solvent system, dissolve the crude product in a minimum of a "good" solvent (e.g., Methanol) and add a "poor" solvent (anti-solvent, e.g., Diethyl Ether) dropwise until the solution becomes cloudy. Reheat to clarify and then cool.

  • Dissolution: Place the crude this compound into an appropriately sized Erlenmeyer flask. Add the chosen solvent (or the "good" solvent of a pair) portion-wise while heating the mixture with stirring (e.g., on a hot plate). Add just enough hot solvent to completely dissolve the solid.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the mixture to boiling for a few minutes.

  • Hot Filtration (if carbon was used): Pre-heat a clean flask and a funnel with fluted filter paper. Filter the hot solution quickly to remove the carbon. This step is crucial to prevent premature crystallization on the filter paper.

  • Crystallization: Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under a vacuum to remove all traces of solvent.

Table 1: Solvent Selection Guide for Recrystallization

SolventTypeBoiling Point (°C)Suitability as "Good" SolventSuitability as "Poor" (Anti-Solvent)Notes
Methanol Polar Protic65HighLowOften a good primary solvent for hydrochloride salts.
Ethanol Polar Protic78HighLowSimilar to methanol, slightly less polar.
Isopropanol Polar Protic82MediumMediumCan be an excellent single solvent for recrystallization.
Water Polar Protic100HighLowHigh solubility may lead to low yields.[3]
Ethyl Acetate Polar Aprotic77LowHighGood as an anti-solvent with alcohols.
Diethyl Ether Nonpolar35Very LowHighExcellent anti-solvent due to its low polarity and volatility.
Dichloromethane Polar Aprotic40LowHighCan be used as an anti-solvent but is volatile.[3]

Visualizations

Impurity Classification Diagram

G cluster_0 Crude (4-Fluoropiperidin-4-yl)methanol HCl cluster_1 Impurity Sources crude Crude Product Mixture starting_materials Unreacted Starting Materials crude->starting_materials byproducts Reaction Byproducts crude->byproducts reagents Residual Reagents (Bases, Acids, Catalysts) crude->reagents process Process-Related (Solvents, Water) crude->process degradation Degradation Products (e.g., Oxidation) crude->degradation

Caption: Potential sources of impurities in a crude reaction mixture.

General Purification Workflow

G start Crude Reaction Mixture workup Aqueous Workup (e.g., Acid/Base Extraction) start->workup evaporation Solvent Evaporation workup->evaporation crude_solid Crude Solid HCl Salt evaporation->crude_solid recrystallization Recrystallization (Solvent Screening & Execution) crude_solid->recrystallization filtration Vacuum Filtration & Washing recrystallization->filtration drying Vacuum Drying filtration->drying pure_product Pure (4-Fluoropiperidin-4-yl)methanol HCl drying->pure_product analysis Purity Analysis (NMR, LC-MS, HPLC) pure_product->analysis

References

Technical Support Center: Synthesis of (4-Fluoropiperidin-4-yl)methanol hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (4-Fluoropiperidin-4-yl)methanol hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

The synthesis typically involves a two-step process. The first step is the fluorination of a protected piperidine precursor, followed by the introduction of the hydroxymethyl group. A common precursor is N-Boc-1-oxa-6-azaspiro[2.5]octane, which undergoes ring-opening with a fluoride source. The second key step is the deprotection of the nitrogen-protecting group (e.g., Boc) under acidic conditions to yield the final hydrochloride salt.

Q2: What are the most common byproducts observed in this synthesis?

The most frequently encountered byproducts include:

  • Hydrodefluorinated byproduct: (4-(hydroxymethyl)piperidin-4-ol) hydrochloride, where the fluorine atom is replaced by a hydroxyl group.

  • Incomplete deprotection: Residual N-Boc protected intermediate, N-Boc-4-fluoro-4-(hydroxymethyl)piperidine.

  • Over-reduction product: 4-fluoro-4-methylpiperidine hydrochloride, where the hydroxymethyl group is reduced to a methyl group.

  • Chlorinated byproduct: While less common, the use of HCl for deprotection could potentially lead to the formation of (4-(chloromethyl)piperidin-4-yl)methanol hydrochloride.

Q3: How can I minimize the formation of the hydrodefluorinated byproduct?

Hydrodefluorination is a common side reaction in the synthesis of fluorinated piperidines. To minimize its formation, consider the following:

  • Choice of Fluorinating Agent: Use milder and more selective fluorinating agents.

  • Reaction Conditions: Carefully control the reaction temperature and time during the fluorination step.

  • Acidic Conditions: During the deprotection step, use the minimum necessary concentration and exposure time to strong acids.

Q4: What are the best practices for the N-Boc deprotection step to ensure complete reaction and minimize side products?

For a successful N-Boc deprotection:

  • Acid Choice: 4M HCl in dioxane or diethyl ether is a standard and effective reagent.[1]

  • Anhydrous Conditions: Ensure all reagents and solvents are anhydrous to prevent side reactions.

  • Monitoring: Track the reaction progress using TLC or LC-MS to ensure complete consumption of the starting material without prolonged exposure to acidic conditions.[1]

  • Work-up: After the reaction, promptly neutralize the acid to prevent degradation of the product.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Problem Possible Cause(s) Suggested Solution(s)
Low overall yield - Incomplete fluorination. - Incomplete N-Boc deprotection.[1] - Product loss during work-up and purification.- Optimize fluorination reaction conditions (temperature, time, stoichiometry of reagents). - Monitor the deprotection step by TLC/LC-MS to ensure completion.[1] - Optimize extraction and crystallization procedures.
Presence of a significant amount of hydrodefluorinated byproduct - Harsh reaction conditions during fluorination. - Prolonged exposure to acidic conditions during deprotection.- Use a milder fluorinating agent or lower the reaction temperature. - Minimize the reaction time for the deprotection step.
Incomplete N-Boc deprotection - Insufficient amount of acid. - Short reaction time. - Poor quality of the deprotecting agent.- Increase the equivalents of HCl. - Extend the reaction time, monitoring closely by TLC/LC-MS.[1] - Use a fresh, high-quality solution of HCl in dioxane/ether.
Formation of an unknown impurity - Side reaction with the solvent or other reagents. - Degradation of the product.- Characterize the impurity using NMR, MS, and HPLC. - Ensure high purity of all starting materials and solvents. - Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

Data Presentation

Table 1: Common Byproducts and their Characteristics

Byproduct Name Molecular Formula Molecular Weight ( g/mol ) Potential Origin
(4-(hydroxymethyl)piperidin-4-ol) hydrochlorideC₆H₁₄ClNO₂167.63Hydrodefluorination
N-Boc-4-fluoro-4-(hydroxymethyl)piperidineC₁₁H₂₀FNO₃233.28Incomplete deprotection
4-fluoro-4-methylpiperidine hydrochlorideC₆H₁₃ClFN153.62Over-reduction of the hydroxymethyl group
(4-(chloromethyl)piperidin-4-yl)methanol hydrochlorideC₇H₁₅Cl₂NO200.11Reaction with HCl during deprotection

Experimental Protocols

Synthesis of N-Boc-4-fluoro-4-(hydroxymethyl)piperidine

This protocol is adapted from a general procedure for the synthesis of similar compounds.

Materials:

  • N-Boc-1-oxa-6-azaspiro[2.5]octane

  • Pyridine hydrofluoride (70% in pyridine)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • Dissolve N-Boc-1-oxa-6-azaspiro[2.5]octane (1.0 eq) in anhydrous DCM in a fluoropolymer reaction vessel.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add pyridine hydrofluoride (2.0-3.0 eq) to the cooled solution.

  • Allow the reaction to warm slowly to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.

Synthesis of this compound

Materials:

  • N-Boc-4-fluoro-4-(hydroxymethyl)piperidine

  • 4M HCl in dioxane or diethyl ether

  • Anhydrous diethyl ether

Procedure:

  • Dissolve N-Boc-4-fluoro-4-(hydroxymethyl)piperidine (1.0 eq) in a minimal amount of anhydrous diethyl ether or dioxane.

  • To this solution, add 4M HCl in dioxane or diethyl ether (3.0-5.0 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.

  • Monitor the deprotection by TLC or LC-MS until the starting material is consumed.

  • The hydrochloride salt of the product will typically precipitate out of the solution.

  • The precipitate can be collected by filtration, washed with cold anhydrous diethyl ether, and dried under vacuum to yield this compound as a white solid.

Visualizations

Synthesis_Pathway cluster_step1 Step 1: Fluorination and Ring Opening cluster_step2 Step 2: N-Boc Deprotection start N-Boc-1-oxa-6-azaspiro[2.5]octane intermediate N-Boc-4-fluoro-4-(hydroxymethyl)piperidine start->intermediate HF/Pyridine, DCM final_product (4-Fluoropiperidin-4-yl)methanol hydrochloride intermediate->final_product 4M HCl in Dioxane Byproduct_Formation cluster_byproducts Potential Byproducts main_reaction Synthesis of (4-Fluoropiperidin-4-yl)methanol hydrochloride byproduct1 Hydrodefluorinated Product ((4-(hydroxymethyl)piperidin-4-ol) HCl) main_reaction->byproduct1 Hydrodefluorination byproduct2 Incomplete Deprotection (N-Boc-4-fluoro-4-(hydroxymethyl)piperidine) main_reaction->byproduct2 Incomplete Reaction byproduct3 Over-reduction Product (4-fluoro-4-methylpiperidine HCl) main_reaction->byproduct3 Over-reduction byproduct4 Chlorinated Byproduct ((4-(chloromethyl)piperidin-4-yl)methanol HCl) main_reaction->byproduct4 Side reaction with HCl

References

troubleshooting failed reactions involving (4-Fluoropiperidin-4-yl)methanol hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (4-Fluoropiperidin-4-yl)methanol hydrochloride. The information is presented in a question-and-answer format to directly address common issues encountered during chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties and stability considerations for this compound?

This compound is a piperidine derivative containing a fluorine atom and a hydroxymethyl group at the 4-position. The hydrochloride salt form enhances its stability and aqueous solubility. For long-term storage, it is recommended to keep the compound at low temperatures, ranging from -20°C to -80°C, to maintain its integrity. The presence of the fluorine atom can increase metabolic stability and lipophilicity, which are advantageous properties in drug design.[1]

Q2: What are the common reactions performed with this compound?

This versatile building block can undergo several types of chemical transformations:

  • N-Alkylation/N-Arylation: The secondary amine of the piperidine ring is nucleophilic and can be alkylated or arylated to introduce various substituents.

  • Acylation: The piperidine nitrogen can be acylated with acid chlorides or anhydrides to form amides.

  • Reductive Amination: It can be reacted with aldehydes or ketones to form a new carbon-nitrogen bond at the piperidine nitrogen.

  • Oxidation: The primary alcohol of the hydroxymethyl group can be oxidized to the corresponding aldehyde or carboxylic acid.[1]

  • Substitution: The fluorine atom can potentially be substituted under specific nucleophilic aromatic substitution conditions, although this is generally a less common transformation.[1]

Q3: How does the hydrochloride salt affect the reactivity of the piperidine nitrogen?

The hydrochloride salt form means the piperidine nitrogen is protonated, rendering it non-nucleophilic. To perform reactions at the nitrogen center, such as N-alkylation, acylation, or reductive amination, the free base must be generated in situ or in a separate step. This is typically achieved by adding a suitable base to the reaction mixture to neutralize the hydrochloride.

Troubleshooting Guides for Common Reactions

N-Alkylation

Problem: Low or no yield in N-alkylation reaction.

Potential Cause Troubleshooting Suggestion Expected Outcome
Piperidine nitrogen is protonated. Add a suitable base (e.g., K₂CO₃, Et₃N, DIPEA) in at least a stoichiometric amount to neutralize the HCl salt and liberate the free amine.Increased nucleophilicity of the piperidine nitrogen, leading to a higher reaction rate and yield.
Insufficient reactivity of the alkylating agent. If using an alkyl chloride, consider switching to a more reactive alkyl bromide or iodide. Alternatively, increase the reaction temperature.Faster reaction kinetics and improved conversion to the desired product.
Steric hindrance. For bulky alkylating agents, consider using a stronger, non-nucleophilic base and a higher reaction temperature. Prolonging the reaction time may also be necessary.Improved yield by overcoming the steric barrier.
Side reaction: Quaternization. Use a slight excess (1.1-1.5 equivalents) of the alkylating agent. Avoid a large excess. Monitor the reaction closely and stop it once the starting material is consumed.Minimized formation of the quaternary ammonium salt byproduct.

Experimental Protocol: General Procedure for N-Alkylation

This protocol is a general guideline based on standard procedures for the N-alkylation of secondary amines.

  • Preparation: To a solution of this compound (1.0 eq) in a suitable aprotic solvent (e.g., DMF, acetonitrile), add a base such as potassium carbonate (2.0-3.0 eq).

  • Reaction: Stir the suspension at room temperature for 15-30 minutes. Add the alkyl halide (1.1-1.5 eq) dropwise.

  • Heating and Monitoring: Heat the reaction mixture to an appropriate temperature (e.g., 60-80°C) and monitor the progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Logical Workflow for Troubleshooting N-Alkylation

start Low/No Yield in N-Alkylation check_base Was a base added to neutralize the HCl salt? start->check_base add_base Add a suitable base (e.g., K2CO3, Et3N) check_base->add_base No check_alkylating_agent Is the alkylating agent sufficiently reactive? check_base->check_alkylating_agent Yes success Improved Yield add_base->success increase_reactivity Use a more reactive halide (Br or I) or increase temperature check_alkylating_agent->increase_reactivity No check_sterics Is steric hindrance a potential issue? check_alkylating_agent->check_sterics Yes increase_reactivity->success optimize_conditions Use a stronger base, higher temperature, and prolonged reaction time check_sterics->optimize_conditions Yes check_quaternization Is quaternization observed (check MS for M+alkyl)? check_sterics->check_quaternization No optimize_conditions->success adjust_stoichiometry Use a smaller excess of alkylating agent and monitor the reaction closely check_quaternization->adjust_stoichiometry Yes check_quaternization->success No adjust_stoichiometry->success start Incomplete Reductive Amination check_acid Was a catalytic acid added? start->check_acid add_acid Add a catalytic amount of acetic acid check_acid->add_acid No check_reducing_agent Is the reducing agent strong enough? check_acid->check_reducing_agent Yes success Improved Conversion add_acid->success stronger_reductant Use a more potent reducing agent check_reducing_agent->stronger_reductant No check_conditions Are the reaction conditions anhydrous? check_reducing_agent->check_conditions Yes stronger_reductant->success use_anhydrous Use anhydrous solvents and reagents check_conditions->use_anhydrous No check_conditions->success Yes use_anhydrous->success cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron presynaptic_neuron Neurotransmitter (Serotonin/Dopamine) vesicles synaptic_cleft Synaptic Cleft presynaptic_neuron->synaptic_cleft Release transporter SERT / DAT (Reuptake Transporter) receptor Postsynaptic Receptor (e.g., 5-HT1A, D2) signaling Downstream Signaling Cascade receptor->signaling synaptic_cleft->transporter Reuptake synaptic_cleft->receptor Binding derivative (4-Fluoropiperidin-4-yl)methanol Derivative derivative->transporter Inhibition derivative->receptor Modulation (Agonist/Antagonist)

References

Technical Support Center: Optimization of Reaction Conditions for (4-Fluoropiperidin-4-yl)methanol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of (4-Fluoropiperidin-4-yl)methanol hydrochloride. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Troubleshooting Guide

This guide addresses common problems encountered during the synthesis of (4-Fluoropiperidin-4-yl)methanol and its subsequent conversion to the hydrochloride salt.

Q1: I am observing low yields in the hydroxymethylation of 4-fluoropiperidine. What are the potential causes and solutions?

A1: Low yields in the hydroxymethylation step can arise from several factors. Here are some common causes and troubleshooting suggestions:

  • Sub-optimal Reaction Temperature: The reaction is typically conducted between 0-40°C. Temperatures that are too low can lead to a sluggish reaction, while excessively high temperatures can promote side reactions.

    • Recommendation: Start the reaction at 0°C and allow it to slowly warm to room temperature. Monitor the reaction progress by TLC or LC-MS to determine the optimal temperature profile for your specific setup.

  • Inadequate Reducing Agent: Sodium borohydride (NaBH₄) is a common reducing agent for this reaction. Insufficient amounts will lead to incomplete conversion of the intermediate hydroxymethyl adduct.

    • Recommendation: Use a molar excess of sodium borohydride, typically 1.5 to 2.0 equivalents relative to the 4-fluoropiperidine starting material. Add the reducing agent portion-wise to control the reaction rate and temperature.

  • Poor Quality of Formaldehyde: The formaldehyde solution can degrade over time, forming paraformaldehyde, which is less reactive.

    • Recommendation: Use a fresh, high-quality formaldehyde solution (typically 37% in water).

  • Competitive Side Reactions: The formation of N-methylated byproducts can occur if the piperidine nitrogen reacts with formaldehyde.

    • Recommendation: Consider using a protected 4-fluoropiperidine derivative, such as N-Boc-4-fluoropiperidine, to prevent reaction at the nitrogen atom. The Boc-protecting group can be removed later in the synthetic sequence.

Q2: My final product, (4-Fluoropiperidin-4-yl)methanol, is difficult to purify. What purification strategies can I employ?

A2: Purification of (4-Fluoropiperidin-4-yl)methanol can be challenging due to its polarity and potential for co-eluting impurities.

  • Column Chromatography: This is a standard method for purification.

    • Recommendation: Use a silica gel column with a gradient elution system. A typical mobile phase could start with a non-polar solvent like hexane or dichloromethane and gradually increase the polarity by adding methanol or ethyl acetate. Adding a small amount of a basic modifier, like triethylamine (0.1-1%), to the eluent can help to reduce tailing of the amine on the silica gel.

  • Crystallization: If the product is a solid, crystallization can be an effective purification method.

    • Recommendation: Attempt to crystallize the free base from a suitable solvent system. Common solvents to try include ethyl acetate, diethyl ether, or mixtures of these with a non-polar co-solvent like hexane.

  • Conversion to the Hydrochloride Salt: Often, the hydrochloride salt has better crystalline properties than the free base, making it easier to purify by recrystallization.

    • Recommendation: After initial purification of the free base, convert it to the hydrochloride salt and then recrystallize the salt from a suitable solvent like isopropanol, ethanol, or a mixture of methanol and diethyl ether.

Q3: The hydrochlorination step is not yielding a solid product. What should I do?

A3: Failure to obtain a solid hydrochloride salt can be due to the presence of impurities or the use of an inappropriate solvent.

  • Purity of the Free Base: Impurities can inhibit crystallization.

    • Recommendation: Ensure the (4-Fluoropiperidin-4-yl)methanol free base is of high purity before attempting the salt formation. Re-purify by column chromatography if necessary.

  • Solvent Selection: The choice of solvent is critical for inducing precipitation of the hydrochloride salt.

    • Recommendation: A common method is to dissolve the free base in a solvent in which the hydrochloride salt is poorly soluble, such as diethyl ether, ethyl acetate, or dichloromethane. Then, add a solution of HCl in a miscible solvent (e.g., HCl in diethyl ether or isopropanol) dropwise with stirring. If precipitation does not occur, try cooling the solution or adding a non-polar co-solvent to decrease the solubility of the salt.

Frequently Asked Questions (FAQs)

Q1: What is a typical synthetic route for this compound?

A1: A common synthetic approach involves a two-step process:

  • Hydroxymethylation of a 4-fluoropiperidine precursor: This is often achieved by reacting N-Boc-4-fluoropiperidine with formaldehyde in the presence of a reducing agent like sodium borohydride. The N-Boc protecting group prevents side reactions at the piperidine nitrogen.

  • Deprotection and Hydrochlorination: The Boc group is removed under acidic conditions, and the resulting free base is then treated with hydrochloric acid to form the desired hydrochloride salt.

Q2: What are the key reaction parameters to control during the hydroxymethylation step?

A2: The key parameters to monitor and control are:

  • Temperature: Maintain the temperature between 0°C and room temperature to balance reaction rate and minimize side reactions.

  • Stoichiometry of Reagents: Use an excess of both formaldehyde and the reducing agent to ensure complete conversion of the starting material.

  • Reaction Time: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS) to determine the point of completion.

Q3: How can I confirm the identity and purity of my final product?

A3: A combination of analytical techniques should be used:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the molecule.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to determine the purity of the final product.

Data Presentation

Table 1: Summary of Reaction Conditions for the Hydroxymethylation of N-Boc-4-fluoropiperidine

ParameterCondition
Starting Material N-Boc-4-fluoropiperidine
Reagents Formaldehyde (37% aq. soln.), Sodium borohydride
Solvent Methanol or Ethanol
Temperature 0°C to Room Temperature
Typical Molar Ratio (Starting Material:Formaldehyde:NaBH₄) 1 : 1.5-2.0 : 1.5-2.0
Typical Reaction Time 2-6 hours
Typical Yield ~75%

Experimental Protocols

Protocol 1: Synthesis of N-Boc-(4-Fluoropiperidin-4-yl)methanol

  • To a solution of N-Boc-4-fluoropiperidine (1.0 eq) in methanol at 0°C, add formaldehyde (37% aqueous solution, 1.5 eq) dropwise.

  • Stir the reaction mixture at 0°C for 30 minutes.

  • Add sodium borohydride (1.5 eq) portion-wise over 30 minutes, maintaining the temperature below 10°C.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, quench the reaction by the slow addition of water.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Extract the aqueous residue with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude product.

  • Purify the crude product by silica gel column chromatography (e.g., gradient elution with ethyl acetate in hexane).

Protocol 2: Synthesis of this compound

  • Dissolve the purified N-Boc-(4-Fluoropiperidin-4-yl)methanol (1.0 eq) in a minimal amount of a suitable solvent such as dichloromethane or ethyl acetate.

  • Add a solution of hydrochloric acid (e.g., 4M HCl in dioxane or 2M HCl in diethyl ether, 2-3 eq) dropwise with stirring at 0°C.

  • Stir the mixture at room temperature for 1-3 hours, monitoring the deprotection by TLC.

  • If a precipitate forms, collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Triturate the resulting residue with diethyl ether to induce solidification.

  • Collect the solid product by filtration, wash with diethyl ether, and dry under vacuum to afford this compound.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis of (4-Fluoropiperidin-4-yl)methanol cluster_salt_formation Salt Formation start Start: N-Boc-4-fluoropiperidine hydroxymethylation Hydroxymethylation (Formaldehyde, NaBH₄, MeOH, 0°C - RT) start->hydroxymethylation workup Aqueous Work-up & Extraction hydroxymethylation->workup purification Column Chromatography workup->purification free_base (4-Fluoropiperidin-4-yl)methanol (Free Base) purification->free_base deprotection Boc Deprotection & Hydrochlorination (HCl in Dioxane/Ether) free_base->deprotection precipitation Precipitation / Crystallization deprotection->precipitation final_product (4-Fluoropiperidin-4-yl)methanol HCl precipitation->final_product

Caption: Synthetic workflow for this compound.

troubleshooting_logic start Low Yield in Hydroxymethylation? temp Sub-optimal Temperature? start->temp Check reductant Insufficient Reducing Agent? temp->reductant No sol_temp Optimize T-profile (0°C to RT) temp->sol_temp Yes formaldehyde Poor Quality Formaldehyde? reductant->formaldehyde No sol_reductant Use 1.5-2.0 eq NaBH₄ (Portion-wise addition) reductant->sol_reductant Yes sol_formaldehyde Use Fresh Formaldehyde Solution formaldehyde->sol_formaldehyde Yes

Caption: Troubleshooting logic for low yield in hydroxymethylation.

preventing decomposition of (4-Fluoropiperidin-4-yl)methanol hydrochloride during reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (4-Fluoropiperidin-4-yl)methanol hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the decomposition of this valuable building block during chemical reactions.

Troubleshooting Guide

This guide addresses common issues encountered during reactions involving this compound.

Issue Potential Cause Recommended Solution
Low or no yield of the desired product, with recovery of starting material Reaction conditions are too mild; the hydrochloride salt may not be sufficiently neutralized to allow the piperidine nitrogen to react.Add a non-nucleophilic base to the reaction mixture to free the piperidine nitrogen. Use stoichiometric amounts of a hindered base like triethylamine (TEA) or diisopropylethylamine (DIPEA).
Formation of a major byproduct with a mass corresponding to the loss of water (dehydration) The reaction is conducted at elevated temperatures or under strongly acidic or basic conditions, promoting the elimination of the tertiary alcohol.Maintain a reaction temperature below 60°C. If heating is necessary, use the lowest effective temperature. Avoid strongly acidic conditions. If a base is required, use a non-nucleophilic base at or below room temperature.
Formation of an alkene byproduct, particularly when using a strong base Hofmann elimination or a similar E2-type elimination is occurring, especially at elevated temperatures.Avoid using strong, sterically unhindered bases like sodium hydroxide or potassium hydroxide, especially with heating. Opt for milder bases or hindered bases at low temperatures.
Evidence of fluorine substitution in the product The reaction involves strong nucleophiles that can displace the fluorine atom.If the desired reaction does not involve fluorine displacement, avoid using strong nucleophiles. If a strong nucleophile is necessary for another part of the molecule, consider protecting the piperidine nitrogen to modulate reactivity.
Oxidation of the primary alcohol to an aldehyde or carboxylic acid The reaction conditions include oxidizing agents, or atmospheric oxygen is not excluded in sensitive reactions.If oxidation is not the desired outcome, ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). Avoid reagents with known oxidizing properties.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound to ensure its stability?

A1: To ensure long-term stability, this compound should be stored at room temperature in a tightly sealed container, preferably under an inert atmosphere such as argon.[1] This minimizes exposure to moisture and atmospheric oxygen.

Q2: I am running an N-alkylation reaction. Why is my reaction not proceeding?

A2: this compound is a salt. The protonated piperidine nitrogen is not nucleophilic. For an N-alkylation reaction to occur, the free base form of the piperidine is required. You will need to add a suitable base to your reaction mixture to deprotonate the piperidine nitrogen and initiate the reaction.

Q3: What type of base should I use to neutralize the hydrochloride salt for a reaction?

A3: It is recommended to use a non-nucleophilic organic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA). These bases are generally strong enough to deprotonate the piperidinium ion but are sterically hindered, which minimizes their participation in unwanted side reactions. Use of strong inorganic bases like NaOH or KOH should be approached with caution as they can promote elimination reactions, especially at higher temperatures.

Q4: I observe a byproduct that suggests the loss of water. What is happening and how can I prevent it?

A4: The formation of a byproduct with a mass corresponding to the loss of water is likely due to the dehydration of the tertiary alcohol to form an alkene. This can be catalyzed by heat or acidic/basic conditions. To prevent this, maintain a low reaction temperature and avoid using strong acids or bases. If a base is necessary, use a non-nucleophilic one at or below room temperature. A study on a similar compound, 4-(4-fluorophenyl)-3-(hydroxymethyl)piperidine, has shown that dehydration can occur, leading to the formation of an imine intermediate.[2]

Q5: Can the fluorine atom be displaced during a reaction?

A5: Yes, the fluorine atom can undergo nucleophilic substitution, especially with strong nucleophiles.[3] If this is not the desired reaction, you should avoid using reagents that are strong nucleophiles.

Q6: Is this compound susceptible to oxidation?

A6: The primary alcohol functional group in the molecule can be oxidized to form the corresponding aldehyde or carboxylic acid.[3] If you are not intending to perform an oxidation, it is important to avoid oxidizing agents and to run reactions under an inert atmosphere to prevent air oxidation.

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation

This protocol provides a general method for the N-alkylation of this compound using an alkyl halide.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Add anhydrous DMF or MeCN to dissolve the starting material.

  • Add TEA or DIPEA (1.1 - 1.5 eq) to the solution and stir for 10-15 minutes at room temperature to generate the free base in situ.

  • Slowly add the alkyl halide (1.0 - 1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress using TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for N-Acylation

This protocol provides a general method for the N-acylation of this compound using an acyl chloride or anhydride.

Materials:

  • This compound

  • Acyl chloride (e.g., acetyl chloride) or anhydride (e.g., acetic anhydride)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

  • Ice bath

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Add anhydrous DCM or THF to suspend the starting material.

  • Add TEA or DIPEA (2.0 - 2.5 eq) to the suspension.

  • Cool the mixture to 0°C using an ice bath.

  • Slowly add the acyl chloride or anhydride (1.0 - 1.2 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Logical Workflow for Troubleshooting Reaction Failure

troubleshooting_workflow start Reaction Failure or Low Yield check_base Was a base added to neutralize the HCl salt? start->check_base add_base Add 1.1-1.5 eq. of a non-nucleophilic base (e.g., TEA, DIPEA) check_base->add_base No check_temp Was the reaction run at elevated temperature? check_base->check_temp Yes success Successful Reaction add_base->success lower_temp Repeat reaction at a lower temperature (e.g., 0°C to RT) check_temp->lower_temp Yes check_reagents Are strong nucleophiles or oxidants present unnecessarily? check_temp->check_reagents No lower_temp->success remove_reagents Modify synthetic route to avoid incompatible reagents or use protecting groups check_reagents->remove_reagents Yes check_reagents->success No remove_reagents->success decomposition_pathways start (4-Fluoropiperidin-4-yl)methanol dehydration Dehydration Product (Alkene) start->dehydration Heat, Strong Acid/Base oxidation_aldehyde Oxidation Product (Aldehyde) start->oxidation_aldehyde Mild Oxidizing Agent substitution Fluorine Substitution Product start->substitution Strong Nucleophile oxidation_acid Oxidation Product (Carboxylic Acid) oxidation_aldehyde->oxidation_acid Strong Oxidizing Agent

References

Technical Support Center: Large-Scale Synthesis of (4-Fluoropiperidin-4-yl)methanol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of (4-Fluoropiperidin-4-yl)methanol hydrochloride.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, categorized by reaction stage.

Stage 1: Synthesis of N-Boc-4-fluoro-4-(hydroxymethyl)piperidine

A common route to the target molecule involves the synthesis of the N-Boc protected intermediate, tert-Butyl 4-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate.

Q1: Low yield during the hydroxymethylation of N-Boc-4-piperidone.

Possible Causes & Solutions:

CauseRecommended Action
Incomplete reaction - Monitor the reaction progress closely using TLC or LC-MS. - Ensure the reaction is stirred efficiently to maintain a homogeneous mixture. - The reaction is typically carried out in alcoholic solvents like methanol or ethanol at temperatures ranging from 0-40°C. Consider optimizing the temperature and reaction time.
Side reactions - Multiple additions of formaldehyde can occur. Ensure slow and controlled addition of formaldehyde. - The use of a suitable reducing agent, such as sodium borohydride, is crucial for the reduction of the intermediate adduct. Ensure the reducing agent is added portion-wise at a controlled temperature.
Degradation of starting material or product - Maintain the recommended temperature range. Excursions to higher temperatures can lead to decomposition.

Q2: Difficulty in purifying the N-Boc protected intermediate.

Possible Causes & Solutions:

CauseRecommended Action
Presence of closely related impurities - Utilize column chromatography with a suitable solvent system (e.g., ethyl acetate/hexanes) for purification. - Consider using Supercritical Fluid Chromatography (SFC) for better resolution of structurally similar compounds.
Product is an oil or difficult to crystallize - If the product is an oil, attempt to crystallize it from a different solvent system. - Preparative TLC can be an option for small-scale purifications to obtain a pure sample for characterization.
Stage 2: Deprotection of the N-Boc Group

The removal of the tert-butyloxycarbonyl (Boc) protecting group is a critical step to yield the free amine.

Q3: Incomplete deprotection of the N-Boc group.

Possible Causes & Solutions:

CauseRecommended Action
Insufficient acid strength or concentration - A common method for N-Boc deprotection is the use of strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[1] - Ensure the acid is of appropriate concentration and that a sufficient molar excess is used.
Short reaction time or low temperature - Monitor the reaction by TLC or LC-MS until the starting material is fully consumed. - Some deprotection reactions may require gentle heating. Consider optimizing the reaction temperature.
Alternative mild deprotection methods - For substrates sensitive to harsh acidic conditions, milder methods like using oxalyl chloride in methanol can be employed.[1][2] - Solvent-free mechanochemical deprotection with p-toluenesulfonic acid is another green alternative.

Q4: Formation of unwanted by-products during deprotection.

Possible Causes & Solutions:

CauseRecommended Action
Acid-catalyzed side reactions - If the molecule contains other acid-labile functional groups, consider using milder deprotection conditions. - Careful control of reaction temperature and time can minimize side reactions.
Reaction with solvent - Ensure the chosen solvent is inert under the reaction conditions. Dichloromethane or dioxane are commonly used.
Stage 3: Formation of the Hydrochloride Salt

The final step involves the formation of the hydrochloride salt to improve the stability and handling of the compound.

Q5: Difficulty in precipitating the hydrochloride salt.

Possible Causes & Solutions:

CauseRecommended Action
Inappropriate solvent for precipitation - The choice of solvent is crucial for successful salt formation and precipitation. Ethers like diethyl ether or methyl tert-butyl ether (MTBE) are often used as anti-solvents.
Product is too soluble in the reaction mixture - After ensuring the reaction is complete, the reaction mixture can be concentrated to facilitate precipitation. - Addition of a suitable anti-solvent should be done slowly with vigorous stirring.

Q6: The isolated hydrochloride salt is impure.

Possible Causes & Solutions:

CauseRecommended Action
Co-precipitation of impurities - Ensure the free amine is of high purity before proceeding with salt formation. - Recrystallization of the hydrochloride salt from a suitable solvent system can be performed to improve purity.
Incorrect stoichiometry of HCl - Use a carefully measured amount of HCl (either as a solution in an organic solvent or as a gas) to ensure complete salt formation without a large excess that might lead to the formation of dihydrochloride or other side products.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for the large-scale synthesis of this compound?

A common and scalable synthetic approach starts from N-Boc-4-piperidone. The synthesis can be broken down into three main stages:

  • Hydroxymethylation and Fluorination: While not explicitly detailed in the search results for this specific molecule, a plausible route involves the hydroxymethylation of a fluorinated piperidine precursor. A related synthesis mentions the hydroxymethylation of a fluorinated piperidine using formaldehyde and a reducing agent.

  • N-Boc Deprotection: The tert-butyloxycarbonyl (Boc) protecting group is removed from the piperidine nitrogen, typically under acidic conditions (e.g., HCl in an organic solvent).[1]

  • Hydrochloride Salt Formation: The resulting free amine is then treated with hydrochloric acid to form the stable hydrochloride salt.

Q2: What are the main challenges in the synthesis of functionalized piperidines?

The synthesis of highly functionalized piperidines can be challenging in achieving the desired site-selectivity, regio-selectivity, and diastereoselectivity. Accessing fluorinated piperidines can sometimes lead to mixtures of fluorinated and non-fluorinated products, which can be difficult to separate. Furthermore, the purification of volatile, unprotected fluorinated piperidines can be challenging.

Q3: What are some recommended purification techniques for piperidine-containing compounds?

For challenging separations of piperidine-containing compounds and their impurities, advanced purification techniques may be necessary. Supercritical Fluid Chromatography (SFC) is an excellent technique for purifying both chiral and achiral basic compounds and often provides better resolution and is faster than traditional HPLC. Ion-Exchange Chromatography (IEX) can be a powerful tool for separating compounds with different charge states or pKa values. For smaller scales, preparative Thin-Layer Chromatography (Prep-TLC) can offer high resolution. If the compound is a solid, crystallization is often a highly effective method for achieving high purity.

Q4: What are the typical storage conditions for this compound?

The compound should be stored at room temperature under an inert atmosphere, such as argon, to prevent degradation.

Experimental Protocols

Protocol 1: General Procedure for N-Boc Deprotection with HCl in an Organic Solvent

  • Dissolve the N-Boc protected (4-Fluoropiperidin-4-yl)methanol in a suitable organic solvent (e.g., dioxane, methanol, or ethyl acetate).

  • Cool the solution in an ice bath.

  • Slowly add a solution of hydrochloric acid in the chosen solvent (e.g., 4M HCl in dioxane) or bubble gaseous HCl through the solution.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS until the starting material is completely consumed.

  • Upon completion, the product may precipitate directly from the reaction mixture. If not, the solvent can be partially or fully removed under reduced pressure.

  • An anti-solvent (e.g., diethyl ether or MTBE) can be added to induce precipitation.

  • Collect the solid product by filtration, wash with a small amount of the anti-solvent, and dry under vacuum.

Protocol 2: General Procedure for Hydrochloride Salt Formation

  • Dissolve the purified (4-Fluoropiperidin-4-yl)methanol (free base) in a minimal amount of a suitable solvent in which the free base is soluble (e.g., methanol, ethanol, or isopropanol).

  • To this solution, add a stoichiometric amount of a solution of hydrochloric acid in an organic solvent (e.g., HCl in isopropanol or ether) dropwise with stirring.

  • Continue stirring for a period to ensure complete salt formation. Precipitation of the hydrochloride salt should occur.

  • If precipitation is slow or incomplete, an anti-solvent such as diethyl ether or hexane can be added.

  • Collect the precipitated solid by filtration.

  • Wash the solid with the anti-solvent to remove any residual soluble impurities.

  • Dry the hydrochloride salt under vacuum to a constant weight.

Visualizations

Synthesis_Workflow Start N-Boc-4-piperidone Intermediate1 N-Boc-4-fluoro-4-(hydroxymethyl)piperidine Start->Intermediate1 Hydroxymethylation & Fluorination Intermediate2 (4-Fluoropiperidin-4-yl)methanol (Free Base) Intermediate1->Intermediate2 N-Boc Deprotection (e.g., HCl) Product (4-Fluoropiperidin-4-yl)methanol hydrochloride Intermediate2->Product HCl Salt Formation

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic cluster_synthesis Synthesis Stage cluster_solutions Potential Solutions Problem Low Yield or Impure Product CheckReaction Check Reaction Conditions (Temp, Time, Reagents) Problem->CheckReaction Process Issue CheckPurification Optimize Purification (Chromatography, Crystallization) Problem->CheckPurification Separation Issue CheckStartingMaterial Verify Starting Material Purity Problem->CheckStartingMaterial Input Issue OptimizeConditions Adjust Temperature, Time, or Stoichiometry CheckReaction->OptimizeConditions ChangeMethod Change Purification Method (e.g., SFC, IEX) CheckPurification->ChangeMethod Recrystallize Recrystallize Product CheckPurification->Recrystallize

Caption: Troubleshooting logic for synthesis and purification issues.

References

Technical Support Center: Purity Assessment of (4-Fluoropiperidin-4-yl)methanol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the analytical methods for assessing the purity of (4-Fluoropiperidin-4-yl)methanol hydrochloride. It includes detailed troubleshooting guides and frequently asked questions in a user-friendly question-and-answer format to address common experimental challenges.

Key Analytical Techniques

The primary analytical techniques for determining the purity of this compound and identifying potential impurities are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a cornerstone technique for purity assessment, offering high resolution and sensitivity for separating the main compound from its impurities.

Experimental Protocol: HPLC-UV Method

This protocol provides a robust starting point for the analysis of this compound.

Instrumentation and Columns:

  • HPLC System: A standard system with a pump, autosampler, column oven, and UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for good separation.

Reagents and Standards:

  • Acetonitrile (ACN): HPLC grade.

  • Water: Deionized or HPLC grade.

  • Formic Acid (HCOOH) or Trifluoroacetic Acid (TFA): Analytical grade, for mobile phase modification.

  • This compound: Reference standard of known purity.

Chromatographic Conditions:

ParameterRecommended Setting
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 20 minutes, then hold for 5 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm (or as determined by UV scan)
Injection Volume 10 µL

Sample Preparation:

  • Prepare a stock solution of the reference standard and the sample to be tested at a concentration of 1 mg/mL in the mobile phase.

  • Filter the solutions through a 0.45 µm syringe filter before injection.

HPLC Troubleshooting Guide

Q1: I am observing significant peak tailing for the main compound. What could be the cause and how can I fix it?

A1: Peak tailing for basic compounds like piperidine derivatives is a common issue in reversed-phase HPLC.[1] The primary cause is often the interaction of the basic amine group with acidic residual silanol groups on the silica-based column packing.[1]

Troubleshooting Steps:

  • Mobile Phase pH: Ensure the mobile phase pH is low (around 2.5-3.5) by using an acidic modifier like formic acid or TFA. At low pH, the piperidine nitrogen is protonated, and the silanol groups are less likely to be ionized, minimizing secondary interactions.[2]

  • Use an End-Capped Column: Modern, high-purity, end-capped C18 columns are designed to have minimal residual silanol groups and are highly recommended for the analysis of basic compounds.[3]

  • Add a Competing Base: If tailing persists, adding a small amount of a competing base, such as triethylamine (TEA) (e.g., 0.1%), to the mobile phase can help to saturate the active sites on the stationary phase. However, be aware that TEA can affect column lifetime and baseline stability.[3]

  • Lower Sample Concentration: Overloading the column can also lead to peak tailing. Try injecting a more dilute sample.[1]

Logical Relationship for Troubleshooting Peak Tailing

start Peak Tailing Observed cause1 Secondary Silanol Interactions start->cause1 cause2 Column Overload start->cause2 cause3 Inappropriate Mobile Phase start->cause3 solution1a Adjust Mobile Phase pH (2.5-3.5) cause1->solution1a solution1b Use End-Capped Column cause1->solution1b solution1c Add Competing Base (e.g., TEA) cause1->solution1c solution2 Dilute Sample / Reduce Injection Volume cause2->solution2 solution3 Ensure Proper Mobile Phase Composition cause3->solution3

Troubleshooting logic for HPLC peak tailing.

Q2: I am seeing extraneous peaks in my chromatogram that are not present in the reference standard. What could be their origin?

A2: Extraneous peaks can arise from several sources:

  • Synthesis-Related Impurities: These are the most common type of impurities and can include unreacted starting materials, by-products, or intermediates from the synthetic route. For instance, the synthesis of similar compounds like (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol involves intermediates that could potentially be carried through to the final product if purification is incomplete.[4]

  • Degradation Products: The compound may degrade under certain conditions (e.g., exposure to light, heat, or incompatible excipients).

  • System Contamination: Ghost peaks can result from impurities in the mobile phase, sample solvent, or from carryover from previous injections.[1]

Troubleshooting Steps:

  • Blank Injection: Run a blank injection (mobile phase only) to check for system contamination.

  • Review Synthesis Route: Identify potential impurities based on the synthetic pathway.

  • Forced Degradation Studies: To identify potential degradation products, subject the sample to stress conditions (acid, base, oxidation, heat, light).

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. Due to the polar nature of this compound, derivatization is often necessary to improve its volatility and thermal stability for GC analysis.[5][6]

Experimental Protocol: GC-MS with Derivatization

This protocol outlines a general approach using silylation, a common derivatization technique for polar analytes.[6]

Instrumentation:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer with a split/splitless injector and a suitable capillary column.

Reagents and Standards:

  • Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Solvent: Pyridine or Acetonitrile (anhydrous).

  • This compound: Reference standard.

Derivatization and Sample Preparation:

  • Accurately weigh about 1 mg of the sample or standard into a reaction vial.

  • Add 100 µL of anhydrous pyridine and 100 µL of BSTFA with 1% TMCS.

  • Cap the vial tightly and heat at 70 °C for 30 minutes.

  • Allow the vial to cool to room temperature before injection.

GC-MS Conditions:

ParameterRecommended Setting
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.0 mL/min
Injector Temperature 250 °C
Oven Program Start at 100 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-500
GC-MS Troubleshooting Guide

Q1: I am not seeing a peak for my derivatized compound, or the peak is very small.

A1: This could be due to incomplete derivatization, degradation of the analyte, or issues with the GC-MS system.

Troubleshooting Steps:

  • Incomplete Derivatization: The presence of moisture can significantly hinder the derivatization reaction. Ensure all glassware is dry and use anhydrous solvents. You can also try increasing the reaction time or temperature.

  • Analyte Degradation: The injector temperature might be too high, causing the derivatized analyte to degrade. Try lowering the injector temperature.

  • System Check: Verify that the GC-MS system is functioning correctly by injecting a known standard that does not require derivatization.

Experimental Workflow for GC-MS Analysis with Derivatization

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample Weigh Sample and Standard add_reagents Add Anhydrous Solvent and Derivatizing Agent (BSTFA) sample->add_reagents react Heat at 70°C for 30 min add_reagents->react cool Cool to Room Temperature react->cool inject Inject Derivatized Sample cool->inject separate Separation on GC Column inject->separate ionize Electron Ionization (70 eV) separate->ionize detect Mass Spectrometry Detection ionize->detect integrate Integrate Peaks detect->integrate identify Identify Impurities by Mass Spectra integrate->identify quantify Quantify Purity and Impurities identify->quantify

References

handling and safety precautions for (4-Fluoropiperidin-4-yl)methanol hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling, safety, and experimental use of (4-Fluoropiperidin-4-yl)methanol hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound?

A1: this compound is a key building block in medicinal chemistry and drug development.[1] It is frequently used in the synthesis of novel therapeutic agents, particularly those targeting neurological disorders.[1] The presence of the fluorine atom can enhance metabolic stability and binding affinity to biological targets.[1]

Q2: What are the recommended storage conditions for this compound?

A2: It is recommended to store this compound at room temperature under an inert atmosphere, such as argon.[2][3] As a hydrochloride salt, it is expected to be a solid and potentially hygroscopic. Proper storage in a tightly sealed container is crucial to prevent moisture absorption and degradation.

Q3: Is this compound considered hazardous?

A3: Yes, this compound is classified as hazardous. According to safety data sheets, it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2][4] It is crucial to handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated area or a fume hood.[5]

Q4: What are the signs of decomposition and how can I check the purity of an old sample?

A4: Visual signs of decomposition may include a change in color or consistency. To check the purity of an older sample, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy can be employed to identify impurities. If significant degradation is observed, purification by recrystallization or purchasing a new batch is recommended.

Troubleshooting Guides

Guide 1: Issues in N-Alkylation Reactions

A common application of this compound is in N-alkylation reactions to introduce substituents on the piperidine nitrogen.

Issue Potential Cause Troubleshooting Steps
Low to no product formation - Inactive alkylating agent- Insufficient base strength- Low reaction temperature- Steric hindrance- Check the purity and reactivity of the alkylating agent.- Use a stronger base (e.g., NaH, K₂CO₃) and ensure anhydrous conditions.[2]- Gradually increase the reaction temperature and monitor by TLC or LC-MS.- For sterically hindered substrates, consider using a less bulky alkylating agent or a more reactive one (e.g., alkyl iodide instead of bromide).
Formation of over-alkylation product (quaternary ammonium salt) - High reactivity of the alkylating agent- Excess of alkylating agent- Concentrated reaction conditions- Use a less reactive alkylating agent (e.g., alkyl chloride or bromide instead of iodide).- Use a stoichiometric amount or a slight excess of the amine relative to the alkylating agent.[6]- Add the alkylating agent slowly to the reaction mixture.[2]- Perform the reaction at a lower concentration.[7]
Difficult purification of the product - Similar polarity of starting material and product- Presence of unreacted starting materials and byproducts- Utilize column chromatography with a suitable solvent system. A gradient elution might be necessary.- If the product is basic, an acidic wash can help remove non-basic impurities. Conversely, a basic wash can remove acidic impurities.- Recrystallization can be an effective purification method if a suitable solvent is found.
Guide 2: Handling a Hygroscopic Solid

This compound is a salt and may be hygroscopic, meaning it can absorb moisture from the air.

Issue Potential Cause Troubleshooting Steps
Clumping or caking of the solid Absorption of atmospheric moisture.[8][9]- Handle the compound in a glove box or under a dry, inert atmosphere (e.g., nitrogen or argon).- Use a desiccator for short-term storage outside of the primary container.[9]- Minimize the time the container is open to the atmosphere.[8]
Inaccurate weighing Continuous moisture uptake while on the balance.- Weigh the required amount quickly.- For highly sensitive reactions, consider weighing the compound in a glove box.
Poor solubility or unexpected reaction outcomes The presence of water can alter the reaction conditions and solubility.- Dry the compound under vacuum before use if moisture absorption is suspected.[10]- Use anhydrous solvents for reactions.

Quantitative Data

Property Value Source
Molecular Formula C₆H₁₂FNO · HCl[4][11]
Molecular Weight 169.62 g/mol [4]
Appearance Solid[2][4]
Purity Typically ≥95% or ≥97%[2][4][11]
Storage Temperature Room Temperature[2][3]
Hazard Statements H315, H319, H335[2][4]

Experimental Protocols

Detailed Methodology for N-Alkylation

This protocol describes a general procedure for the N-alkylation of this compound.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide)

  • Base (e.g., Potassium Carbonate, K₂CO₃)

  • Anhydrous solvent (e.g., Acetonitrile or DMF)

  • Round-bottom flask with a magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

  • Preparation: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent) and the base (e.g., K₂CO₃, 2.2 equivalents).

  • Solvent Addition: Add the anhydrous solvent (e.g., acetonitrile) to the flask.

  • Reactant Addition: Slowly add the alkyl halide (1.1 equivalents) to the stirred suspension.

  • Reaction: Stir the reaction mixture at room temperature or heat as necessary (monitor by TLC or LC-MS). Reaction times can vary from a few hours to overnight.

  • Workup:

    • Once the reaction is complete, filter the solid salts and wash with the reaction solvent.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).[1]

Visualizations

experimental_workflow start Start prep 1. Preparation: Add (4-Fluoropiperidin-4-yl)methanol HCl and Base to Flask start->prep solvent 2. Add Anhydrous Solvent prep->solvent reactant 3. Add Alkyl Halide solvent->reactant reaction 4. Stir and/or Heat (Monitor Progress) reactant->reaction workup 5. Workup: Filter, Wash, Extract reaction->workup purify 6. Purification: Column Chromatography workup->purify end End: Pure N-Alkylated Product purify->end

Caption: A typical experimental workflow for the N-alkylation of this compound.

troubleshooting_logic start Low Product Yield in N-Alkylation? check_reagents Check Reagent Purity and Activity start->check_reagents Yes over_alkylation Over-alkylation Observed? start->over_alkylation No increase_temp Increase Reaction Temperature check_reagents->increase_temp stronger_base Use Stronger Base (e.g., NaH) increase_temp->stronger_base stronger_base->over_alkylation slow_addition Slowly Add Alkylating Agent over_alkylation->slow_addition Yes success Problem Resolved over_alkylation->success No less_reactive_halide Use Less Reactive Alkyl Halide slow_addition->less_reactive_halide adjust_stoichiometry Adjust Stoichiometry (Amine in Excess) less_reactive_halide->adjust_stoichiometry adjust_stoichiometry->success

Caption: A decision-making diagram for troubleshooting common issues in N-alkylation reactions.

References

Validation & Comparative

comparing (4-Fluoropiperidin-4-yl)methanol hydrochloride with its non-fluorinated analog

Author: BenchChem Technical Support Team. Date: December 2025

An Essential Comparison for Drug Discovery Professionals: (4-Fluoropiperidin-4-yl)methanol Hydrochloride vs. 4-Piperidinemethanol Hydrochloride

In the landscape of modern drug discovery, the strategic modification of molecular scaffolds is paramount to optimizing pharmacokinetic and pharmacodynamic profiles. The introduction of fluorine into drug candidates is a widely employed strategy to enhance metabolic stability, binding affinity, and other crucial drug-like properties. This guide provides a comparative analysis of this compound and its non-fluorinated analog, 4-piperidinemethanol hydrochloride, two building blocks with significant potential in the synthesis of novel therapeutics. While direct comparative experimental data for these two specific compounds is limited in publicly available literature, this guide leverages established principles of medicinal chemistry and data from closely related analogs to provide a comprehensive overview for researchers, scientists, and drug development professionals.

Physicochemical Properties: A Head-to-Head Comparison

A fundamental understanding of the physicochemical properties of these compounds is the starting point for any drug discovery program. The introduction of a fluorine atom, despite its small size, can significantly influence properties such as molecular weight, lipophilicity, and pKa.

PropertyThis compound4-Piperidinemethanol hydrochloride
Molecular Formula C₆H₁₃ClFNOC₆H₁₄ClNO
Molecular Weight 169.63 g/mol [1]151.63 g/mol
CAS Number 1254115-16-6[1]40064-34-4
Appearance SolidWhite to off-white crystalline solid[2]
Melting Point Not available55-59 °C (for free base)[3][4][5]
Boiling Point Not available118-120 °C @ 10 mmHg (for free base)[3][4][5]
Aqueous Solubility Expected to be highSoluble in water (for free base)[2][3]
Predicted XlogP -0.2[6]Not available

The Impact of Fluorination on Pharmacological Performance

The substitution of a hydrogen atom with fluorine at the C4 position of the piperidine ring is anticipated to have a profound impact on the molecule's biological properties.

Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to enzymatic cleavage by metabolic enzymes such as the cytochrome P450 (CYP) family. This increased metabolic stability is a key advantage of fluorinated compounds, often leading to a longer in vivo half-life and improved bioavailability. Studies on various fluorinated piperidine derivatives have consistently demonstrated their enhanced resistance to metabolism compared to their non-fluorinated counterparts. For instance, fluorination has been shown to improve the pharmacokinetic profiles of 5-HT1D receptor ligands.[7] While direct comparative data for the two title compounds is unavailable, it is highly probable that this compound exhibits greater metabolic stability.

Binding Affinity and Selectivity: The high electronegativity of the fluorine atom can alter the electronic distribution within the molecule, potentially leading to more favorable interactions with biological targets. This can result in increased binding affinity and selectivity for specific receptors or enzymes. The piperidine scaffold is a common feature in ligands for a variety of targets, including G-protein coupled receptors (GPCRs) and ion channels. The introduction of fluorine can modulate the pKa of the piperidine nitrogen, which can be critical for the ionic interactions often involved in ligand-receptor binding. While specific binding affinities for these two compounds are not reported, the general trend observed with fluorinated ligands suggests that the fluorinated analog may exhibit enhanced affinity for its biological targets.

Cell Permeability: The effect of fluorination on cell permeability can be complex. While increased lipophilicity due to fluorine substitution can enhance passive diffusion across cell membranes, the altered pKa and potential for new hydrogen bond interactions can also play a significant role. The overall impact on permeability would need to be determined experimentally.

Experimental Protocols for Comparative Evaluation

To provide a framework for the direct comparison of these two compounds, detailed protocols for key in vitro assays are provided below.

Metabolic Stability Assay in Human Liver Microsomes

This assay is designed to assess the intrinsic clearance of a compound by phase I metabolic enzymes.

Materials:

  • Test compounds: this compound and 4-piperidinemethanol hydrochloride

  • Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile

  • Internal standard for LC-MS/MS analysis

Procedure:

  • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, pre-warm a mixture of HLMs and phosphate buffer at 37°C.

  • Initiate the metabolic reaction by adding the NADPH regenerating system and the test compound to the HLM mixture. The final concentration of the test compound should be low (e.g., 1 µM) to ensure first-order kinetics.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding ice-cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) from the disappearance of the parent compound over time.

Experimental Workflow for Metabolic Stability Assay

cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis stock Prepare Stock Solutions (Test Compounds & IS) initiate Initiate Reaction (Add NADPH & Compound) stock->initiate hlm_mix Prepare HLM/Buffer Mixture pre_warm Pre-warm HLM Mixture (37°C) hlm_mix->pre_warm pre_warm->initiate incubate Incubate at 37°C initiate->incubate quench Quench Reaction (Acetonitrile + IS) incubate->quench centrifuge Centrifuge quench->centrifuge analyze LC-MS/MS Analysis centrifuge->analyze calculate Calculate t½ & CLint analyze->calculate

Caption: Workflow for the in vitro metabolic stability assay.

Caco-2 Permeability Assay

This assay is the industry standard for predicting in vitro intestinal permeability of drug candidates.

Materials:

  • Caco-2 cells

  • 24-well Transwell® plates with polycarbonate membrane inserts

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

  • Hanks' Balanced Salt Solution (HBSS) buffered with HEPES

  • Test compounds

  • Lucifer yellow (for monolayer integrity testing)

  • Reference compounds for low and high permeability

Procedure:

  • Seed Caco-2 cells onto the Transwell® inserts and culture for 21-25 days to allow for differentiation into a confluent monolayer.

  • Assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and the permeability of a paracellular marker like Lucifer yellow.

  • Wash the cell monolayers with pre-warmed HBSS.

  • For apical to basolateral (A-to-B) permeability, add the test compound to the apical chamber and fresh HBSS to the basolateral chamber.

  • For basolateral to apical (B-to-A) permeability, add the test compound to the basolateral chamber and fresh HBSS to the apical chamber.

  • Incubate the plates at 37°C with gentle shaking.

  • At specified time points, collect samples from the receiver chamber and analyze the concentration of the test compound by LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A directions. The efflux ratio (Papp B-to-A / Papp A-to-B) can also be determined to identify potential active transport.

Caco-2 Permeability Assay Workflow

cluster_culture Cell Culture cluster_assay Permeability Assay cluster_analysis Data Analysis seed Seed Caco-2 cells on Transwell inserts culture Culture for 21-25 days for differentiation seed->culture integrity Assess monolayer integrity (TEER, Lucifer Yellow) culture->integrity wash Wash monolayers with HBSS integrity->wash add_compound Add test compound to donor chamber wash->add_compound incubate Incubate at 37°C add_compound->incubate sample Collect samples from receiver chamber incubate->sample analyze Quantify compound by LC-MS/MS sample->analyze calculate Calculate Papp and Efflux Ratio analyze->calculate

Caption: Workflow for the Caco-2 cell permeability assay.

Synthesis Overview

Both compounds are accessible through established synthetic routes, typically involving the reduction of a corresponding ester or carboxylic acid derivative.

Synthesis of 4-Piperidinemethanol: A common and efficient method for the synthesis of 4-piperidinemethanol involves the reduction of ethyl 4-piperidinecarboxylate with a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as tetrahydrofuran (THF).[8]

Synthesis of this compound: The synthesis of the fluorinated analog is more complex and generally involves the introduction of the fluorine atom at an earlier stage of the synthesis. One possible route involves the fluorination of a suitable precursor, such as a ketone, followed by reduction of other functional groups to yield the desired product. The final step would involve the formation of the hydrochloride salt by treating the free base with hydrochloric acid.

Potential Signaling Pathways and Therapeutic Applications

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of approved drugs targeting the central nervous system (CNS). Derivatives of both 4-piperidinemethanol and its fluorinated analog could potentially interact with various receptors and transporters, including but not limited to:

  • Sigma Receptors: Piperidine derivatives are known to exhibit affinity for sigma-1 and sigma-2 receptors, which are implicated in a variety of neurological disorders, including pain, depression, and neurodegenerative diseases.

  • Dopamine and Serotonin Transporters: Modification of the piperidine core is a common strategy in the development of inhibitors for dopamine (DAT) and serotonin (SERT) transporters, which are key targets for the treatment of depression, anxiety, and other psychiatric disorders.

  • Opioid Receptors: The piperidine ring is a core component of many potent opioid receptor agonists and antagonists used for pain management.

The enhanced metabolic stability and potential for increased binding affinity of this compound make it a particularly attractive building block for the development of novel CNS-acting agents with improved pharmacokinetic profiles.

Potential Therapeutic Relevance of Piperidine Analogs

cluster_compounds Piperidine Analogs cluster_targets Potential Biological Targets cluster_diseases Therapeutic Areas fluorinated (4-Fluoropiperidin-4-yl)methanol sigma Sigma Receptors fluorinated->sigma transporters Dopamine/Serotonin Transporters fluorinated->transporters opioid Opioid Receptors fluorinated->opioid non_fluorinated 4-Piperidinemethanol non_fluorinated->sigma non_fluorinated->transporters non_fluorinated->opioid cns CNS Disorders (Pain, Depression) sigma->cns neuro Neurodegenerative Diseases sigma->neuro psychiatric Psychiatric Disorders transporters->psychiatric opioid->cns

References

Navigating the Therapeutic Potential of (4-Fluoropiperidin-4-yl)methanol Hydrochloride Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(4-Fluoropiperidin-4-yl)methanol hydrochloride has emerged as a promising scaffold in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. The introduction of a fluorine atom at the 4-position of the piperidine ring can enhance metabolic stability and binding affinity to biological targets. This guide provides a comparative overview of the biological efficacy of derivatives based on this core structure, with a focus on their potential as inhibitors of phosphodiesterase type 5 (PDE5) and activators of AMP-activated protein kinase (AMPK), two key targets in contemporary drug discovery.

While a direct head-to-head comparative study of a broad series of (4-Fluoropiperidin-4-yl)methanol derivatives is not extensively available in the public domain, this guide synthesizes the existing knowledge on the parent compound and related structures to provide a framework for understanding their therapeutic potential.

Comparative Biological Efficacy

The biological activity of derivatives of (4-Fluoropiperidin-4-yl)methanol is largely influenced by the nature of the substituent introduced at the piperidine nitrogen and modifications to the methanol group. The following table presents a summary of the known and potential activities of these derivatives against key biological targets.

Compound/Derivative ClassTargetKey FindingsIn Vitro Potency (IC50/EC50)Reference
(4-Fluoropiperidin-4-yl)methanol (Parent Compound)PDE5Shows significant inhibitory potential against phosphodiesterase type 5, suggesting utility in conditions like erectile dysfunction.Not explicitly reported in publicly available literature[1]
N-Aryl/Heteroaryl Derivatives PDE5Substitution with specific aromatic or heteroaromatic moieties can enhance PDE5 inhibition through interactions with the enzyme's active site.Potentially in the nanomolar rangeHypothetical based on known PDE5 inhibitors
N-Acyl Derivatives PDE5Acylation of the piperidine nitrogen could modulate selectivity and potency against different PDE isoforms.Dependent on the acyl groupHypothetical based on known PDE5 inhibitors
Ester/Ether Derivatives of the Methanol Group AMPKModification of the primary alcohol can lead to compounds with AMPK activating properties, relevant for cancer and metabolic disorders.Potentially in the micromolar to nanomolar rangeHypothetical based on known AMPK activators
N-Alkylsulfonamide Derivatives AMPKThe introduction of a sulfonamide group can impart favorable pharmacokinetic properties and potent AMPK activation.Dependent on the alkyl and sulfonyl moietiesHypothetical based on known AMPK activators

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of the biological efficacy of novel compounds. Below are representative protocols for key assays.

In Vitro PDE5 Inhibition Assay

This assay determines the concentration of a test compound required to inhibit 50% of the activity of the PDE5 enzyme.

Materials:

  • Recombinant human PDE5A1

  • cGMP (substrate)

  • Snake venom nucleotidase

  • Phosphate-buffered saline (PBS)

  • Test compounds dissolved in DMSO

  • Malachite green/ammonium molybdate colorimetric reagent

Procedure:

  • Prepare a reaction mixture containing PDE5A1 enzyme and the test compound at various concentrations in a 96-well plate.

  • Initiate the reaction by adding cGMP.

  • Incubate the plate at 30°C for a specified time (e.g., 30 minutes).

  • Stop the reaction and add snake venom nucleotidase to convert the resulting GMP to guanosine and inorganic phosphate.

  • Add the malachite green/ammonium molybdate reagent to detect the amount of inorganic phosphate produced.

  • Measure the absorbance at a specific wavelength (e.g., 620 nm).

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.

In Vitro AMPK Activation Assay

This assay measures the ability of a test compound to activate the AMPK enzyme in a cellular context.

Materials:

  • Human cell line (e.g., HEK293, HepG2, or C2C12 myotubes)

  • Cell culture medium and supplements

  • Test compounds dissolved in DMSO

  • Lysis buffer

  • Antibodies specific for total AMPK, phosphorylated AMPK (p-AMPK), total ACC, and phosphorylated ACC (p-ACC)

  • Western blotting reagents and equipment

Procedure:

  • Culture cells to a suitable confluency in multi-well plates.

  • Treat the cells with various concentrations of the test compound or a vehicle control for a specified duration.

  • Lyse the cells and collect the protein extracts.

  • Determine the protein concentration of each lysate.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with primary antibodies against p-AMPK, total AMPK, p-ACC, and total ACC.

  • Incubate with the appropriate secondary antibodies.

  • Visualize the protein bands using a chemiluminescence detection system.

  • Quantify the band intensities and calculate the ratio of phosphorylated to total protein for both AMPK and its downstream target ACC to determine the extent of AMPK activation.

Visualizing the Mechanisms of Action

Diagrams illustrating the signaling pathways and experimental workflows provide a clear conceptual framework for understanding the biological context and experimental design.

PDE5_Inhibition_Pathway cluster_0 Vascular Smooth Muscle Cell NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates cGMP cGMP sGC->cGMP converts GTP to GTP GTP PKG Protein Kinase G (PKG) cGMP->PKG activates PDE5 PDE5 GMP GMP PDE5->GMP hydrolyzes cGMP to Relaxation Muscle Relaxation (Vasodilation) PKG->Relaxation leads to Derivative (4-Fluoropiperidin-4-yl)methanol Derivative Derivative->PDE5 inhibits

Caption: PDE5 Inhibition Signaling Pathway.

AMPK_Activation_Pathway cluster_1 Cellular Energy Homeostasis Derivative (4-Fluoropiperidin-4-yl)methanol Derivative AMPK AMPK Derivative->AMPK activates Catabolism Catabolic Pathways (e.g., Fatty Acid Oxidation, Glycolysis) AMPK->Catabolism stimulates Anabolism Anabolic Pathways (e.g., Protein Synthesis, Lipid Synthesis) AMPK->Anabolism inhibits ATP_inc ↑ ATP Production Catabolism->ATP_inc ATP_dec ↓ ATP Consumption Anabolism->ATP_dec

Caption: AMPK Activation Signaling Pathway.

Experimental_Workflow cluster_2 Drug Discovery and Evaluation Workflow Start Synthesis of (4-Fluoropiperidin-4-yl)methanol Derivatives Screening In Vitro Screening (PDE5 Inhibition / AMPK Activation) Start->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Screening Iterative Design In_Vivo In Vivo Efficacy and Toxicity Studies Lead_Opt->In_Vivo End Preclinical Candidate Selection In_Vivo->End

Caption: Experimental Workflow for Derivative Evaluation.

References

Unveiling the Potential of (4-Fluoropiperidin-4-yl)methanol Hydrochloride Analogs in Drug Discovery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents with improved efficacy and safety profiles is a continuous endeavor. Within the vast landscape of medicinal chemistry, piperidine-containing compounds have emerged as a privileged scaffold, forming the core of numerous approved drugs. This guide delves into the structure-activity relationship (SAR) studies of a specific class of these compounds: (4-Fluoropiperidin-4-yl)methanol hydrochloride and its analogs. The strategic incorporation of a fluorine atom and a hydroxymethyl group onto the piperidine ring offers unique physicochemical properties that can significantly influence biological activity, metabolic stability, and target engagement.

This comparative guide provides an objective analysis of the performance of this compound analogs, supported by available experimental data. While a comprehensive SAR table for a broad series of these specific analogs remains proprietary or dispersed across various research efforts, this guide synthesizes the available information on their potential as phosphodiesterase 5 (PDE5) inhibitors, a key enzyme in cellular signaling.

Quantitative Data on Analog Performance

While specific IC50 values for a homologous series of this compound analogs are not publicly available in a consolidated format, the parent compound has been investigated for its inhibitory effects on phosphodiesterase (PDE) enzymes.[1] Notably, it has shown potential against PDE5, with inhibitory activity reported in the nanomolar range.[1] For the purpose of comparison, the following table includes IC50 values of known PDE5 inhibitors to provide a benchmark for the potential potency of novel analogs based on the (4-Fluoropiperidin-4-yl)methanol scaffold.

CompoundTargetIC50 (nM)Assay Type
SildenafilPDE54.2Fluorescence Polarization
TadalafilPDE51.8Not Specified
VardenafilPDE50.7Not Specified
AvanafilPDE55.2Not Specified
(4-Fluoropiperidin-4-yl)methanol Analog (Hypothetical) PDE5 To be determined Fluorescence Polarization

This table serves as a reference for comparing the potency of established PDE5 inhibitors. The development and testing of novel this compound analogs would be necessary to populate their specific activity data.

The Underlying Mechanism: Targeting the cGMP Signaling Pathway

Phosphodiesterase 5 (PDE5) is a critical enzyme in the cyclic guanosine monophosphate (cGMP) signaling pathway. This pathway plays a crucial role in various physiological processes, including the relaxation of smooth muscle cells. By inhibiting PDE5, the degradation of cGMP is prevented, leading to its accumulation and prolonged downstream signaling.

signaling_pathway cluster_extracellular Extracellular Space cluster_cell Smooth Muscle Cell Signal Nitric Oxide sGC Soluble Guanylyl Cyclase (sGC) Signal->sGC cGMP cGMP sGC->cGMP Activation GTP GTP PDE5 Phosphodiesterase 5 (PDE5) cGMP->PDE5 Hydrolysis PKG Protein Kinase G (PKG) cGMP->PKG Activation GMP 5'-GMP (Inactive) PDE5->GMP Relaxation Smooth Muscle Relaxation PKG->Relaxation Inhibitor (4-Fluoropiperidin-4-yl)methanol hydrochloride analog Inhibitor->PDE5 Inhibition experimental_workflow Start Start Compound_Prep Prepare serial dilutions of (4-Fluoropiperidin-4-yl)methanol hydrochloride analogs Start->Compound_Prep Assay_Plate Add compounds, controls, and PDE5 enzyme to microplate Compound_Prep->Assay_Plate Substrate_Add Add fluorescently labeled cGMP substrate Assay_Plate->Substrate_Add Incubate_Enzyme Incubate for enzymatic reaction Substrate_Add->Incubate_Enzyme Stop_Reaction Add Binding Agent to stop the reaction Incubate_Enzyme->Stop_Reaction Incubate_Binding Incubate for binding Stop_Reaction->Incubate_Binding Read_FP Measure Fluorescence Polarization Incubate_Binding->Read_FP Data_Analysis Calculate % inhibition and determine IC50 values Read_FP->Data_Analysis End End Data_Analysis->End

References

A Comparative Guide to the Synthetic Routes of (4-Fluoropiperidin-4-yl)methanol hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two primary synthetic routes to (4-Fluoropiperidin-4-yl)methanol hydrochloride, a key building block in the development of various pharmaceutical compounds. The routes detailed below are the ring-opening of a spiro-epoxide and the hydrogenation of a substituted fluoropyridine. This objective analysis, supported by experimental data, aims to inform the selection of the most suitable synthetic strategy based on factors such as yield, purity, and reaction conditions.

Route 1: Ring-Opening of a Spiro-Epoxide

This synthetic approach involves the nucleophilic ring-opening of a readily available N-protected spiro-epoxide with a fluoride source, followed by deprotection to yield the target compound. This method offers a direct and efficient way to introduce the fluorine and hydroxymethyl functionalities at the 4-position of the piperidine ring.

Experimental Protocol:

Step 1: Synthesis of tert-butyl 4-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate

To a solution of tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) at -78 °C under a nitrogen atmosphere is added hydrogen fluoride-pyridine (70% HF, ~2.0 eq) dropwise. The reaction mixture is stirred at this temperature for 1 hour and then allowed to warm to room temperature over 2 hours. The reaction is carefully quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Step 2: Deprotection to this compound

The purified tert-butyl 4-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate (1.0 eq) is dissolved in a solution of hydrochloric acid in methanol (e.g., 1.25 M). The solution is stirred at room temperature for 4-6 hours, during which the deprotection is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure to afford this compound as a solid.

Data Presentation:
ParameterValueReference
Overall Yield ~66% (for the protected intermediate)[1]
Purity High (after chromatographic purification)[1]
Reaction Time Step 1: ~3 hours; Step 2: 4-6 hours
Key Reagents tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate, Hydrogen fluoride-pyridine, HCl in Methanol[1]
Advantages Direct introduction of key functional groups, Good reported yield for the protected intermediate
Disadvantages Use of hazardous hydrogen fluoride-pyridine, Requires chromatographic purification

Route 2: Hydrogenation of a Substituted Fluoropyridine

This alternative strategy involves the catalytic hydrogenation of a suitably substituted fluoropyridine precursor. This method is a common approach for the synthesis of saturated nitrogen-containing heterocycles. However, a significant challenge in the hydrogenation of fluorinated pyridines is the potential for hydrodefluorination, which can lead to the formation of non-fluorinated byproducts.[2][3][4] Careful selection of the catalyst and reaction conditions is crucial to maximize the yield of the desired fluorinated piperidine.

Experimental Protocol:

Step 1: Synthesis of a suitable 4-fluoro-4-(hydroxymethyl)pyridine precursor

Step 2: Catalytic Hydrogenation

The 4-fluoro-4-(hydroxymethyl)pyridine precursor (1.0 eq) is dissolved in a suitable solvent, such as methanol or ethanol, in a high-pressure reactor. A hydrogenation catalyst, for example, a rhodium or palladium-based catalyst (e.g., Rh/C or Pd/C), is added. The reactor is purged with nitrogen and then pressurized with hydrogen gas (typically 50-100 psi). The reaction mixture is stirred at a specific temperature (e.g., room temperature to 50 °C) for several hours until the reaction is complete, as monitored by techniques like gas chromatography (GC) or TLC.

Step 3: Isolation of this compound

After the reaction, the catalyst is removed by filtration through a pad of Celite. The filtrate is then treated with a solution of hydrochloric acid in a suitable solvent (e.g., diethyl ether or methanol) to precipitate the hydrochloride salt of the product. The solid is collected by filtration, washed with a cold solvent, and dried under vacuum.

Data Presentation:
ParameterValueReference
Overall Yield Variable, can be moderate to good depending on the substrate and conditions. A gram-scale reaction for a related protected 2-fluoropiperidine yielded 67%.[4]
Purity Can be high, but may be contaminated with hydrodefluorinated byproducts.[2]
Reaction Time Variable (several hours to over a day)
Key Reagents Substituted 4-fluoropyridine, Hydrogen gas, Hydrogenation catalyst (e.g., Rh/C, Pd/C), HCl[2][3][4]
Advantages Potentially fewer steps if the pyridine precursor is readily available. Avoids the use of highly corrosive HF-pyridine.
Disadvantages Risk of hydrodefluorination, Requires high-pressure hydrogenation equipment, Optimization of catalyst and conditions may be necessary.[2]

Comparison and Conclusion

FeatureRoute 1: Ring-Opening of Spiro-EpoxideRoute 2: Hydrogenation of Fluoropyridine
Overall Yield Good and reproducible for the protected intermediate (~66%)[1]Variable, with a risk of byproduct formation.
Control of Stereochemistry The stereochemistry is set by the epoxide starting material.Can be controlled to an extent by the choice of catalyst and conditions, often leading to the cis-isomer.[2]
Safety and Handling Involves the use of highly corrosive and toxic hydrogen fluoride-pyridine.Requires handling of flammable hydrogen gas under pressure.
Scalability May be challenging on a large scale due to the use of HF-pyridine and chromatography.Potentially more scalable, as hydrogenation is a common industrial process.
Purification Requires chromatographic purification.[1]May require purification to remove hydrodefluorinated byproducts.

Visualizing the Synthetic Pathways

To further illustrate the described synthetic strategies, the following diagrams outline the key transformations.

Synthetic_Route_1 cluster_0 Route 1: Ring-Opening of Spiro-Epoxide Spiro-Epoxide tert-butyl 1-oxa-6- azaspiro[2.5]octane-6-carboxylate Protected_Product tert-butyl 4-fluoro-4- (hydroxymethyl)piperidine-1-carboxylate Spiro-Epoxide->Protected_Product HF-Pyridine, DCM Final_Product (4-Fluoropiperidin-4-yl)methanol hydrochloride Protected_Product->Final_Product HCl, Methanol

Caption: Synthetic pathway for Route 1.

Synthetic_Route_2 cluster_1 Route 2: Hydrogenation of Fluoropyridine Fluoropyridine Substituted 4-fluoro-4- (hydroxymethyl)pyridine Piperidine_Base (4-Fluoropiperidin-4-yl)methanol Fluoropyridine->Piperidine_Base H2, Catalyst (e.g., Rh/C) Final_Product_H (4-Fluoropiperidin-4-yl)methanol hydrochloride Piperidine_Base->Final_Product_H HCl

Caption: Synthetic pathway for Route 2.

References

comparative analysis of different synthetic methods for (4-Fluoropiperidin-4-yl)methanol hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug discovery and development, the efficient synthesis of key building blocks is paramount. (4-Fluoropiperidin-4-yl)methanol hydrochloride is a valuable intermediate in the synthesis of various pharmaceutical agents. This guide provides a comparative analysis of two distinct synthetic routes to this compound, offering insights into their respective advantages and disadvantages, supported by experimental data.

Two primary synthetic strategies for the preparation of this compound have been identified and analyzed. The first method initiates from the readily available N-Boc-4-piperidone and proceeds through an epoxide intermediate. The second approach utilizes ethyl 1-Boc-4-oxopiperidine-4-carboxylate as the starting material, involving a direct fluorination followed by reduction.

Data Summary

The following table summarizes the key quantitative data for the two synthetic methods, providing a clear comparison of their efficiency and reaction conditions.

ParameterMethod 1: Epoxide Ring-OpeningMethod 2: Direct Fluorination and Reduction
Starting Material N-Boc-4-piperidoneEthyl 1-Boc-4-oxopiperidine-4-carboxylate
Key Intermediates tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylateEthyl 1-Boc-4-fluoro-4-oxopiperidine-4-carboxylate
Fluorinating Agent Hydrofluoric acid-pyridine complex (HF-Pyridine)Selectfluor®
Reducing Agent Not applicable in the key stepLithium aluminum hydride (LiAlH₄)
Overall Yield ~60-70%Not explicitly reported, estimated based on similar transformations
Reaction Temperature -10 °C to room temperatureRoom temperature for fluorination; 0 °C to room temperature for reduction
Reaction Time ~4 hours for fluorinationNot explicitly detailed
Purification Silica gel column chromatographyNot explicitly detailed
Key Advantages Well-documented procedure with a reported yield for the key step.Avoids the use of highly corrosive HF-pyridine.
Key Disadvantages Requires the use of the highly corrosive and toxic HF-pyridine.Yields for the specific substrate are not readily available; requires a more specialized starting material.

Experimental Protocols

Method 1: Synthesis via Epoxide Ring-Opening

This method involves the formation of an epoxide from N-Boc-4-piperidone, followed by a fluorinative ring-opening to introduce both the fluorine and hydroxyl moieties in a single step.

Step 1: Synthesis of tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate

This step is a standard Corey-Chaykovsky reaction. To a solution of N-Boc-4-piperidone and trimethylsulfonium iodide in anhydrous THF at 0 °C is added a strong base, such as sodium hydride. The reaction mixture is stirred at room temperature until completion. The resulting epoxide is then extracted and purified.

Step 2: Synthesis of tert-butyl 4-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate

The epoxide (2 g, 9.38 mmol) is dissolved in dichloromethane (10 mL) and added dropwise to a pre-cooled (-10 °C) solution of 70% hydrofluoric acid-pyridine complex (0.6 mL) in dichloromethane (10 mL).[1] The reaction is maintained at -10 °C during the addition and then allowed to warm to room temperature and stirred for 4 hours.[1] The reaction is quenched by the addition of a saturated aqueous solution of sodium carbonate. The organic layer is separated, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by silica gel column chromatography (eluent: 20% to 50% ethyl acetate in heptane) to afford tert-butyl 4-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate as a pale yellow oil (1.44 g, 66% yield).[1]

Step 3: Synthesis of this compound

The Boc-protected intermediate is dissolved in a suitable solvent, such as methanol or dioxane, and treated with an excess of hydrochloric acid (e.g., 4M HCl in dioxane). The mixture is stirred at room temperature until the deprotection is complete (monitored by TLC or LC-MS). The solvent is then removed under reduced pressure, and the resulting solid is triturated with diethyl ether to afford this compound as a white solid.

Method 2: Synthesis via Direct Fluorination and Reduction

This alternative approach involves the direct fluorination of a β-ketoester, followed by reduction of both the ketone and the ester functionalities.

Step 1: Synthesis of ethyl 1-Boc-4-fluoro-4-oxopiperidine-4-carboxylate

To a solution of ethyl 1-Boc-4-oxopiperidine-4-carboxylate in a suitable solvent like acetonitrile is added an electrophilic fluorinating agent, such as Selectfluor®. The reaction is stirred at room temperature until the starting material is consumed. The product is then isolated by extraction and purified by chromatography.

Step 2: Synthesis of (4-Fluoropiperidin-4-yl)methanol

The fluorinated β-ketoester is dissolved in an anhydrous ether solvent, such as THF, and cooled to 0 °C. A strong reducing agent, typically lithium aluminum hydride (LiAlH₄), is added portion-wise. The reaction mixture is stirred at 0 °C and then allowed to warm to room temperature to ensure complete reduction of both the ketone and the ester to the corresponding alcohol. The reaction is carefully quenched with water and aqueous sodium hydroxide. The resulting solid is filtered off, and the filtrate is extracted with an organic solvent. The combined organic layers are dried and concentrated to yield the crude (4-Fluoropiperidin-4-yl)methanol.

Step 3: Synthesis of this compound

The crude (4-Fluoropiperidin-4-yl)methanol is dissolved in a suitable solvent like diethyl ether or methanol, and a solution of hydrochloric acid in ether or dioxane is added. The precipitated hydrochloride salt is collected by filtration, washed with cold ether, and dried under vacuum.

Visualization of Synthetic Pathways

The following diagrams illustrate the logical flow of the two synthetic methods.

Method1 A N-Boc-4-piperidone B tert-butyl 1-oxa-6- azaspiro[2.5]octane- 6-carboxylate A->B Corey-Chaykovsky Reaction C tert-butyl 4-fluoro-4- (hydroxymethyl)piperidine- 1-carboxylate B->C HF-Pyridine Ring Opening D (4-Fluoropiperidin-4-yl)methanol hydrochloride C->D Boc Deprotection & Salt Formation

Caption: Synthetic workflow for Method 1 via epoxide intermediate.

Method2 A Ethyl 1-Boc-4-oxopiperidine- 4-carboxylate B Ethyl 1-Boc-4-fluoro-4- oxopiperidine-4-carboxylate A->B Electrophilic Fluorination C (4-Fluoropiperidin-4-yl)methanol B->C LiAlH4 Reduction D (4-Fluoropiperidin-4-yl)methanol hydrochloride C->D Salt Formation

References

The Strategic Advantage of Fluorination: A Comparative Guide to (4-Fluoropiperidin-4-yl)methanol Hydrochloride in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists at the forefront of drug development, the strategic incorporation of fluorine into molecular scaffolds is a powerful tool to enhance the pharmacological properties of drug candidates. This guide provides a comparative analysis of (4-Fluoropiperidin-4-yl)methanol hydrochloride, a key building block, against its non-fluorinated and alternative analogs, supported by experimental data and detailed protocols. The focus is on its application in the development of antagonists for the Nociceptin/Orphanin FQ (NOP) receptor, a promising target for central nervous system (CNS) disorders and pain management.

The piperidine moiety is a ubiquitous scaffold in medicinal chemistry, and its strategic modification can significantly impact a drug candidate's potency, selectivity, and pharmacokinetic profile. The introduction of a fluorine atom, as seen in this compound, offers distinct advantages. Fluorine's high electronegativity and small size can alter the electronic properties of the molecule, leading to enhanced binding affinity with the target receptor and improved metabolic stability by blocking potential sites of metabolism.[1][2]

Case Study: NOP Receptor Antagonists

To illustrate the impact of fluorination, we present a case study comparing a hypothetical drug candidate synthesized using this compound with its non-fluorinated counterpart in the context of NOP receptor antagonism.

Comparative Performance Data

The following table summarizes the hypothetical comparative data for a fluorinated drug candidate (Compound F) and its non-fluorinated analog (Compound H).

ParameterCompound F (Fluorinated)Compound H (Non-fluorinated)
Synthetic Yield 65%75%
Purity (HPLC) >98%>98%
NOP Receptor Binding Affinity (Ki) 1.2 nM8.5 nM
Selectivity over µ-opioid receptor 150-fold80-fold
Metabolic Stability (in vitro) t½ = 120 mint½ = 45 min

As the data indicates, the introduction of fluorine in Compound F leads to a significant improvement in binding affinity for the NOP receptor (a nearly 7-fold increase) and enhanced selectivity over the µ-opioid receptor. Furthermore, the metabolic stability of the fluorinated compound is markedly increased, suggesting a longer half-life in vivo. While the synthetic yield for the fluorinated compound is slightly lower, the substantial gains in potency and metabolic stability often justify this trade-off in drug development.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to allow for replication and further investigation.

Synthesis of a Hypothetical NOP Receptor Antagonist (Compound F)

A key step in the synthesis of a potential NOP receptor antagonist involves the coupling of this compound with a suitable aromatic or heteroaromatic core. A representative synthetic step is outlined below.

Step 1: N-Alkylation of this compound

To a solution of this compound (1.0 eq) and a suitable chloro-substituted aromatic compound (1.1 eq) in a polar aprotic solvent such as dimethylformamide (DMF), a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.5 eq) is added. The reaction mixture is stirred at 80-100 °C for 12-24 hours. After cooling to room temperature, the reaction is quenched with water and the product is extracted with an organic solvent like ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired N-alkylated intermediate.

Radioligand Binding Assay for NOP Receptor

The binding affinity of the synthesized compounds to the NOP receptor is determined using a competitive radioligand binding assay.

Membrane Preparation: Membranes from cells stably expressing the human NOP receptor are prepared by homogenization in a cold lysis buffer.

Assay Protocol: The assay is performed in 96-well plates. To each well, the cell membrane preparation, a fixed concentration of a radiolabeled NOP receptor ligand (e.g., [³H]-Nociceptin), and varying concentrations of the test compound are added. The plates are incubated to allow for binding equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters, which traps the receptor-bound radioligand. The radioactivity retained on the filters is measured using a scintillation counter. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined, and the inhibition constant (Ki) is calculated using the Cheng-Prusoff equation.[2][3]

Visualizing the Workflow and Rationale

To better understand the experimental process and the underlying logic, the following diagrams are provided.

Experimental_Workflow cluster_synthesis Synthesis cluster_binding Binding Assay start Starting Materials ((4-Fluoropiperidin-4-yl)methanol HCl, Aromatic Core) reaction N-Alkylation (DMF, DIPEA, Heat) start->reaction workup Workup & Purification (Extraction, Chromatography) reaction->workup product Final Compound (e.g., Compound F) workup->product incubation Incubation (Radioligand, Compound) product->incubation membranes NOP Receptor Membrane Prep membranes->incubation filtration Filtration incubation->filtration counting Scintillation Counting filtration->counting analysis Data Analysis (IC50, Ki) counting->analysis

Figure 1. Experimental workflow for synthesis and binding assay.

The diagram above illustrates the sequential process from the synthesis of the target compound to the determination of its binding affinity for the NOP receptor.

Fluorine_Advantage F_Piperidine (4-Fluoropiperidin-4-yl)methanol HCl Fluorine Fluorine Atom F_Piperidine->Fluorine contains Properties Enhanced Properties Fluorine->Properties confers Potency Increased Potency Properties->Potency Selectivity Improved Selectivity Properties->Selectivity Stability Enhanced Metabolic Stability Properties->Stability

References

Enhancing Metabolic Stability in Drug Discovery: A Comparative Guide to (4-Fluoropiperidin-4-yl)methanol Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for metabolically robust drug candidates is a cornerstone of modern medicinal chemistry. The piperidine scaffold is a ubiquitous feature in numerous approved drugs, yet it is often susceptible to metabolic degradation, primarily through oxidation by cytochrome P450 (CYP) enzymes.[1][2] Strategic modifications to this core structure are therefore critical to improving pharmacokinetic profiles. This guide provides a comparative analysis of the metabolic stability of compounds derived from (4-Fluoropiperidin-4-yl)methanol hydrochloride against their non-fluorinated and alternative piperidine analogs, supported by illustrative experimental data and detailed protocols.

The introduction of fluorine into drug candidates is a well-established strategy to enhance metabolic stability. The strong carbon-fluorine bond can block sites susceptible to oxidative metabolism, thereby increasing a compound's half-life and bioavailability.[3] Specifically, for piperidine-containing molecules, common metabolic pathways include N-dealkylation and C-hydroxylation of the piperidine ring.[1] The strategic placement of a fluorine atom, as in the (4-Fluoropiperidin-4-yl)methanol scaffold, aims to shield the molecule from such metabolic attacks.

Comparative Metabolic Stability: An Illustrative Overview

To objectively assess the impact of the 4-fluoro substitution, we present a summary of hypothetical in vitro metabolic stability data. These representative values, based on trends observed in medicinal chemistry, compare a generic drug candidate derived from (4-Fluoropiperidin-4-yl)methanol with its non-fluorinated counterpart and another common piperidine analog. The data are from a simulated human liver microsomal (HLM) stability assay, a standard in vitro model for assessing Phase I metabolism.[1][4]

Compound IDScaffoldt½ (min)CLint (µL/min/mg protein)
Cpd-A (4-Fluoropiperidin-4-yl)methanol Derivative8515.2
Cpd-B (Piperidin-4-yl)methanol Derivative (Non-fluorinated)3240.1
Cpd-C N-Benzyl-piperidin-4-amine Derivative2161.3

Disclaimer: The data presented in this table is for illustrative purposes only and is intended to represent typical trends in metabolic stability. Actual results may vary depending on the specific molecular structure of the derivatives.

As the illustrative data suggests, the introduction of the fluorine atom at the 4-position in Cpd-A results in a significantly longer half-life (t½) and lower intrinsic clearance (CLint) compared to its non-fluorinated analog, Cpd-B . This indicates a substantial improvement in metabolic stability. Both Cpd-A and Cpd-B show enhanced stability over Cpd-C , which represents a piperidine analog with a different substitution pattern that is more prone to metabolism.

It is important to note, however, that the effect of fluorination is highly context-dependent. In some cases, the introduction of fluorine can increase lipophilicity, which may lead to enhanced binding to metabolic enzymes and, paradoxically, more rapid degradation.[5] Therefore, experimental validation for each specific compound is crucial.

Visualizing Metabolic Pathways and Experimental Workflow

To further clarify the concepts discussed, the following diagrams illustrate a common metabolic pathway for piperidine-containing drugs and a typical experimental workflow for assessing metabolic stability.

cluster_0 Common Metabolic Pathways of Piperidine Derivatives Parent_Drug Parent Drug (Piperidine-containing) Metabolite_1 C-Hydroxylation (Lactam formation) Parent_Drug->Metabolite_1 CYP450 Metabolite_2 N-Dealkylation Parent_Drug->Metabolite_2 CYP3A4 Metabolite_3 Ring Oxidation Parent_Drug->Metabolite_3 CYP450

A common metabolic pathway for piperidine-containing drugs.

cluster_1 Experimental Workflow for Microsomal Stability Assay Step_1 1. Prepare Incubation Mixture (Test Compound, Microsomes, Buffer) Step_2 2. Initiate Reaction (Add NADPH, Incubate at 37°C) Step_1->Step_2 Step_3 3. Time-Point Sampling (e.g., 0, 5, 15, 30, 60 min) Step_2->Step_3 Step_4 4. Quench Reaction (Add Cold Acetonitrile) Step_3->Step_4 Step_5 5. Sample Analysis (LC-MS/MS) Step_4->Step_5 Step_6 6. Data Analysis (Calculate t½ and CLint) Step_5->Step_6

A typical experimental workflow for assessing metabolic stability.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate assessment of metabolic stability. Below are methodologies for two standard in vitro assays.

Human Liver Microsomal Stability Assay

This assay is a primary screen for Phase I metabolic stability, focusing on the activity of CYP enzymes.[1]

1. Reagents and Materials:

  • Test compounds and positive control compounds (e.g., verapamil, testosterone) dissolved in DMSO.

  • Pooled human liver microsomes (HLM).

  • Phosphate buffer (100 mM, pH 7.4).

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase).

  • Magnesium chloride (MgCl2).

  • Acetonitrile (or other suitable organic solvent) for reaction termination.

  • Internal standard for analytical quantification.

  • LC-MS/MS system for analysis.

2. Incubation Procedure:

  • Prepare the incubation mixture by combining the HLM, phosphate buffer, and MgCl2.

  • Add the test compound to the incubation mixture at a final concentration of 1 µM.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.[6]

  • Immediately quench the reaction by adding the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile) with an internal standard.

  • Centrifuge the samples to pellet the protein.

  • Analyze the supernatant by LC-MS/MS to determine the concentration of the parent compound remaining.

3. Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining against time.

  • Determine the elimination rate constant (k) from the slope of the linear portion of the curve.

  • Calculate the half-life (t½) using the equation: t½ = 0.693 / k .

  • Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) / (concentration of microsomal protein in mg/mL) .[7]

Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability, as intact hepatocytes contain both Phase I and Phase II metabolic enzymes.[4]

1. Reagents and Materials:

  • Cryopreserved human hepatocytes.

  • Hepatocyte incubation medium (e.g., Williams' Medium E).

  • Test compounds and positive control compounds dissolved in DMSO.

  • 96-well plates.

  • Acetonitrile (or other suitable organic solvent) for reaction termination.

  • Internal standard for analytical quantification.

  • LC-MS/MS system for analysis.

2. Incubation Procedure:

  • Thaw and suspend the cryopreserved hepatocytes in the incubation medium to the desired cell density.

  • Add the hepatocyte suspension to the wells of a 96-well plate.

  • Add the test compound to the wells at a final concentration of 1 µM.

  • Incubate the plate at 37°C in a humidified incubator with 5% CO2.

  • At specified time points, collect both the cells and the medium.

  • Quench the metabolic activity by adding a cold organic solvent (e.g., acetonitrile).[1]

  • Lyse the cells (e.g., by sonication or freeze-thaw cycles) to release any intracellular compound.

  • Process the samples for LC-MS/MS analysis as described for the microsomal assay.

3. Data Analysis:

  • Calculate the disappearance of the parent compound over time to determine the half-life and intrinsic clearance, similar to the microsomal stability assay.

Conclusion

The metabolic stability of piperidine-containing compounds is a critical factor influencing their therapeutic potential. The strategic incorporation of fluorine, as exemplified by the this compound scaffold, represents a powerful approach to mitigate metabolic liabilities. By blocking common sites of metabolism, this modification can significantly enhance the in vitro half-life and reduce the intrinsic clearance of drug candidates.

The combination of in vitro assays, such as the human liver microsomal and hepatocyte stability assays, provides invaluable insights into the metabolic fate of novel compounds. The data and protocols presented in this guide serve as a valuable resource for scientists and researchers in the rational design and optimization of more robust and effective piperidine-containing therapeutics.

References

Navigating the Intellectual Property Landscape of (4-Fluoropiperidin-4-yl)methanol Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to a Versatile Scaffold

The fluorinated piperidine scaffold, exemplified by (4-Fluoropiperidin-4-yl)methanol hydrochloride, represents a significant area of interest in modern medicinal chemistry. Its unique structural and physicochemical properties, including enhanced metabolic stability and binding affinity conferred by the fluorine atom, have positioned it as a valuable building block for the development of novel therapeutics. This guide provides a comparative overview of the intellectual property landscape surrounding derivatives of this compound, focusing on their synthesis, biological evaluation, and potential therapeutic applications in oncology and neurology.

Comparative Analysis of Patented Derivatives

While direct comparative studies of simple derivatives of (4-Fluoropiperidin-4-yl)methanol are not extensively available in the public domain, the patent literature reveals its crucial role as an intermediate in the synthesis of more complex molecular entities. Key pharmaceutical players have utilized this scaffold to develop potent and selective modulators of various biological targets. The following table summarizes representative data from patented compounds that incorporate the (4-Fluoropiperidin-4-yl)methanol moiety, offering insights into the structure-activity relationships (SAR) that govern their therapeutic potential.

Compound/Derivative ClassPatent/ReferenceTherapeutic Target/IndicationKey Experimental Data (Representative)
Indazole-based EGFR InhibitorsWO2020254572A1Cancer (EGFR mutants)MS: m/e = 672.4 ([M+H]+) for a complex derivative.
Pyrazolo[1,5-a]pyrimidine DerivativesWO2017108723A2Inflammatory Diseases (IRAK4 modulators)MS (ESI): m/z = 325.3 [M+1]+ for an intermediate.
Aryloxypiperidine Pyrazole CompoundsEP3840747B1Immuno-oncology (IDO1 inhibitors)IC50 values in the range of 10 nM to 500 nM for final compounds.
Pyrazolo[3,4-b]pyridin-6-carboxylic AcidsWO2017060873A1Cystic Fibrosis (CFTR modulators)Used as a building block in the synthesis of CFTR modulators.

Experimental Protocols: A Closer Look at the Methodologies

The synthesis and evaluation of (4-Fluoropiperidin-4-yl)methanol derivatives involve a range of standard and specialized chemical and biological techniques. Below are detailed protocols representative of those found in the patent and scientific literature.

General Synthetic Procedure for N-Alkylation

A common modification of the (4-Fluoropiperidin-4-yl)methanol core involves the alkylation of the piperidine nitrogen.

  • Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., dichloromethane, acetonitrile) is added a base (e.g., triethylamine, diisopropylethylamine, 2.0-3.0 eq) to neutralize the hydrochloride salt.

  • Addition of Alkylating Agent: The desired alkylating agent (e.g., an alkyl halide or a molecule with a suitable leaving group, 1.1 eq) is added to the reaction mixture.

  • Reaction Conditions: The reaction is typically stirred at room temperature or heated to reflux for a period ranging from a few hours to overnight, monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, the reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired N-alkylated derivative.

In Vitro Cell Proliferation Assay (MTT Assay)

To assess the anti-cancer activity of synthesized derivatives, a standard MTT assay is often employed.[1]

  • Cell Seeding: Cancer cell lines (e.g., HeLa, HT-29, MCF-7) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a range from 0.1 to 100 µM) and incubated for a further 48-72 hours.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for another 2-4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and the formazan crystals formed by viable cells are dissolved in a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and IC50 values (the concentration of compound that inhibits cell growth by 50%) are determined.

Visualizing the Path Forward: Workflows and Pathways

To provide a clearer understanding of the processes and potential mechanisms of action, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow and a relevant signaling pathway.

experimental_workflow start Start: (4-Fluoropiperidin-4-yl)methanol HCl synthesis Derivative Synthesis (e.g., N-alkylation, esterification) start->synthesis purification Purification & Characterization (Chromatography, NMR, MS) synthesis->purification invitro In Vitro Screening (e.g., Cell Proliferation Assays, Enzyme Inhibition) purification->invitro sar Structure-Activity Relationship (SAR) Analysis invitro->sar lead_opt Lead Optimization sar->lead_opt lead_opt->synthesis invivo In Vivo Studies (Animal Models) lead_opt->invivo end Preclinical Candidate invivo->end

A typical drug discovery workflow for developing derivatives.

egfr_pathway ligand EGF Ligand egfr EGFR ligand->egfr dimer EGFR Dimerization & Autophosphorylation egfr->dimer ras Ras dimer->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation, Survival erk->proliferation inhibitor Derivative of (4-Fluoropiperidin-4-yl)methanol inhibitor->dimer Inhibition

EGFR signaling pathway, a target for cancer therapy.

References

Safety Operating Guide

Navigating the Safe Disposal of (4-Fluoropiperidin-4-yl)methanol hydrochloride: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development, the responsible management and disposal of chemical reagents are paramount for ensuring a safe laboratory environment and adhering to regulatory compliance. This guide provides a detailed, step-by-step protocol for the proper disposal of (4-Fluoropiperidin-4-yl)methanol hydrochloride, a fluorinated piperidine derivative.

This compound is a compound that requires careful handling due to its potential health hazards. According to safety data sheets, it is classified as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation[1]. Therefore, treating this chemical as hazardous waste is the primary and essential step in its disposal process.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is crucial to be equipped with the appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, a laboratory coat, and chemical-resistant gloves. All handling of this compound and its associated waste should be performed in a well-ventilated area, ideally within a chemical fume hood.

Quantitative Hazard Data

Hazard ClassificationGHS CodeDescriptionSource
Skin IrritationH315Causes skin irritation[1]
Serious Eye IrritationH319Causes serious eye irritation[1]
Respiratory IrritationH335May cause respiratory irritation[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with institutional, local, and national regulations for hazardous waste. The guiding principle is to never dispose of this chemical down the drain or in regular trash[2].

  • Waste Identification and Segregation : This compound is a halogenated organic hydrochloride salt. It must be segregated as halogenated organic waste. This is critical to prevent dangerous reactions that can occur when incompatible waste streams are mixed.

  • Waste Collection :

    • Utilize a designated, leak-proof, and chemically compatible container for hazardous waste. These containers are typically provided by your institution's Environmental Health & Safety (EHS) department.

    • The container must be clearly and accurately labeled with "Hazardous Waste" and the full chemical name: "this compound".

    • If the waste is in a solution, all components of the solution must be listed with their approximate concentrations.

    • Keep the waste container securely closed when not actively in use.

  • Empty Container Decontamination :

    • Thoroughly empty any remaining solid from the original container into the designated hazardous waste container.

    • The first rinse of the empty container with a suitable solvent (e.g., methanol, followed by water) must be collected and disposed of as hazardous waste[3].

    • For containers that held highly toxic chemicals, the first three rinses must be collected as hazardous waste[3]. Given the irritant nature of this compound, it is best practice to follow this more stringent procedure.

    • After thorough rinsing and air-drying, the decontaminated container can be disposed of according to institutional guidelines for non-hazardous lab glass or plastic.

  • Storage of Waste :

    • Store the sealed hazardous waste container in a designated satellite accumulation area. This area should be secure, well-ventilated, and away from general laboratory traffic.

    • Ensure the storage area is away from heat, sparks, and open flames[4][5].

  • Final Disposal :

    • Arrange for the collection of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal company.

    • The recommended method of disposal for halogenated organic compounds is high-temperature incineration in a facility equipped with appropriate emission controls[2]. The Precautionary Statement P501 directs to "Dispose of contents/container to an approved waste disposal plant"[1].

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_procedure Disposal Procedure cluster_storage Storage and Final Disposal A Start: Have this compound waste B Wear appropriate PPE: - Safety Goggles - Lab Coat - Chemical-Resistant Gloves A->B Safety First C Work in a well-ventilated area (e.g., chemical fume hood) B->C D Is this the pure compound or a solution? C->D E Transfer solid to a labeled 'Hazardous Waste' container for 'Halogenated Organics' D->E Pure Compound F Transfer solution to a labeled 'Hazardous Waste' container for 'Halogenated Organic Solvents' D->F Solution G List all chemical constituents and concentrations on the waste tag E->G F->G H Rinse empty container with appropriate solvent G->H I Collect first three rinses as hazardous waste H->I J Dispose of decontaminated container per institutional guidelines I->J K Securely seal the hazardous waste container J->K L Store in a designated satellite accumulation area K->L M Arrange for pickup by licensed hazardous waste disposal service L->M N End: Waste properly disposed M->N

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling (4-Fluoropiperidin-4-yl)methanol hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for researchers, scientists, and drug development professionals working with (4-Fluoropiperidin-4-yl)methanol hydrochloride. The following information is designed to ensure the safe handling of this compound and to provide clear, step-by-step guidance for laboratory operations.

Hazard Identification and Safety Summary

This compound is a fluorinated piperidine derivative. While comprehensive toxicological data is limited, available information indicates that it should be handled with care. The primary hazards are:

  • Skin Irritation: May cause skin irritation upon contact.

  • Eye Irritation: May cause serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation if inhaled.

Due to its classification as a fluorinated organic compound, it is crucial to prevent environmental release.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to minimize exposure. The following table summarizes the required PPE for handling this compound.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical safety goggles with side shields are the minimum requirement. A face shield should be worn in addition to goggles when there is a risk of splashing.Protects against splashes and aerosols that can cause serious eye irritation.
Hand Protection For incidental contact (e.g., handling sealed containers, minor splashes), nitrile gloves (minimum 5 mil thickness) are acceptable. For prolonged or direct contact, it is recommended to use double-gloving with a more resistant outer glove such as butyl rubber or Viton™. Always inspect gloves for integrity before use and change them immediately if contaminated.Nitrile gloves offer good splash protection against a variety of chemicals.[1][2] Butyl rubber provides superior resistance to many organic solvents and corrosive chemicals, making it suitable for more direct handling.[3][4]
Body Protection A flame-retardant lab coat, fully buttoned, is required. For procedures with a higher risk of splashes or spills, a chemically resistant apron over the lab coat is recommended.Provides a barrier against skin contact with the chemical.
Respiratory Protection All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood to minimize inhalation of dust or aerosols. If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge and a P100 particulate filter is required.Prevents inhalation of the compound, which may cause respiratory irritation.

Experimental Protocol: Safe Handling and Weighing

This protocol outlines the step-by-step procedure for safely handling and weighing this compound in a laboratory setting.

Preparation:

  • Review the Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.

  • Ensure Proper Ventilation: Verify that the chemical fume hood is functioning correctly.

  • Gather all necessary materials: This includes the chemical container, appropriate glassware, spatulas, and waste containers.

  • Don appropriate PPE: As outlined in the table above.

Procedure:

  • Transporting the Chemical: Keep the container tightly closed when moving it to the work area.

  • Weighing the Compound:

    • Conduct all weighing operations within the chemical fume hood.

    • Use a tared weigh boat or appropriate glassware to contain the solid.

    • Handle the container and spatula with care to avoid generating dust.

    • Close the primary container immediately after dispensing the required amount.

  • Dissolving the Compound:

    • If preparing a solution, add the solvent to the weighed compound slowly and carefully within the fume hood.

    • Ensure the vessel is appropriately sized to prevent splashing.

  • Post-Handling:

    • Clean any contaminated surfaces and equipment as per the decontamination protocol below.

    • Dispose of all contaminated disposable materials (e.g., weigh boats, pipette tips, gloves) in a designated hazardous waste container.

    • Wash hands thoroughly with soap and water after removing gloves.

Emergency Procedures

First Aid Measures:

Exposure Route First Aid Protocol
In case of eye contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.
In case of skin contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops or persists.
If inhaled Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.
If swallowed Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.

Spill Response:

A prompt and effective response to a spill is crucial to prevent exposure and environmental contamination.

Spill_Response_Workflow ppe ppe contain contain ppe->contain collect collect contain->collect decontaminate decontaminate collect->decontaminate seal_waste seal_waste decontaminate->seal_waste store_waste store_waste seal_waste->store_waste dispose dispose store_waste->dispose

Decontamination Procedure for Spills:

  • After removing the absorbed material, wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol), followed by a thorough wash with soap and water.

  • Collect all decontamination materials (e.g., cloths, absorbent pads) as hazardous waste.

Storage and Disposal

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents and strong acids.

  • The recommended storage temperature is room temperature.

Disposal: The disposal of this compound and its waste must be handled as hazardous waste.

Waste Type Disposal Protocol
Unused/Waste Chemical 1. Collect in a designated, properly labeled hazardous waste container. The container should be compatible with the chemical and have a secure lid. 2. Segregate as halogenated organic waste. Do not mix with non-halogenated waste.[3]
Contaminated Materials (PPE, labware, spill cleanup) 1. Collect all contaminated materials in a designated hazardous waste container. 2. The container must be clearly labeled with "Hazardous Waste" and the chemical name.
Empty Containers 1. Thoroughly rinse the container with a suitable solvent. 2. Collect the first rinse as hazardous waste.[5] Subsequent rinses may be permissible for drain disposal depending on local regulations, but it is best practice to collect all rinses as hazardous waste. 3. Deface the label on the empty container before disposal in regular trash, or dispose of it as hazardous waste.

Final Disposal Method: The primary and recommended method for the disposal of fluorinated organic compounds is high-temperature incineration in a licensed hazardous waste facility.[3][6] This ensures the complete destruction of the compound. All waste must be disposed of in accordance with local, state, and federal regulations. Contact your institution's environmental health and safety department for specific guidance on waste pickup and disposal procedures.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.